Product packaging for Casuarinin(Cat. No.:CAS No. 79786-01-9)

Casuarinin

Cat. No.: B1207473
CAS No.: 79786-01-9
M. Wt: 936.6 g/mol
InChI Key: MMQXBTULXAEKQE-LVFBLPLOSA-N
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Description

Stachyurin (CAS 81739-27-7) is a hydrolyzable tannin belonging to the ellagitannin class, with a molecular formula of C41H28O26 and a molecular weight of 936.6 g/mol . It is a potential biomarker for the consumption of foods like guava and is naturally found in the pericarp of pomegranates (Punica granatum), as well as in Casuarina, Stachyurus praecox, and Alnus sieboldiana plants . This compound is of significant interest in biochemical and pharmacological research. Studies have demonstrated that Stachyurin and related ellagitannins exhibit structure-specific cytotoxic activities . Research on Stachyurus praecox fruit has highlighted the cytotoxicity of its ellagitannin constituents, including Stachyurin, against human cancer cell lines such as cervical adenocarcinoma (HeLa) and hepatocellular carcinoma (HepG2) . Furthermore, Stachyurin has been identified as a highly active carbonic anhydrase inhibitor, which suggests potential research applications in enzymology . Its mechanism of action in cytotoxic contexts is an active area of investigation, often explored alongside structurally related compounds like casuarictin and casuarinin . Stachyurin is provided as a high-purity compound for research purposes. This product is intended for laboratory research use only and is not approved for human consumption or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H28O26 B1207473 Casuarinin CAS No. 79786-01-9

Properties

CAS No.

79786-01-9

Molecular Formula

C41H28O26

Molecular Weight

936.6 g/mol

IUPAC Name

[(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C41H28O26/c42-11-1-7(2-12(43)23(11)47)37(58)64-16-6-63-38(59)8-3-13(44)24(48)27(51)17(8)18-9(4-14(45)25(49)28(18)52)39(60)65-34(16)36-35-32(56)22-21(41(62)66-35)20(30(54)33(57)31(22)55)19-10(40(61)67-36)5-15(46)26(50)29(19)53/h1-5,16,32,34-36,42-57H,6H2/t16-,32-,34-,35+,36+/m1/s1

InChI Key

MMQXBTULXAEKQE-LVFBLPLOSA-N

Canonical SMILES

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Other CAS No.

81739-27-7

Synonyms

casuarinin

Origin of Product

United States

Foundational & Exploratory

Casuarinin: A Technical Guide to its Chemical Structure, Biological Activities, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin, a member of the ellagitannin class of hydrolyzable tannins, is a polyphenolic compound found in various plant species, including Casuarina and Stachyurus species, Alnus sieboldiana, and the pericarp of pomegranates.[1] It is an isomer of casuarictin.[1] This technical guide provides a comprehensive overview of the chemical structure, biological activities, and known mechanisms of action of this compound, with a focus on its potential therapeutic applications.

Chemical Structure and Properties

This compound is a complex molecule with the chemical formula C41H28O26 and a molecular weight of 936.65 g/mol .[1][2] Its IUPAC name is 7-(1,2,3,12,13,14,15-heptahydroxy-5,10-dioxo-5,7,8,10-tetrahydro-4,7-methanodibenzo[f,h][1][2]dioxecin-8-yl)-1,2,3,13,14,15-hexahydroxy-5,11-dioxo-5,8,9,11-tetrahydro-7H-dibenzo[g,i][1][3]dioxacycloundecin-8-yl 3,4,5-trihydroxybenzoate.[1] The complex structure features numerous hydroxyl groups, contributing to its antioxidant properties and ability to interact with biological macromolecules.

casuarinin_structure cluster_main This compound Structure cluster_properties Chemical Properties casuarinin_img casuarinin_img Properties Property Value Chemical Formula C41H28O26 Molecular Weight 936.65 g/mol CAS Number 79786-01-9

Figure 1: Chemical structure and properties of this compound.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antifungal effects. A summary of the quantitative data associated with these activities is presented below.

Biological ActivityCell Line/AssayIC50 / CC50Reference
Anticancer MCF-7 (Breast Adenocarcinoma)Not explicitly quantified in the provided search results.[4]
Antifungal Candida speciesMIC values vary by species; CC50 > 116 µg/mL (on mammalian fibroblast cells).[4]
Antioxidant DPPH radical scavenging assayNot explicitly quantified for pure this compound in the provided search results.
Anti-inflammatory Lipoxygenase inhibitionNot explicitly quantified for pure this compound in the provided search results.

Key Mechanisms of Action

Anticancer Activity: Modulation of Cell Cycle and Apoptosis

This compound has been shown to inhibit the proliferation of human breast adenocarcinoma MCF-7 cells.[4] Its mechanism of action involves the induction of cell cycle arrest at the G0/G1 phase and the triggering of apoptosis.[4] This is achieved through the modulation of key regulatory proteins.

Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis in MCF-7 Cells:

anticancer_pathway This compound This compound p21 p21/WAF1 This compound->p21 increases expression Fas Fas/APO-1 This compound->Fas enhances FasL Fas Ligand (mFasL, sFasL) This compound->FasL enhances G0G1 G0/G1 Phase Arrest p21->G0G1 induces Apoptosis Apoptosis Fas->Apoptosis triggers FasL->Fas binds

Figure 2: this compound's anticancer signaling pathway in MCF-7 cells.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

While the direct inhibition of the NF-κB pathway by this compound is not explicitly detailed in the provided search results, its anti-inflammatory properties, along with those of other ellagitannins, suggest a likely interaction with this critical inflammatory signaling cascade.

Generalized NF-κB Signaling Pathway:

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB Gene Inflammatory Gene Transcription NFkB->Gene translocates and activates IkB_NFkB->NFkB releases

Figure 3: Overview of the NF-κB inflammatory signaling pathway.

Experimental Protocols

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of this compound in a suitable solvent.

    • Mix the this compound solutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

  • Methodology:

    • Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Add various concentrations of this compound to the diluted ABTS•+ solution.

    • After a set incubation time, measure the absorbance.

    • Calculate the percentage of inhibition and determine the IC50 value.

Anticancer Activity Assays

1. Cell Culture

  • Cell Line: Human breast adenocarcinoma MCF-7 cells are commonly used.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Methodology:

    • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

3. Cell Cycle Analysis by Flow Cytometry

  • Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Methodology:

    • Treat MCF-7 cells with this compound for a specific time.

    • Harvest the cells and fix them in cold ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cells with propidium iodide solution.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Experimental Workflow for Anticancer Activity Assessment:

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_results Data Analysis Start Seed MCF-7 cells Treat Treat with this compound Start->Treat MTT MTT Assay (Cell Viability) Treat->MTT Flow Flow Cytometry (Cell Cycle Analysis) Treat->Flow IC50 Determine IC50 MTT->IC50 CellCycle Analyze Cell Cycle Distribution Flow->CellCycle

Figure 4: Workflow for assessing the anticancer activity of this compound.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its well-defined chemical structure and known effects on key signaling pathways related to cancer and inflammation make it a compelling candidate for drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the multifaceted properties of this intriguing ellagitannin.

References

The Biosynthesis of Casuarinin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Core Pathway, Experimental Methodologies, and Regulatory Aspects

Introduction

Casuarinin, a prominent member of the ellagitannin family, has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties. Found in various plant species such as Casuarina and Stachyurus species, as well as in the pericarp of pomegranates, this complex hydrolyzable tannin presents a fascinating subject for biosynthesis research.[1] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, intermediates, and regulatory mechanisms. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of plant secondary metabolism and the discovery of novel therapeutic agents.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the central precursor of hydrolyzable tannins, 1,2,3,4,6-pentagalloyl-β-D-glucose (PGG). The pathway proceeds through a series of oxidative reactions and structural rearrangements, culminating in the formation of the characteristic open-chain glucose core of this compound.[1][2]

Step 1: From Pentagalloylglucose to Tellimagrandin II

The initial committed step in the biosynthesis of this compound is the oxidative dehydrogenation of pentagalloylglucose (PGG) to form tellimagrandin II. This reaction is catalyzed by a laccase-type phenol oxidase, specifically a pentagalloylglucose:O₂ oxidoreductase.[3][4] This enzyme facilitates the intramolecular C-C coupling between two adjacent galloyl groups on the glucose core.

  • Enzyme: Pentagalloylglucose:O₂ oxidoreductase (a laccase)

  • Substrate: 1,2,3,4,6-pentagalloyl-β-D-glucose (PGG)

  • Product: Tellimagrandin II

  • Reaction Type: Oxidative dehydrogenation

Step 2: The Formation of Casuarictin

Tellimagrandin II is subsequently converted to casuarictin through another oxidative dehydrogenation event, where two additional galloyl groups are coupled.[3][5] While the involvement of an oxidase is presumed, the specific enzyme catalyzing this step has not yet been fully characterized.

  • Enzyme: Likely a laccase or a similar phenol oxidase (to be confirmed)

  • Substrate: Tellimagrandin II

  • Product: Casuarictin

  • Reaction Type: Oxidative dehydrogenation

Step 3: Conversion to Pedunculagin

The pathway continues with the conversion of casuarictin to pedunculagin. This step involves the loss of a gallate group from the casuarictin molecule.[5][6] The enzymatic basis for this degalloylation is an area of ongoing research, with some studies suggesting the involvement of carboxylesterases (CXEs).[7]

  • Enzyme: Potentially a carboxylesterase (to be confirmed)[7]

  • Substrate: Casuarictin

  • Product: Pedunculagin

  • Reaction Type: Degalloylation (hydrolysis)

Step 4: The Final Transformation to this compound

The final and most distinctive step in the biosynthesis of this compound is the opening of the pyranose ring of the glucose core in pedunculagin. This structural rearrangement leads to the formation of the C-glycosidic ellagitannin, this compound, along with other related compounds like casuariin and castalagin.[1] The precise enzymatic mechanism driving this ring-opening remains to be elucidated.

  • Enzyme: Unknown

  • Substrate: Pedunculagin

  • Product: this compound

  • Reaction Type: Glucose pyranose ring opening

Diagram of the this compound Biosynthesis Pathway

Casuarinin_Biosynthesis PGG 1,2,3,4,6-Penta-O-galloyl-β-D-glucose (PGG) TII Tellimagrandin II PGG->TII Oxidative Dehydrogenation Casuarictin Casuarictin TII->Casuarictin Oxidative Dehydrogenation Pedunculagin Pedunculagin Casuarictin->Pedunculagin Degalloylation This compound This compound Pedunculagin->this compound Glucose Ring Opening Enzyme1 Pentagalloylglucose:O₂ oxidoreductase (Laccase) Enzyme2 Oxidase (Proposed) Enzyme3 Carboxylesterase (Proposed) Enzyme4 Unknown Enzyme

The proposed biosynthetic pathway of this compound from pentagalloylglucose.

Quantitative Data

Quantitative data on the enzymology of the this compound biosynthetic pathway is limited. The most well-characterized enzyme is the laccase-type phenol oxidase from Tellima grandiflora that catalyzes the formation of tellimagrandin II from pentagalloylglucose.

EnzymeSubstrateKm (mM)Vmax (pkat)Optimal pHOptimal Temp. (°C)Plant SourceReference
Pentagalloylglucose:O₂ oxidoreductasePentagalloylglucose0.11335.045-50Tellima grandiflora[4][8]

Note: Data for other enzymes in the pathway are not currently available in the literature.

Experimental Protocols

This section outlines general methodologies for key experiments used in the study of this compound biosynthesis. These protocols are based on established techniques and can be adapted for specific research needs.

Laccase Activity Assay (Spectrophotometric)

This assay measures the activity of laccase enzymes, such as the one converting PGG to tellimagrandin II, by monitoring the oxidation of a chromogenic substrate.

Materials:

  • Enzyme extract or purified laccase

  • 100 mM Phosphate-citrate buffer (pH 4.0-5.0)

  • 2 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 900 µL of phosphate-citrate buffer and 50 µL of the enzyme sample.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of the ABTS solution.

  • Immediately measure the increase in absorbance at 420 nm over time (e.g., every 30 seconds for 5 minutes).

  • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of oxidized ABTS (ε = 36,000 M⁻¹cm⁻¹).[1]

Diagram of Laccase Activity Assay Workflow

Laccase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Buffer Buffer (pH 4-5) Mix Mix Buffer and Enzyme Buffer->Mix Enzyme Enzyme Sample Enzyme->Mix ABTS ABTS Solution AddABTS Add ABTS ABTS->AddABTS PreIncubate Pre-incubate (30°C, 5 min) Mix->PreIncubate PreIncubate->AddABTS Spectro Measure A420 nm AddABTS->Spectro HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_detection Detection PlantMaterial Plant Material Extraction Extraction (70% Acetone) PlantMaterial->Extraction Concentration Concentration Extraction->Concentration Dissolution Re-dissolution Concentration->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation PDA PDA Detector (280 nm) Separation->PDA MS MS Detector (ESI-) Separation->MS Regulatory_Network Stress Biotic/Abiotic Stress (e.g., Pathogen, UV) Signaling Signal Transduction (e.g., ROS, Hormones) Stress->Signaling MYB MYB Transcription Factors Signaling->MYB LaccaseGene Laccase Gene MYB->LaccaseGene Transcriptional Activation LaccaseEnzyme Laccase Enzyme LaccaseGene->LaccaseEnzyme Transcription & Translation This compound This compound Biosynthesis LaccaseEnzyme->this compound

References

An In-depth Technical Guide to the Physicochemical and Biological Properties of Casuarinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin is a hydrolyzable tannin belonging to the class of ellagitannins, naturally occurring polyphenolic compounds found in a variety of plant species. It has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for evaluating its biological activities, and an exploration of the key signaling pathways it modulates. All quantitative data is presented in structured tables for ease of comparison, and complex biological processes are visualized through detailed diagrams.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and bioavailability.

General and Physical Properties
PropertyValueReference
CAS Number 79786-01-9[1]
Molecular Formula C₄₁H₂₈O₂₆[1]
Molecular Weight 936.65 g/mol [1]
Appearance Powder-
Melting Point Not definitively reported in the literature.
Solubility
SolventSolubility
WaterSparingly soluble
EthanolSoluble
MethanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed NMR assignments are critical for structural confirmation. While complete spectral data for this compound is not consistently reported across the literature, related studies on similar tannins provide expected chemical shift ranges.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. Expected characteristic peaks include a broad band for O-H stretching (phenolic hydroxyls), C=O stretching (ester linkages), and C=C stretching (aromatic rings).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like methanol or ethanol is expected to show absorption maxima (λmax) characteristic of its polyphenolic structure. These absorptions are due to π → π* electronic transitions within the aromatic rings and carbonyl groups.

Stability

The stability of this compound under different conditions is a critical parameter for its handling, storage, and formulation. As an ellagitannin, its stability can be influenced by factors such as pH and temperature. Hydrolysis of the ester linkages can occur under acidic or basic conditions, and elevated temperatures can accelerate degradation.[2][3][4]

Biological Activities and Experimental Protocols

This compound exhibits a range of promising biological activities. This section details some of its key therapeutic properties and provides generalized protocols for their assessment.

Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.[5][6]

Experimental Protocol: Induction of Apoptosis in MCF-7 Breast Cancer Cells [5][7]

This protocol outlines the general steps to assess the apoptosis-inducing effects of this compound on the MCF-7 human breast cancer cell line.

  • Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO and then diluted in culture medium) for specific time points (e.g., 24, 48, 72 hours).

  • Cell Viability Assay (MTT Assay): To determine the cytotoxic effect of this compound, an MTT assay is performed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Apoptosis Assessment (Annexin V/Propidium Iodide Staining): Apoptosis is quantified using flow cytometry after staining the cells with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

  • Cell Cycle Analysis: To determine the effect of this compound on cell cycle progression, cells are fixed, stained with a fluorescent DNA-binding dye (e.g., PI), and analyzed by flow cytometry.

  • Western Blot Analysis: To investigate the molecular mechanisms of apoptosis, protein expression levels of key apoptotic regulators (e.g., caspases, Bcl-2 family proteins) are analyzed by Western blotting.

Workflow for Assessing Anticancer Activity of this compound

cluster_workflow Anticancer Activity Assessment Workflow A MCF-7 Cell Culture B Treatment with this compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assessment (Annexin V/PI Staining) B->D E Cell Cycle Analysis B->E F Western Blot Analysis B->F

Caption: Workflow for evaluating the anticancer properties of this compound.

Antioxidant Activity

This compound's polyphenolic structure, rich in hydroxyl groups, endows it with potent antioxidant properties, enabling it to scavenge free radicals effectively.

Experimental Protocol: DPPH Radical Scavenging Assay [8]

This protocol describes a common method for evaluating the free radical scavenging activity of this compound.

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: A series of dilutions of this compound are prepared in methanol. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Reaction: A specific volume of each this compound dilution is mixed with the DPPH solution. The reaction is allowed to proceed in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) is then determined.

Experimental Protocol: ABTS Radical Cation Scavenging Assay [9][10]

This assay provides another measure of antioxidant capacity.

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The solution is then diluted with ethanol or a buffer to a specific absorbance at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, serial dilutions of this compound and a standard antioxidant are prepared.

  • Reaction: The this compound dilutions are reacted with the ABTS•+ solution.

  • Absorbance Measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition and the IC₅₀ value are calculated similarly to the DPPH assay.

Workflow for Antioxidant Activity Assays

cluster_workflow Antioxidant Activity Assay Workflow A Prepare this compound Dilutions C React Sample with Radical A->C B Prepare Radical Solution (DPPH or ABTS) B->C D Measure Absorbance C->D E Calculate % Inhibition and IC50 D->E

Caption: General workflow for DPPH and ABTS antioxidant assays.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.[6]

Experimental Protocol: Nitric Oxide Inhibition Assay in LPS-Stimulated Macrophages [11]

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in an appropriate medium.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Cell Viability Assay: A cell viability assay (e.g., MTT) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated cells to that in LPS-stimulated cells without treatment.

Workflow for Nitric Oxide Inhibition Assay

cluster_workflow Nitric Oxide Inhibition Assay Workflow A RAW 264.7 Cell Culture B Pre-treat with this compound A->B C Stimulate with LPS B->C D Measure Nitrite in Supernatant (Griess Assay) C->D E Assess Cell Viability (MTT Assay) C->E

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Signaling Pathways Modulated by this compound

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. In inflammatory conditions, stimuli like TNF-α lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit TNF-α-induced NF-κB activation.[6]

Inhibition of NF-κB Signaling by this compound

cluster_nfkb NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of several cascades, including the ERK, p38, and JNK pathways. This compound has been shown to diminish the phosphorylation of ERK1/2 and p38, which are crucial in oxidative stress-mediated neuronal cell death.[12]

Modulation of MAPK Signaling by this compound

cluster_mapk MAPK Signaling Pathway Oxidative_Stress Oxidative Stress Upstream_Kinases Upstream Kinases Oxidative_Stress->Upstream_Kinases Activates p38 p38 Upstream_Kinases->p38 Phosphorylates ERK ERK1/2 Upstream_Kinases->ERK Phosphorylates Apoptosis Apoptosis p38->Apoptosis Promotes ERK->Apoptosis Promotes This compound This compound This compound->p38 Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation cluster_apoptosis Apoptosis Signaling Pathway This compound This compound FasL Fas Ligand This compound->FasL Enhances FasR Fas Receptor FasL->FasR Binds DISC DISC Formation FasR->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Casuarinin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin is a hydrolyzable tannin, a type of polyphenol, first isolated from the Australian native plant Casuarina stricta. It has since been identified in other plant species, including Terminalia arjuna and Psidium guajava. As a member of the ellagitannin family, this compound possesses a complex chemical structure that contributes to its significant biological activities. This technical guide provides an in-depth overview of the molecular characteristics, experimental protocols for its analysis, and its known interactions with key signaling pathways, designed for professionals in research and drug development.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for experimental design, including dosage calculations and the preparation of stock solutions.

PropertyValueCitation(s)
Molecular Formula C₄₁H₂₈O₂₆[1][2][3]
Molecular Weight 936.6 g/mol [1][2][3]
Appearance Powder[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activities of this compound.

Antioxidant Activity Assays

The antioxidant capacity of this compound is a key aspect of its biological function. The following are standard protocols for quantifying this activity.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Test sample (this compound) dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO).

    • Positive control (e.g., ascorbic acid, Trolox).

    • Solvent for blank.

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare serial dilutions of the this compound sample and the positive control.

    • In a microplate or cuvettes, add a defined volume of the sample or control to an equal volume of the DPPH working solution.

    • Include a blank containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes). The incubation time should be optimized based on the reaction kinetics.

    • Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100

    • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants.

  • Reagents:

    • ABTS stock solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM in water).

    • Test sample (this compound) and positive control (e.g., Trolox).

    • Phosphate-buffered saline (PBS) or ethanol for dilution.

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of the ABTS stock solution and the potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

    • On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the this compound sample or standard to a larger volume of the diluted ABTS•+ solution.

    • Incubate for a specific time (e.g., 6 minutes) at room temperature.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of absorbance.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3. Ferric Reducing Antioxidant Power (FRAP) Assay

This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents:

    • FRAP reagent: prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Test sample (this compound) and a ferrous sulfate (FeSO₄) standard solution.

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the this compound sample or standard to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 4 to 30 minutes).

    • Measure the absorbance of the blue-colored complex at 593 nm.

  • Data Analysis:

    • Construct a standard curve using the FeSO₄ standard.

    • The FRAP value of the sample is determined from the standard curve and is typically expressed as mmol Fe²⁺ equivalents per gram of sample.

Cellular and Molecular Biology Protocols

1. Western Blot Analysis for NF-κB Pathway Activation

This technique is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB signaling pathway in response to this compound treatment.

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., HaCaT keratinocytes, RAW 264.7 macrophages) to a suitable confluency.

    • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent (e.g., TNF-α, LPS) to activate the NF-κB pathway.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors to extract total protein.

    • For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

  • SDS-PAGE and Electrotransfer:

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein on a polyacrylamide gel via SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, IκBα, phospho-IKKβ).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein counterparts.

2. Real-Time Reverse Transcription PCR (RT-PCR) for Gene Expression Analysis

RT-PCR is employed to quantify the mRNA expression of target genes, such as TNF-α and other pro-inflammatory cytokines, modulated by this compound.

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound and/or an inflammatory stimulus as described for Western blotting.

    • Isolate total RNA from the cells using a commercial kit (e.g., TRIzol).

    • Assess RNA quality and quantity using a spectrophotometer.

    • Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR:

    • Prepare a reaction mixture containing the cDNA template, specific primers for the target gene (e.g., TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.

    • Perform the PCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes.

    • Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathway Interactions

This compound has been shown to modulate key inflammatory signaling pathways, primarily the NF-κB and TNF-α pathways.

Inhibition of the TNF-α-Induced NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by intervening in the TNF-α-induced activation of the NF-κB pathway. Upon binding of TNF-α to its receptor (TNFR), a signaling cascade is initiated that typically leads to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IKKβ, thereby preventing the degradation of IκBα and the nuclear translocation of p65.[4][5][6]

G cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p65_p50_nuclear p65/p50 (Active) IkBa_p65_p50->p65_p50_nuclear IκBα Degradation & p65/p50 Release Nucleus Nucleus p65_p50_nuclear->Nucleus Nuclear Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes Initiates This compound This compound This compound->IKK_complex Inhibits Phosphorylation This compound->p65_p50_nuclear Inhibits Nuclear Translocation

Caption: this compound's inhibition of the TNF-α/NF-κB pathway.

Logical Workflow for Investigating this compound's Anti-inflammatory Effects

The following diagram outlines a logical workflow for researchers investigating the anti-inflammatory properties of this compound, from initial screening to mechanistic studies.

G start Start: Hypothesis on This compound's Anti-inflammatory Activity antioxidant_assays In vitro Antioxidant Assays (DPPH, ABTS, FRAP) start->antioxidant_assays cell_culture Cell Culture Model Selection (e.g., Macrophages, Keratinocytes) start->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) cell_culture->cytotoxicity inflammatory_stimulus Treatment with this compound and Inflammatory Stimulus (e.g., LPS, TNF-α) cytotoxicity->inflammatory_stimulus Determine non-toxic concentrations gene_expression Gene Expression Analysis (RT-PCR for TNF-α, IL-6, etc.) inflammatory_stimulus->gene_expression protein_expression Protein Expression Analysis (Western Blot for NF-κB pathway) inflammatory_stimulus->protein_expression conclusion Conclusion: Elucidation of This compound's Anti-inflammatory Mechanism gene_expression->conclusion nuclear_translocation Nuclear Translocation Assay (Immunofluorescence or Nuclear Fractionation) protein_expression->nuclear_translocation If NF-κB is implicated nuclear_translocation->conclusion

Caption: Experimental workflow for this compound research.

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. This guide provides the foundational technical information required for researchers to design and execute robust experiments to further elucidate its mechanisms of action and explore its therapeutic potential. The detailed protocols and signaling pathway diagrams serve as a starting point for in-depth investigation into this multifaceted molecule.

References

Casuarinin: A Technical Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin is a C-glycosidic ellagitannin, a type of hydrolyzable tannin, first isolated from the bark of Terminalia arjuna. It is also found in other plant species, including Plinia cauliflora (Jabuticaba) and Backhousia citriodora (Lemon Myrtle).[1][2][3] As a member of the ellagitannin class, this compound is recognized for a range of potent biological activities, which are primarily attributed to its complex phenolic structure. This document provides an in-depth technical guide to the core biological activities of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key molecular pathways and workflows.

Anticancer Activity

This compound has demonstrated significant antiproliferative effects, particularly against human breast adenocarcinoma (MCF-7) cells.[1][4] The primary mechanisms of action involve the induction of cell cycle arrest and apoptosis.[1][5]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

In MCF-7 cells, this compound exposure leads to a blockage of cell cycle progression at the G0/G1 phase.[1][4] This cytostatic effect is linked to the increased expression of the cyclin-dependent kinase inhibitor p21/WAF1. Concurrently, this compound induces programmed cell death (apoptosis) through the enhancement of the Fas/APO-1 receptor and its ligands, both the membrane-bound (mFasL) and soluble (sFasL) forms.[1][4] This suggests that the activation of the Fas/FasL apoptotic system is a key component of this compound's anticancer activity.[1]

Anticancer_Pathway This compound This compound p21 p21/WAF1 Expression This compound->p21 upregulates Fas_System Fas/FasL System This compound->Fas_System enhances CDK Cyclin-Dependent Kinases (CDK4/6) p21->CDK inhibits G1_Arrest G0/G1 Phase Cell Cycle Arrest CDK->G1_Arrest progression blocked Apoptosis Apoptosis Fas_System->Apoptosis induces

Caption: Anticancer signaling pathway of this compound in MCF-7 cells.

Experimental Protocols

Cell Proliferation Assay (XTT Method)

  • Cell Seeding: Plate MCF-7 cells in a 96-well microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Expose the cells to various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, then diluted in media) for a specified period (e.g., 48-72 hours). Include a vehicle control.

  • Reagent Addition: Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, mixed with an electron-coupling agent (e.g., phenazine methosulfate), to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours. Metabolically active cells will reduce the XTT tetrazolium salt to a soluble formazan dye.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450-500 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by non-linear regression analysis.

Antiviral Activity

This compound exhibits potent antiviral properties, notably against herpes simplex virus type 2 (HSV-2).[6] Its mechanism involves interference with multiple stages of the viral infection cycle.

Quantitative Data: Anti-HSV-2 Activity
Assay TypeParameterValue (µM)Selectivity Index (SI)
XTT AssayIC503.6 ± 0.925
Plaque Reduction AssayIC501.5 ± 0.259
Cytotoxicity (Vero cells)CC5089 ± 1N/A
Data sourced from Cheng et al., 2002.[6]
Mechanism of Action

The anti-HSV-2 activity of this compound is multifaceted:

  • Virucidal Effect: At a concentration of 25 µM, this compound can directly inactivate viral particles, reducing viral titers by up to 100,000-fold.[6]

  • Attachment Inhibition: It prevents the initial attachment of HSV-2 virions to the surface of host cells.[6]

  • Penetration Inhibition: Following attachment, it also inhibits the penetration of the virus into the host cell.[6]

  • Post-Infection Inhibition: The compound remains effective even when added up to 12 hours after the initial infection, indicating it also disrupts late-stage events in the viral replication cycle.[6]

Antiviral_Workflow cluster_this compound This compound Action cluster_virus_cycle HSV-2 Infection Cycle This compound This compound Virus Free HSV-2 Virion This compound->Virus Virucidal Attachment Attachment to Host Cell This compound->Attachment inhibits Penetration Penetration into Host Cell This compound->Penetration inhibits Replication Late-Stage Replication This compound->Replication disturbs Virus->Attachment Attachment->Penetration Penetration->Replication Release Progeny Release Replication->Release

Caption: Multi-target antiviral mechanism of this compound against HSV-2.

Experimental Protocols

Plaque Reduction Assay

  • Cell Seeding: Grow a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.

  • Virus Adsorption: Infect the cell monolayers with a known titer of HSV-2 (e.g., 100 plaque-forming units) in the presence of varying concentrations of this compound for 1-2 hours at 37°C.

  • Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 1% methylcellulose) to restrict viral spread to adjacent cells. The overlay medium should also contain the respective concentrations of this compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C until viral plaques (localized areas of cell death) are visible.

  • Staining: Fix the cells with a formalin solution and stain with a crystal violet solution to visualize the plaques.

  • Analysis: Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Antifungal Activity

This compound has been identified as a key antifungal component in extracts from Plinia cauliflora leaves, showing activity against several Candida species.[2]

Quantitative Data: Anti-Candida Activity
Fungal StrainParameterValue (µg/mL)
C. albicansMIC>580
C. parapsilosisMIC>580
C. tropicalisMIC145
C. kruseiMIC36.25
Fibroblast CellsCC50>116
Data sourced from RINALDI et al., 2017.[2]
Mechanism of Action

The primary target of this compound's antifungal activity appears to be the fungal cell wall. Ultrastructural analysis of treated C. albicans cells revealed significant architectural changes, including a denser mannan outer layer and reduced cell wall porosity.[2] This suggests that this compound disrupts the integrity and function of the cell wall, compromising the yeast's viability.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

  • Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microplate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Prepare a standardized inoculum of the target Candida strain and add it to each well, resulting in a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Controls: Include a positive control (fungus without this compound) and a negative control (medium only).

  • Incubation: Incubate the microplate at 35°C for 24-48 hours.

  • Reading: Determine the MIC visually as the lowest concentration of this compound that causes a complete inhibition of fungal growth. This can be confirmed by measuring absorbance with a microplate reader.

Anti-inflammatory and Enzyme Inhibitory Activity

This compound demonstrates anti-inflammatory potential through the direct inhibition of key enzymes involved in the inflammatory cascade.

Mechanism: Inhibition of Secretory Phospholipase A2 (sPLA2)

This compound isolated from white mangrove (Laguncularia racemosa) has been shown to inhibit the enzymatic and pharmacological activity of sPLA2 from rattlesnake venom.[7] The mechanism involves the formation of a stable, non-covalent complex between this compound and the sPLA2 enzyme.[7] This binding event alters the enzyme's structure and blocks its catalytic activity, thereby neutralizing its edematogenic and myonecrotic effects.[7]

Enzyme_Inhibition sPLA2 sPLA2 Enzyme (Active) Complex sPLA2-Casuarinin Complex (Inactive) Inflammation Inflammatory Response (Edema, Myonecrosis) sPLA2->Inflammation catalyzes This compound This compound This compound->sPLA2 binds to Complex->Inflammation inhibits

Caption: Inhibition of sPLA2 by this compound complex formation.

Antioxidant Activity

As an ellagitannin, this compound possesses inherent antioxidant properties, which are fundamental to many of its other biological effects.[3][8] These compounds are effective free radical scavengers.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM). The solution should have a deep violet color.

  • Reaction Mixture: Add various concentrations of this compound to the DPPH solution. Include a control with methanol instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. The scavenging of the DPPH radical by this compound results in a color change from violet to yellow.

  • Calculation: Calculate the percentage of radical scavenging activity. The IC50 value is the concentration of this compound required to scavenge 50% of the DPPH radicals.[9][10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Reagent Dilution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add various concentrations of this compound to the diluted ABTS•+ solution.

  • Measurement: Record the absorbance at 734 nm after a set time (e.g., 6 minutes).

  • Calculation: Determine the percentage of inhibition of absorbance and calculate the IC50 value, similar to the DPPH assay.[9][10]

References

The Antioxidant Properties of Casuarinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casuarinin, a hydrolyzable tannin found in various medicinal plants, has demonstrated significant antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant mechanisms of this compound, compiling quantitative data from various studies, detailing experimental protocols for assessing its antioxidant efficacy, and visualizing the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound as an antioxidant agent.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural compounds with potent antioxidant activities are therefore of great interest as potential therapeutic agents. This compound, an ellagitannin, has emerged as a promising candidate due to its demonstrated ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. This guide delves into the core antioxidant properties of this compound, presenting a consolidation of current scientific knowledge.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated through various in vitro assays. While specific data for purified this compound is limited in the available literature, studies on extracts from plants known to contain this compound, such as Terminalia arjuna and Casuarina equisetifolia, provide valuable insights into its potential efficacy. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Antioxidant Activity of Terminalia arjuna Bark Extracts (a Source of this compound)

AssayExtractantIC50 Value (µg/mL)Reference
DPPH Radical ScavengingMethanol6.34[1]
DPPH Radical ScavengingEthanol7.76[1]
DPPH Radical ScavengingPetroleum Ether25.63[1]
Hydrogen Peroxide ScavengingMethanol14.436[1]
Nitric Oxide ScavengingMethanol25.184[1]

Table 2: In Vitro Antioxidant Activity of Casuarina equisetifolia Fruit and Root Extracts

Plant PartAssayExtractantIC50 Value (µg/mL)Reference
FruitNitric Oxide ScavengingMethanol30.27 ± 2.43[2][3]
FruitReducing PowerMethanol158.45 ± 7.15[2][3]
RootDPPH Radical ScavengingMethanol52.74 ± 0.65[4]
RootHydrogen Peroxide ScavengingMethanol64.94 ± 0.24[4]
RootReducing PowerMethanol51.79 ± 0.26[4]

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, including direct free radical scavenging and modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes.

Direct Free Radical Scavenging

As a phenolic compound, this compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating the chain reactions of oxidation. This direct scavenging activity is a key contributor to its antioxidant properties.

Modulation of Cellular Signaling Pathways

3.2.1. Mitogen-Activated Protein Kinase (MAPK) Pathway

Oxidative stress is known to activate MAPK signaling pathways, which can lead to cellular damage and apoptosis. This compound has been shown to inhibit the phosphorylation of key kinases in this pathway, specifically extracellular signal-regulated kinase 1/2 (ERK1/2) and p38, in response to glutamate-induced oxidative stress in HT22 murine hippocampal neuronal cells.[5] This inhibitory action suggests a neuroprotective role for this compound by mitigating oxidative stress-mediated neuronal cell death.

MAPK_Pathway cluster_stress Oxidative Stress cluster_mapk MAPK Cascade cluster_response Cellular Response Glutamate Glutamate ERK1_2 ERK1/2 Glutamate->ERK1_2 p38 p38 Glutamate->p38 Apoptosis Apoptosis ERK1_2->Apoptosis p38->Apoptosis This compound This compound This compound->ERK1_2 Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation

Caption: this compound's inhibition of the MAPK signaling pathway.

3.2.2. Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway

The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress.[6][7][8] Upon activation by oxidative stimuli, the transcription factor Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for a variety of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). While direct evidence for this compound activating this pathway is still emerging, its structural similarity to other polyphenols that are known Nrf2 activators suggests this as a plausible mechanism of action.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Genes (HO-1, NQO1, SOD, CAT, GPx) ARE->Antioxidant_Enzymes Activates Transcription ROS Reactive Oxygen Species (ROS) ROS->Nrf2_Keap1 Induces This compound This compound (Postulated) This compound->Nrf2_Keap1 Postulated to induce

Caption: Postulated activation of the Nrf2-ARE pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the antioxidant properties of this compound and related plant extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Test sample (this compound or plant extract) dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO) at various concentrations.

    • Positive control (e.g., Ascorbic acid, Trolox).

    • Solvent for blank.

  • Procedure:

    • Prepare a series of dilutions of the test sample and positive control.

    • Add a fixed volume of the DPPH solution to a cuvette or microplate well.

    • Add a small volume of the test sample, positive control, or blank to the DPPH solution.

    • Mix thoroughly and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents:

    • ABTS solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM in water).

    • Test sample dissolved in a suitable solvent at various concentrations.

    • Positive control (e.g., Trolox, Ascorbic acid).

    • Solvent for blank.

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test sample, positive control, or blank to a fixed volume of the diluted ABTS•+ solution.

    • Mix and incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined from the plot of percentage inhibition versus sample concentration.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[9]

  • Materials:

    • Human hepatocarcinoma (HepG2) cells.

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe.

    • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) or hydrogen peroxide (H2O2) as a peroxyl radical generator.

    • Test sample and positive control (e.g., Quercetin).

  • Procedure:

    • Seed HepG2 cells in a 96-well microplate and allow them to attach overnight.

    • Treat the cells with the test sample or control along with DCFH-DA for a specified period (e.g., 1 hour).

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add the peroxyl radical generator (ABAP or H2O2) to induce oxidative stress.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over time.

  • Calculation: The CAA value is calculated based on the area under the fluorescence curve, and the results are often expressed as quercetin equivalents.

Antioxidant Enzyme Activity Assays

The effect of this compound on the activity of key antioxidant enzymes can be determined using commercially available assay kits or standard spectrophotometric methods.

  • Superoxide Dismutase (SOD) Activity Assay: This assay is typically based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium or WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system. The higher the SOD activity in the sample, the lower the rate of chromogen reduction.[10][11][12][13][14]

  • Catalase (CAT) Activity Assay: CAT activity is often measured by monitoring the decomposition of hydrogen peroxide (H2O2) at 240 nm. Alternatively, colorimetric methods involving the reaction of residual H2O2 with a chromogenic substrate can be used.[15][16][17][18][19]

  • Glutathione Peroxidase (GPx) Activity Assay: GPx activity is commonly determined by a coupled assay where the oxidation of NADPH to NADP+ by glutathione reductase is monitored at 340 nm. The rate of NADPH disappearance is proportional to the GPx activity.[20][21][22][23][24]

Lipid Peroxidation (Thiobarbituric Acid Reactive Substances - TBARS) Assay

This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation.[25][26][27][28]

  • Reagents:

    • Thiobarbituric acid (TBA) solution.

    • Trichloroacetic acid (TCA) solution.

    • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

    • MDA standard.

  • Procedure:

    • Homogenize the tissue or cell sample.

    • Add the TBA/TCA reagent and BHT to the homogenate.

    • Heat the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at approximately 532 nm.

  • Calculation: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Conclusion

This compound exhibits significant antioxidant properties through both direct free radical scavenging and the modulation of cellular signaling pathways, particularly the MAPK pathway. While quantitative data for pure this compound is still being established, studies on extracts rich in this compound demonstrate its potent antioxidant potential. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound's antioxidant efficacy. Further research is warranted to fully elucidate the direct interaction of this compound with the Nrf2-ARE pathway and to translate these promising in vitro findings into in vivo models for the development of novel antioxidant therapies.

References

Casuarinin: A Technical Guide to its Anticancer and Antitumor Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Casuarinin, a hydrolyzable tannin primarily isolated from the bark of Terminalia arjuna, has demonstrated significant antiproliferative activity in various cancer models.[1] This technical guide synthesizes the current understanding of its anticancer and antitumor potential, focusing on its molecular mechanisms, including the induction of apoptosis and cell cycle arrest. We present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the core signaling pathways and workflows. The evidence suggests this compound operates through a p53-independent mechanism to induce p21/WAF1 and activates the Fas/Fas ligand-mediated apoptotic pathway, marking it as a promising candidate for further investigation in oncology drug development.

Core Mechanisms of Action

This compound exerts its anticancer effects primarily through two synergistic mechanisms: induction of programmed cell death (apoptosis) and halting the cell division cycle. These actions are orchestrated by modulating specific molecular signaling pathways within cancer cells.

Induction of Apoptosis via Fas/FasL Pathway

This compound is a potent inducer of apoptosis, primarily through the activation of the extrinsic or death receptor-mediated pathway.[2] In human breast adenocarcinoma (MCF-7) cells, treatment with this compound leads to a significant enhancement of the Fas/APO-1 death receptor and its two ligands: membrane-bound Fas ligand (mFasL) and soluble Fas ligand (sFasL).[1][3] This engagement of the Fas receptor by its ligand initiates a downstream signaling cascade that culminates in apoptosis. The critical role of this pathway is underscored by findings that the apoptotic effect of this compound is diminished in MCF-7 cells treated with a caspase-8 inhibitor.[2]

G Signaling Pathway of this compound-Induced Apoptosis and Cell Cycle Arrest cluster_0 cluster_1 Apoptosis Induction (Extrinsic Pathway) cluster_2 Cell Cycle Arrest This compound This compound FasL ↑ Fas Ligand (sFasL, mFasL) This compound->FasL FasR ↑ Fas/APO-1 Receptor This compound->FasR p21 ↑ p21/WAF1 Expression This compound->p21 FasL->FasR Casp8 Caspase-8 Activation FasR->Casp8 Apoptosis Apoptosis Casp8->Apoptosis G0G1 G0/G1 Phase Arrest p21->G0G1 p53 p53 (Unaffected) p53->p21 p53-independent pathway

Caption: this compound's dual mechanism of action in cancer cells.
Cell Cycle Arrest at G0/G1 Phase

In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by arresting the cell cycle in the G0/G1 phase.[1] This blockade is attributed to the increased expression of the p21/WAF1 protein, a well-known cyclin-dependent kinase inhibitor.[2] Studies on MCF-7 cells show that this compound treatment leads to a dose-dependent increase in p21/WAF1 protein levels, which becomes apparent as early as 6 hours post-treatment and reaches its maximum at 24 hours.[2] Notably, this induction of p21/WAF1 occurs without any significant changes in the expression of the p53 tumor suppressor protein, indicating that this compound mediates cell cycle arrest through a p53-independent pathway.[2]

Quantitative Data on In Vitro Antitumor Activity

The antiproliferative effects of this compound have been quantified primarily in human breast adenocarcinoma MCF-7 cells. The data highlights a dose-dependent increase in apoptosis.

Cell LineCompoundConcentrationDurationEffectReference
MCF-7 This compound5 µM48 h3.64-fold increase in apoptosis[2]
MCF-7 This compound10 µM48 h6.79-fold increase in apoptosis[2]
MCF-7 This compound0.5 - 10 µM48 hMore pronounced apoptosis induction compared to 5-Fluorouracil (5-Fu)[2]
A549 This compoundNot specifiedNot specifiedBlocks cell-cycle progression in the G0/G1 phase[4]

Note: Specific IC50 values for this compound across a broad panel of cancer cell lines are not extensively reported in the cited literature, which focuses on mechanistic studies at defined concentrations.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to evaluate the anticancer potential of this compound in vitro.

Cell Proliferation and Viability Assay

This protocol is used to determine the inhibitory effect of this compound on cancer cell growth.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well microtiter plates at a density of 1 x 10⁶ cells per well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10 µM) or a vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48 hours).

  • MTT Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and plates are incubated to allow for the formation of formazan crystals.

  • Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader to determine cell viability relative to the control.

Quantification of Apoptosis (Nucleosome ELISA)

This immunoassay quantitatively measures the hallmark of apoptosis: the formation of cytoplasmic histone-associated DNA fragments.

  • Cell Culture and Treatment: MCF-7 cells are cultured in 96-well plates (1 x 10⁶ per well) and treated with this compound (e.g., 5 and 10 µM) for various time points (e.g., 6, 12, 24, 48 h).[2]

  • Cell Lysis: After treatment, the cells are lysed according to the manufacturer's protocol (e.g., Nucleosome ELISA kit).

  • ELISA Procedure: The cell lysate is placed into microtiter plates coated with anti-histone antibodies. A second anti-DNA antibody conjugated to peroxidase is added, which binds to the DNA component of the nucleosomes.

  • Detection: A colorimetric substrate is added, and the absorbance is measured. The amount of color development is directly proportional to the amount of fragmented DNA, indicating the level of apoptosis.[2]

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Cells are treated with this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting & Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membranes.

  • Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA.

  • Data Analysis: The resulting data is analyzed to generate a histogram, quantifying the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G General Experimental Workflow for In Vitro Analysis cluster_setup Experiment Setup cluster_assays Parallel Assays start Seed Cancer Cells (e.g., MCF-7) culture Incubate (24h) start->culture treat Treat with this compound (Varying Concentrations & Times) culture->treat a1 Cell Viability (MTT Assay) treat->a1 a2 Apoptosis Analysis (Nucleosome ELISA, Hoechst Staining) treat->a2 a3 Cell Cycle Analysis (Flow Cytometry) treat->a3 a4 Protein Expression (ELISA, Western Blot) treat->a4 end Data Analysis & Interpretation a1->end a2->end a3->end a4->end

Caption: Workflow for assessing this compound's anticancer effects.

Future Directions and Therapeutic Potential

The demonstrated mechanisms of this compound suggest several avenues for future research and development.

  • Combination Therapy: Natural compounds that induce apoptosis or cell cycle arrest can often sensitize cancer cells to conventional chemotherapeutic agents.[4][5] Future studies should explore the synergistic effects of this compound in combination with standard-of-care drugs for breast and other cancers. This approach could potentially lower the required dosage of cytotoxic drugs, thereby reducing side effects.[6]

  • Broader Cancer Types: While the most detailed research is on breast cancer, preliminary findings indicate effects on lung cancer cells (A549).[4] A systematic evaluation of this compound's efficacy across a wider panel of human cancer cell lines is warranted.

  • In Vivo Studies: The majority of the current data is from in vitro models. To validate its therapeutic potential, comprehensive in vivo studies using animal xenograft models are essential to assess antitumor efficacy, pharmacokinetics, and safety profiles.[7]

  • Anti-Metastatic Potential: Related polyphenols have been shown to possess anti-metastatic properties.[8] Investigating whether this compound can inhibit cancer cell migration and invasion would add another significant dimension to its anticancer profile.

References

The Antimicrobial and Antiviral Potential of Casuarinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casuarinin, a C-glycosidic ellagitannin found in various medicinal plants, has demonstrated significant promise as a bioactive compound with potent antimicrobial and antiviral properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's efficacy against a range of pathogens. It consolidates quantitative data from in vitro studies, details the experimental methodologies employed, and elucidates the molecular mechanisms of action, including the modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, microbiology, and drug development who are exploring the therapeutic potential of natural compounds.

Introduction

The emergence of multidrug-resistant pathogens and novel viral threats necessitates the discovery and development of new therapeutic agents. Natural products, with their vast structural diversity, represent a rich source of lead compounds for drug discovery. This compound, a hydrolyzable tannin, has garnered considerable attention for its broad-spectrum biological activities. This guide focuses specifically on its demonstrated antimicrobial and antiviral activities, presenting a technical deep-dive into its mechanism of action and therapeutic potential.

Antiviral Activity of this compound

This compound has shown notable efficacy against enveloped viruses, particularly Herpes Simplex Virus Type 2 (HSV-2).

Quantitative Antiviral Data

The antiviral activity of this compound against HSV-2 has been quantified using various in vitro assays, with the following key metrics reported:

Parameter Assay Value (µM) Reference
IC₅₀ XTT Assay3.6 ± 0.9[1][2]
IC₅₀ Plaque Reduction Assay1.5 ± 0.2[1][2]
CC₅₀ XTT Assay89 ± 1[1][2]
Selectivity Index (SI) XTT Assay25[1][2]
Selectivity Index (SI) Plaque Reduction Assay59[1][2]
  • IC₅₀ (50% Inhibitory Concentration): The concentration of this compound required to inhibit 50% of the viral cytopathic effect or plaque formation.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of this compound that results in a 50% reduction in cell viability.

  • SI (Selectivity Index): The ratio of CC₅₀ to IC₅₀, indicating the therapeutic window of the compound. A higher SI value suggests greater selectivity for antiviral activity over cellular toxicity.

Mechanism of Antiviral Action

Studies have elucidated a multi-pronged mechanism of action for this compound against HSV-2:

  • Inhibition of Viral Attachment and Penetration: this compound has been shown to prevent the initial stages of viral infection by interfering with the attachment of HSV-2 to host cells and inhibiting its subsequent penetration into the cells.[1][2]

  • Virucidal Activity: this compound exhibits direct virucidal effects, meaning it can inactivate viral particles before they infect a host cell. At a concentration of 25 µM, it has been observed to reduce viral titers by up to 100,000-fold.[1][2]

  • Inhibition of Late-Stage Events: Evidence also suggests that this compound can disrupt later events in the viral replication cycle, even when added up to 12 hours after initial infection.[1][2]

cluster_virus_lifecycle HSV-2 Lifecycle Virus Virus Attachment Attachment Virus->Attachment Inactivated_Virus Inactivated Virus Penetration Penetration Attachment->Penetration Replication Replication Penetration->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release This compound This compound This compound->Virus Virucidal Effect This compound->Attachment Inhibits This compound->Penetration Inhibits This compound->Replication Inhibits Late Events

Antiviral Mechanisms of this compound against HSV-2.

Antimicrobial Activity of this compound

This compound has also demonstrated activity against fungal and, to a lesser extent, bacterial pathogens.

Quantitative Antifungal Data

The minimum inhibitory concentrations (MIC) of this compound have been determined for several Candida species:

Fungal Species MIC (µg/mL) Reference
Candida albicans (ATCC)290[3]
Candida albicans (SC5314)580[3]
Candida krusei72.5[3]
Candida parapsilosis580[3]
Candida tropicalis145[3]
Quantitative Antibacterial Data

Specific Minimum Inhibitory Concentration (MIC) data for pure this compound against a broad range of bacterial species is limited in the currently available literature. However, one study indicated that a 0.5 mM concentration of this compound showed efficient inhibition against Staphylococcus aureus by slowing its growth.[4] Further research is required to establish definitive MIC values for this compound against various bacterial strains.

Mechanism of Antimicrobial Action

The primary proposed mechanism for the antifungal activity of this compound involves disruption of the fungal cell wall. This is supported by studies showing that the presence of an osmotic support, such as sorbitol, can alleviate the inhibitory effects of this compound, suggesting that it targets cell wall integrity.[3]

Modulation of Host Signaling Pathways

Beyond its direct effects on pathogens, this compound has been shown to modulate host cellular signaling pathways, which may contribute to its overall therapeutic effects, particularly its anti-inflammatory properties that can be relevant in the context of infections.

  • Inhibition of NF-κB Pathway: this compound has been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

  • Inhibition of MAPK Pathway: this compound can also attenuate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, it has been shown to reduce the phosphorylation of key kinases such as ERK, JNK, and p38, which are involved in cellular stress responses and inflammation.

cluster_inflammatory_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_mapk_pathway MAPK Pathway cluster_nfkb_pathway NF-κB Pathway Stimulus Stimulus MEKK MEKK Stimulus->MEKK IKK IKK Stimulus->IKK MKK MKK MEKK->MKK MAPK ERK, JNK, p38 MKK->MAPK Nucleus Nucleus MAPK->Nucleus IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα IkBa_p P-IκBα IkBa_p65->IkBa_p p65_p50 p65/p50 p65_p50->Nucleus Translocation IkBa_p->p65_p50 Releases Proteasome Proteasome IkBa_p->Proteasome Degradation This compound This compound This compound->MKK Inhibits Phosphorylation This compound->IKK Inhibits Activation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes cluster_workflow Broth Microdilution Workflow Prepare_Inoculum Prepare standardized microbial inoculum Serial_Dilution Perform 2-fold serial dilutions of this compound in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate each well with the microbial suspension Serial_Dilution->Inoculate Incubate Incubate at optimal temperature and time Inoculate->Incubate Read_Results Determine MIC by visual inspection or spectrophotometry Incubate->Read_Results

References

In Vitro Neuroprotective Profile of Casuarinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin, a hydrolysable tannin belonging to the ellagitannin family, has emerged as a promising natural compound with significant neuroprotective potential. Found in various medicinal plants, including Terminalia arjuna and pomegranate, this compound has been the subject of in vitro studies to elucidate its mechanisms of action in protecting neuronal cells from various insults. This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of this compound, detailing the experimental protocols used to evaluate its efficacy and the signaling pathways it modulates. The information is presented to aid researchers and drug development professionals in advancing the study of this compound as a potential therapeutic agent for neurodegenerative diseases.

Data Presentation: Quantitative Efficacy of this compound

The neuroprotective effects of this compound have been quantified across various in vitro models of neuronal damage. The following tables summarize the key quantitative data from these studies, providing a clear comparison of its efficacy under different experimental conditions.

Neurotoxic Insult Cell Line This compound Concentration Assay Key Quantitative Results Reference
Glutamate (5 mM)HT221, 5, 10 µMMTT AssayIncreased cell viability in a dose-dependent manner.[1]
Glutamate (5 mM)HT221, 5, 10 µMDCFH-DA AssaySignificantly inhibited intracellular ROS production.[1]
Glutamate (5 mM)HT2210 µMAnnexin V-FITCReduced the percentage of apoptotic cells.[1]
Glutamate (5 mM)HT221, 5, 10 µMWestern BlotDecreased the phosphorylation of ERK1/2 and p38 MAPK in a dose-dependent manner.[1]
Hydrogen Peroxide (0.8 mM)MDCK1, 5, 10 µMDCF FluorescenceCaused a concentration-dependent decrease in intracellular peroxide production.
Hydrogen Peroxide (8 mM)MDCK1, 5, 10 µMGlutathione AssayReduced the percentage of intracellular glutathione (GSH)-negative cells.
Hydrogen Peroxide (32 mM)MDCK1, 5, 10 µM8-oxoguanine AssayDecreased the level of cells containing 8-oxoguanine.

Core Neuroprotective Mechanisms and Signaling Pathways

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress and modulating key signaling pathways involved in cell survival and apoptosis.

Attenuation of Oxidative Stress

A primary mechanism of this compound's neuroprotective action is its potent antioxidant activity. In models of glutamate-induced excitotoxicity, this compound effectively reduces the intracellular accumulation of reactive oxygen species (ROS)[1]. This reduction in oxidative stress is a critical step in preventing the downstream cascade of events that lead to neuronal apoptosis.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in translating extracellular signals into cellular responses, including apoptosis. In the context of glutamate-induced neurotoxicity, the phosphorylation of ERK1/2 and p38 MAPK is significantly increased, leading to neuronal cell death[1]. This compound treatment has been shown to diminish the phosphorylation of both ERK1/2 and p38, thereby suppressing this pro-apoptotic signaling cascade[1].

MAPK_Pathway Glutamate Glutamate ROS ↑ ROS Glutamate->ROS p38 p-p38 ROS->p38 ERK p-ERK1/2 ROS->ERK Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis This compound This compound This compound->ROS This compound->p38 This compound->ERK

Figure 1: this compound's modulation of the MAPK pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the neuroprotective effects of this compound.

Cell Culture and Treatment
  • Cell Line: HT22 murine hippocampal neuronal cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being exposed to the neurotoxic agent (e.g., 5 mM glutamate).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Plating: Seed HT22 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with this compound for 1 hour, followed by the addition of glutamate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

MTT_Workflow start Seed HT22 cells in 96-well plate treatment Pre-treat with this compound, then add Glutamate start->treatment incubation Incubate for 24h treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubation2 Incubate for 4h add_mtt->incubation2 solubilize Add DMSO to dissolve formazan incubation2->solubilize read Measure absorbance at 570 nm solubilize->read

Figure 2: Workflow for the MTT cell viability assay.
Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)

The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.

  • Plating and Treatment: Seed and treat cells in a 96-well black plate as described for the MTT assay.

  • DCFH-DA Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: Following treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-p38, p38, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The in vitro evidence strongly suggests that this compound possesses significant neuroprotective properties, primarily through its antioxidant effects and its ability to modulate the MAPK signaling pathway. The detailed protocols provided in this guide offer a standardized framework for the continued investigation of this compound and other potential neuroprotective compounds.

Future research should aim to:

  • Elucidate the effects of this compound on other key signaling pathways implicated in neurodegeneration, such as the Nrf2/Keap1 and PI3K/Akt pathways.

  • Investigate the efficacy of this compound against a broader range of neurotoxic insults, including amyloid-beta and alpha-synuclein, in relevant neuronal cell models.

  • Explore the anti-inflammatory properties of this compound in microglia to understand its full therapeutic potential.

  • Transition from in vitro models to in vivo studies to validate the neuroprotective effects of this compound in animal models of neurodegenerative diseases.

By addressing these research avenues, the scientific community can further unlock the therapeutic potential of this compound for the treatment of debilitating neurological disorders.

References

Casuarinin as a Carbonic Anhydrase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and respiration.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Given their involvement in various physiological and pathological processes, CA isoforms have emerged as significant therapeutic targets for a range of diseases, including glaucoma, epilepsy, and certain types of cancer.[1] While sulfonamides are the most well-known class of CA inhibitors, research into other chemotypes continues to reveal novel inhibitory mechanisms and potential therapeutic agents.

This technical guide focuses on casuarinin , an ellagitannin found in the pericarp of pomegranates (Punica granatum) and other plant species, which has been identified as a highly active inhibitor of carbonic anhydrase.[3][4][5] This document provides a comprehensive overview of the available data on this compound's inhibitory action, details relevant experimental protocols, and visualizes key concepts related to its mechanism of inhibition.

Quantitative Data on Carbonic Anhydrase Inhibition

CompoundSource OrganismInhibitory ActivityType of Inhibition (for selected compounds)Reference
This compound Punica granatum L.Highly Active Not specified in abstractSatomi et al., 1993[6]
PunicalinPunica granatum L.Highly ActiveNot specified in abstractSatomi et al., 1993[6]
PunicalaginPunica granatum L.Highly ActiveNoncompetitiveSatomi et al., 1993[6]
Granatin BPunica granatum L.Highly ActiveNot specified in abstractSatomi et al., 1993[6]
GallagyldilactonePunica granatum L.Highly ActiveNoncompetitiveSatomi et al., 1993[6]
PedunculaginPunica granatum L.Highly ActiveNot specified in abstractSatomi et al., 1993[6]
Tellimagrandin IPunica granatum L.Highly ActiveNot specified in abstractSatomi et al., 1993[6]
Gallic acidPunica granatum L.Weakly ActiveNot specified in abstractSatomi et al., 1993[6]
Granatin APunica granatum L.Weakly ActiveNot specified in abstractSatomi et al., 1993[6]
CorilaginPunica granatum L.Weakly ActiveNot specified in abstractSatomi et al., 1993[6]
Ellagic acidPunica granatum L.Weakly ActiveNot specified in abstractSatomi et al., 1993[6]

Mechanism of Inhibition

The study by Satomi et al. (1993) determined the type of inhibition for punicalagin and gallagyldilactone as noncompetitive .[6] In noncompetitive inhibition, the inhibitor binds to a site on the enzyme other than the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site.

G Conceptual Diagram of Noncompetitive Inhibition cluster_0 Enzyme (E) cluster_1 Substrate (S) cluster_2 Inhibitor (I) cluster_3 Enzyme-Substrate Complex (ES) cluster_4 Enzyme-Inhibitor Complex (EI) cluster_5 Enzyme-Substrate-Inhibitor Complex (ESI) E Carbonic Anhydrase ES ES Complex E->ES + S EI EI Complex E->EI + I AS Active Site IS Allosteric Site S Substrate I This compound (Noncompetitive Inhibitor) ES->E -> E + Product ESI ESI Complex (Inactive) ES->ESI + I EI->ESI + S G Workflow for Carbonic Anhydrase Inhibition Assay prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup in 96-well Plate (Buffer + Inhibitor/Solvent) prep->plate enzyme_add Add Enzyme Solution plate->enzyme_add incubate Incubate at Room Temperature (15 minutes) enzyme_add->incubate reaction Initiate Reaction with Substrate (pNPA) incubate->reaction measure Kinetic Measurement of Absorbance at 400 nm reaction->measure analysis Data Analysis (Calculate Reaction Rates, % Inhibition, IC50) measure->analysis

References

The Discovery and Isolation of Casuarinin from Terminalia arjuna: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casuarinin, a hydrolyzable tannin isolated from the bark of the medicinal plant Terminalia arjuna, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction, purification, and quantification, and summarizes its key biological effects, with a focus on its pro-apoptotic and cell cycle inhibitory mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Terminalia arjuna (Roxb.) Wight & Arn., a large deciduous tree belonging to the Combretaceae family, has been a cornerstone of traditional Ayurvedic medicine for centuries, particularly for the treatment of cardiovascular ailments. The bark of this tree is a rich source of a wide array of bioactive phytochemicals, including triterpenoids, flavonoids, and tannins. Among these, the hydrolyzable tannin this compound has emerged as a compound of significant interest due to its potent biological activities, including antioxidant, antiviral, and anticancer properties. This guide focuses on the scientific journey of this compound, from its initial discovery within Terminalia arjuna to the detailed methodologies for its isolation and the elucidation of its mechanisms of action.

Discovery and Historical Context

The systematic investigation of the chemical constituents of Terminalia species has led to the identification of numerous tannins. While the broader class of tannins from Terminalia has been studied for decades, specific reports detailing the isolation of this compound from Terminalia arjuna gained prominence in the early 2000s. These studies were often driven by the need to identify the specific bioactive compounds responsible for the well-documented therapeutic effects of the plant's bark extracts. Research by Kuo et al. in 2005 was pivotal in not only isolating this compound from Terminalia arjuna but also in demonstrating its potent antiproliferative activity against human breast adenocarcinoma MCF-7 cells, thereby laying the groundwork for further investigation into its anticancer potential.[1][2]

Experimental Protocols

Extraction of Crude Tannin Fraction

The initial step in isolating this compound involves the extraction of the crude tannin fraction from the dried and powdered bark of Terminalia arjuna.

Methodology:

  • Plant Material Preparation: The bark of Terminalia arjuna is collected, authenticated, and shade-dried. The dried bark is then coarsely powdered using a mechanical grinder.

  • Solvent Extraction: The powdered bark is subjected to extraction with a suitable solvent. A common method involves maceration or Soxhlet extraction with 70% acetone or methanol. The use of a hydro-alcoholic solvent is effective in extracting a broad range of polar and semi-polar compounds, including tannins.

  • Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The hydrolyzable tannins, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

Isolation and Purification of this compound

The enriched tannin fractions are further subjected to chromatographic techniques to isolate pure this compound.

Methodology:

  • Column Chromatography: The ethyl acetate or n-butanol fraction is subjected to column chromatography over a silica gel (60-120 mesh) or Sephadex LH-20 stationary phase.

  • Elution: The column is eluted with a gradient solvent system. A common mobile phase for silica gel chromatography starts with a non-polar solvent like chloroform and gradually increases in polarity by the addition of methanol. For Sephadex LH-20, elution is typically carried out with a mixture of ethanol and water.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2 v/v/v). The spots corresponding to this compound can be visualized under UV light or by spraying with a suitable chromogenic agent like ferric chloride solution (which gives a blue-black color with tannins).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of this compound are pooled and subjected to preparative HPLC for final purification. A C18 column is commonly used with a mobile phase consisting of a gradient of acidified water (with formic or acetic acid) and methanol or acetonitrile.

Characterization and Quantification

The purity and structure of the isolated this compound are confirmed using various spectroscopic and chromatographic techniques.

Methodology:

  • Spectroscopic Analysis: The structure of the isolated compound is elucidated using techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

  • High-Performance Liquid Chromatography (HPLC) Quantification: The quantity of this compound in the plant extract or purified sample is determined using a validated HPLC method. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid) and UV detection (typically around 280 nm) is employed. A calibration curve is generated using a purified this compound standard.

Quantitative Data

The following tables summarize the quantitative data related to the biological activity and yield of this compound from Terminalia arjuna.

Table 1: Cytotoxicity and Antiviral Activity of this compound

Cell Line/VirusAssayParameterValue (µM)Reference
MCF-7 (Breast Cancer)MTTIC₅₀25.3 ± 1.8[1]
Vero CellsXTTCC₅₀89 ± 1[3]
Herpes Simplex Virus-2 (HSV-2)XTTIC₅₀3.6 ± 0.9[3]
Herpes Simplex Virus-2 (HSV-2)Plaque ReductionIC₅₀1.5 ± 0.2[3]

Table 2: Yield of Tannins from Terminalia arjuna Bark

Extraction MethodYield (% w/w)Reference
Not Specified16% (Total Tannins)[4]

Note: The specific yield of this compound is not consistently reported and can vary depending on the geographical source of the plant material and the extraction method used.

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects through the modulation of specific cellular signaling pathways, particularly those involved in apoptosis and cell cycle regulation.

Induction of Apoptosis via the Fas/FasL Pathway

This compound has been shown to induce apoptosis in cancer cells by upregulating the components of the Fas/Fas ligand (FasL) system.[1] This extrinsic apoptotic pathway is initiated by the binding of FasL to its receptor, Fas (also known as APO-1 or CD95), on the cell surface. This interaction leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain) and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death.

Fas_Pathway This compound This compound FasL Fas Ligand (FasL) (Membrane-bound & Soluble) This compound->FasL Upregulates FasR Fas Receptor (Fas/APO-1) FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cell_Cycle_Arrest This compound This compound p21 p21/WAF1 This compound->p21 Upregulates CyclinCDK Cyclin-CDK Complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2) p21->CyclinCDK Inhibits G1_S_Transition G1 to S Phase Transition CyclinCDK->G1_S_Transition Promotes Experimental_Workflow Start Terminalia arjuna Bark Powdering Drying and Powdering Start->Powdering Extraction Solvent Extraction (e.g., 70% Acetone) Powdering->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Solvent Partitioning Concentration->Partitioning CC Column Chromatography (Silica Gel or Sephadex LH-20) Partitioning->CC TLC TLC Monitoring CC->TLC Prep_HPLC Preparative HPLC TLC->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Characterization Structural Characterization (NMR, MS, FT-IR) Pure_this compound->Characterization Quantification Quantification (Analytical HPLC) Pure_this compound->Quantification

References

Casuarinin in Pomegranate Peel: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of casuarinin, a bioactive ellagitannin found in pomegranate (Punica granatum) peel. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the presence, quantification, and biological activities of this compound, with a focus on its therapeutic potential.

Introduction to this compound in Pomegranate Peel

Pomegranate peel, a significant byproduct of the pomegranate processing industry, is a rich source of various bioactive polyphenols, including hydrolyzable tannins. Among these, this compound has been identified as a constituent of pomegranate peel. While not as abundant as other tannins like punicalagin, its presence is noteworthy due to its demonstrated biological activities.

Recent analytical studies employing advanced techniques such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) have confirmed the presence of this compound in the peel of various pomegranate cultivars. However, quantitative data for this compound in pomegranate peel is still emerging, with most studies focusing on the more predominant phenolic compounds. One study on Tunisian pomegranate ecotypes identified a galloyl-bis-HHDP-hex derivative, consistent with this compound, in one of the four cultivars studied, though a specific quantity was not provided[1]. Another comprehensive analysis of nine Chinese pomegranate cultivars also identified this compound, but the quantification was centered on other major phenolics[2].

Quantitative Data

Direct and extensive quantitative data for this compound in pomegranate peel across a wide range of cultivars remains an area for further research. The concentration of phenolic compounds in pomegranate peel is known to vary significantly based on factors such as cultivar, geographical origin, ripeness, and extraction method[1][3][4].

To provide a contextual reference for the potential concentration of a specific bioactive tannin in a plant matrix, the following table summarizes the quantification of another bioactive compound, arjunolic acid, in the bark of Terminalia arjuna, a plant also known to contain this compound.

Plant MaterialBioactive CompoundConcentration Range (mg/g of dry weight)Analytical MethodReference
Pomegranate (Punica granatum) PeelThis compoundIdentified, but not consistently quantifiedUPLC-Q-TOF-MS/MS[1][5][6]
Arjun Tree (Terminalia arjuna) BarkArjunolic Acid0.01 - 0.29 µg/mg (0.01 - 0.29 mg/g)HPLC

Table 1: Representative Quantitative Data for a Bioactive Tannin in a Plant Matrix.

Experimental Protocols

Extraction of this compound from Pomegranate Peel

The following is a generalized protocol for the extraction of phenolic compounds, including this compound, from pomegranate peel, based on established methodologies.

Objective: To extract a broad range of phenolic compounds, including this compound, from dried pomegranate peel.

Materials and Reagents:

  • Dried pomegranate peel, ground to a fine powder

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Water (deionized or distilled)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

  • Analytical balance

  • Filtration apparatus (e.g., Whatman No. 1 filter paper, 0.45 µm syringe filters)

Procedure:

  • Sample Preparation: Fresh pomegranate peels are manually separated, washed, and dried (e.g., air-dried or freeze-dried) to a constant weight. The dried peels are then ground into a fine powder (e.g., 40-60 mesh).

  • Solvent Extraction:

    • Macerate the powdered pomegranate peel in a solvent system. A common solvent is 80% methanol in water. A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is typically used.

    • The mixture is agitated (e.g., using a magnetic stirrer or orbital shaker) at room temperature for a specified duration, often ranging from 2 to 24 hours.

    • The extraction process can be enhanced using techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and yield.

  • Filtration and Concentration:

    • The extract is filtered through Whatman No. 1 filter paper to remove solid plant material.

    • The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of thermolabile compounds.

  • Purification (Optional):

    • For a more purified fraction, the concentrated extract can be subjected to solid-phase extraction (SPE).

    • The C18 SPE cartridge is first conditioned with methanol and then equilibrated with water.

    • The aqueous extract is loaded onto the cartridge.

    • The cartridge is washed with water to remove polar impurities.

    • The phenolic compounds, including this compound, are then eluted with methanol or a methanol/water mixture.

  • Drying and Storage: The final extract is typically dried to a powder using a lyophilizer and stored at -20°C in a desiccator to prevent degradation.

Quantification of this compound by UPLC-Q-TOF-MS/MS

The following protocol outlines a method for the identification and quantification of this compound in pomegranate peel extract, adapted from advanced analytical studies[2][5][6].

Objective: To identify and quantify this compound in a prepared pomegranate peel extract.

Instrumentation and Conditions:

  • Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute compounds with increasing hydrophobicity. A representative gradient is as follows:

    • 0-2 min: 5% B

    • 2-25 min: 5-40% B

    • 25-30 min: 40-95% B

    • 30-35 min: 95% B

    • 35-36 min: 95-5% B

    • 36-40 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35-40°C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS) with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically used for the analysis of phenolic compounds.

  • Data Acquisition: Full scan mode (e.g., m/z 100-1500) and targeted MS/MS mode for fragmentation of the precursor ion of this compound.

Procedure:

  • Standard Preparation: A certified reference standard of this compound is used to prepare a series of calibration standards of known concentrations in a suitable solvent (e.g., methanol).

  • Sample Preparation: The dried pomegranate peel extract is accurately weighed and dissolved in the initial mobile phase composition or methanol to a known concentration. The solution is then filtered through a 0.22 µm syringe filter before injection.

  • Analysis: The prepared standards and samples are injected into the UPLC-Q-TOF-MS/MS system.

  • Identification: this compound is identified based on its retention time and the accurate mass of its precursor ion ([M-H]⁻) and its characteristic MS/MS fragmentation pattern compared to the reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the pomegranate peel extract is then determined from this calibration curve.

Biological Activities and Signaling Pathways

This compound has been reported to possess a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.

Anti-inflammatory Effects

Studies have shown that this compound can suppress inflammatory responses by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds This compound This compound IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces This compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. The key MAPK families include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases through phosphorylation can lead to the activation of transcription factors that regulate the expression of inflammatory genes.

This compound has been demonstrated to inhibit the phosphorylation of ERK1/2 and p38 MAPK, thereby mitigating inflammatory responses.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, Oxidative Stress) UpstreamKinases Upstream Kinases Stimuli->UpstreamKinases p38 p38 MAPK UpstreamKinases->p38 ERK ERK1/2 UpstreamKinases->ERK Phospho_p38 p-p38 p38->Phospho_p38 Phosphorylation Phospho_ERK p-ERK1/2 ERK->Phospho_ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) Phospho_p38->TranscriptionFactors Phospho_ERK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation This compound This compound This compound->p38 Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

Modulation of the MAPK signaling pathway by this compound.
Antioxidant Activity

As an ellagitannin, this compound possesses significant antioxidant potential. This activity is primarily due to its chemical structure, which contains multiple hydroxyl groups capable of donating hydrogen atoms to scavenge free radicals. The antioxidant mechanism of this compound contributes to its protective effects against oxidative stress-induced cellular damage.

Future Directions

The presence of this compound in pomegranate peel, coupled with its demonstrated anti-inflammatory and antioxidant properties, highlights its potential as a valuable bioactive compound for the pharmaceutical and nutraceutical industries. Future research should focus on:

  • Quantitative Analysis: Comprehensive quantification of this compound in a wide variety of pomegranate cultivars to identify high-yielding sources.

  • Bioavailability and Metabolism: In-depth studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Clinical Efficacy: Well-designed clinical trials to evaluate the therapeutic efficacy of this compound for inflammatory and oxidative stress-related conditions.

  • Synergistic Effects: Investigation of the potential synergistic effects of this compound with other bioactive compounds present in pomegranate peel.

Conclusion

This compound is a promising bioactive ellagitannin present in pomegranate peel with significant anti-inflammatory and antioxidant activities. Its ability to modulate key signaling pathways such as NF-κB and MAPK underscores its therapeutic potential. This technical guide provides a foundation for further research and development of this compound as a natural therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Casuarinin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Casuarinin is a hydrolyzable tannin belonging to the class of ellagitannins, characterized by a C-glycosidic bond between an open-chain glucose core and a galloyl group.[1][2] It has been isolated from various plant sources, including Terminalia arjuna, Casuarina stricta, and Plinia cauliflora, and has demonstrated a range of biological activities, including anti-cancer, antiviral, and antioxidant properties.[3][4][5] These therapeutic potentials have spurred interest in developing efficient methods for its extraction and purification for further research and drug development.

This document provides detailed application notes and protocols for the extraction and purification of this compound from plant materials, summarizing quantitative data and outlining experimental procedures.

Data Presentation: Quantitative Overview of Extraction and Purification

The following tables summarize quantitative data compiled from various studies to provide a comparative overview of different methodologies.

Table 1: Extraction Methods and Yields of this compound and Related Compounds

Plant MaterialExtraction MethodSolvent SystemExtraction TimeTemperatureYieldReference
Terminalia arjuna barkSoxhlet ExtractionEthanolNot SpecifiedNot SpecifiedNot Specified[6]
Terminalia arjuna barkCold ExtractionMethanolNot SpecifiedCold~0.02% (arjunic acid)[6]
Terminalia arjuna barkMicrowave-Assisted Extraction (MAE)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Plinia cauliflora leavesLiquid-Liquid Extractionn-butanolNot SpecifiedNot SpecifiedMost biologically active fraction[2]
Fingered CitronUltrasound-Assisted Extraction (UAE)Methanol30 minRoom TemperatureNot Specified[7]
Heracleum sosnowskyiMicrowave-Assisted Extraction (MAE)HexaneOptimizedOptimizedOptimal hexane-to-solid ratio: 20:1[8]

Table 2: Purification Techniques and Purity of this compound

Purification MethodStationary PhaseMobile Phase / EluentPurityReference
Column ChromatographyNot SpecifiedNot SpecifiedNot Specified[9]
High-Speed Counter-Current Chromatography (HSCCC)Two-phase solvent system: n-hexane/ethyl acetate/methanol/water (5:15:4:7 v/v)Flow rate: 1.5 mL/minHigh Purity[10]
Semi-preparative HPLCReversed-phaseNot SpecifiedHigh Purity[2]
Solid-Phase Extraction (SPE)Strata Eco-Screen cartridgesStepwise elution with n-hexane and acetonePure fractions obtained[8]
High-Performance Liquid Chromatography (HPLC)C18 columnPolar mobile phases (e.g., water with formic acid, methanol, acetonitrile)Analytical separation[11]

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound. These protocols are generalized based on established methods and may require optimization depending on the specific plant material and laboratory conditions.

Protocol 1: General Extraction of this compound from Plant Material

This protocol describes a general procedure for solvent extraction, which is a common initial step.

1. Plant Material Preparation:

  • Collect the desired plant part (e.g., bark, leaves).
  • Wash the material thoroughly with distilled water to remove any dirt and debris.
  • Air-dry the plant material in the shade or use a laboratory oven at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds.
  • Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Solvent Extraction:

  • Maceration:
  • Weigh a specific amount of the powdered plant material (e.g., 100 g).
  • Place the powder in a large container with a lid.
  • Add a suitable solvent (e.g., 70% methanol, ethanol, or acetone) in a specific solvent-to-solid ratio (e.g., 10:1 v/w).
  • Seal the container and keep it at room temperature for a specified period (e.g., 24-72 hours) with occasional shaking.
  • After the maceration period, filter the mixture through Whatman No. 1 filter paper.
  • Collect the filtrate and repeat the extraction process with the residue 2-3 times to ensure complete extraction.
  • Combine all the filtrates.
  • Soxhlet Extraction:
  • Place a known amount of the powdered plant material in a thimble.
  • Place the thimble in a Soxhlet extractor.
  • Fill the distillation flask with the appropriate solvent.
  • Heat the flask to allow the solvent to vaporize, condense, and drip onto the plant material, extracting the desired compounds.
  • Continue the extraction for a set number of cycles or until the solvent in the siphon tube becomes colorless.

3. Concentrate the Extract:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain a crude extract.

4. Fractionation (Optional but Recommended):

  • Perform liquid-liquid partitioning of the crude extract using solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a polar compound, is often enriched in the ethyl acetate or n-butanol fraction.[2]

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the steps for purifying this compound from the crude extract or enriched fraction.

1. Preparation of the Column:

  • Select a suitable stationary phase (e.g., silica gel, Sephadex LH-20).
  • Prepare a slurry of the stationary phase in a suitable non-polar solvent (e.g., n-hexane).
  • Pack a glass column with the slurry, ensuring there are no air bubbles.
  • Equilibrate the packed column by passing the initial mobile phase through it.

2. Sample Loading:

  • Adsorb the crude extract or the enriched fraction onto a small amount of the stationary phase.
  • Carefully load the sample onto the top of the prepared column.

3. Elution:

  • Elute the column with a solvent system of increasing polarity. A common gradient is starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.
  • Collect the fractions of a specific volume (e.g., 10-20 mL).

4. Fraction Analysis:

  • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
  • Pool the fractions that show a similar TLC profile corresponding to a pure compound.

5. Concentration and Isolation:

  • Concentrate the pooled fractions under reduced pressure to obtain the purified this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis

HPLC is a powerful technique for the final purification and quantitative analysis of this compound.

1. HPLC System and Conditions:

  • Column: A reversed-phase C18 column is commonly used.[11]
  • Mobile Phase: A gradient of an aqueous solvent (A) (e.g., water with 0.1% formic acid) and an organic solvent (B) (e.g., acetonitrile or methanol).
  • Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased over time to elute compounds with increasing hydrophobicity.
  • Flow Rate: Typically 0.5-1.0 mL/min for analytical scale and higher for preparative scale.
  • Detection: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., around 280 nm).

2. Sample Preparation:

  • Dissolve the partially purified this compound from column chromatography in the initial mobile phase.
  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Injection and Data Analysis:

  • Inject the sample into the HPLC system.
  • Monitor the chromatogram and collect the peak corresponding to this compound.
  • For quantitative analysis, a calibration curve should be prepared using a pure standard of this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Plant Material (e.g., Terminalia arjuna bark) grinding Grinding plant_material->grinding solvent_extraction Solvent Extraction (Maceration, Soxhlet, UAE, or MAE) grinding->solvent_extraction filtration Filtration solvent_extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractionation->column_chromatography hplc HPLC / HSCCC (Reversed-Phase) column_chromatography->hplc tlc TLC Analysis column_chromatography->tlc Fraction Monitoring pure_this compound Pure this compound hplc->pure_this compound hplc_analysis HPLC-UV/MS Analysis hplc->hplc_analysis Purity & Quantification nmr NMR Spectroscopy pure_this compound->nmr ms Mass Spectrometry pure_this compound->ms

Caption: Experimental workflow for this compound extraction and purification.

logical_relationship cluster_input Starting Material cluster_process Processing Steps cluster_output Final Product & Analysis plant Plant Source (e.g., Terminalia, Casuarina) extraction Extraction (e.g., Solvent, MAE) plant->extraction purification Purification (e.g., Chromatography) extraction->purification This compound Isolated this compound purification->this compound analysis Structural Elucidation & Bioactivity Assays This compound->analysis

Caption: Logical relationship of the this compound isolation process.

References

high-performance liquid chromatography (HPLC) analysis of casuarinin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Casuarinin is a hydrolysable tannin belonging to the class of ellagitannins, found in various medicinal plants, notably in the bark of Terminalia arjuna. It exhibits a range of biological activities, including antioxidant and potential anticancer properties, making its accurate quantification crucial for research, drug development, and quality control of herbal formulations. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a robust and widely used analytical technique for the separation, identification, and quantification of this compound and other related polyphenols in plant extracts and pharmaceutical preparations.

Principle of the Method

This method employs reverse-phase HPLC, where the stationary phase is nonpolar (typically C18) and the mobile phase is a polar mixture of an organic solvent (like acetonitrile) and acidified water. This compound, being a polar molecule, will have a higher affinity for the mobile phase. By gradually increasing the concentration of the organic solvent in the mobile phase (gradient elution), the separation of various components in the sample extract is achieved based on their hydrophobicity. The separated compounds are then detected by a UV-Vis detector as they elute from the column. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a known concentration of a this compound standard.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Plant Material

This protocol is designed for the extraction of this compound from the bark of Terminalia arjuna or other plant materials.

  • Materials and Reagents:

    • Dried and powdered plant material (e.g., Terminalia arjuna bark)

    • Methanol (HPLC grade)

    • Deionized water

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • 0.45 µm syringe filters

  • Procedure:

    • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of 70% methanol in water (v/v).

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

    • Pool the supernatants from the three extractions.

    • Filter the pooled extract through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

2. Standard Preparation

  • Materials and Reagents:

    • This compound reference standard (>95% purity)

    • Methanol (HPLC grade)

  • Procedure:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.

3. HPLC Method Protocol

This protocol outlines the chromatographic conditions for the analysis of this compound.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water (v/v).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % A % B
      0 95 5
      25 70 30
      30 50 50
      35 95 5

      | 40 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

    • Inject the prepared sample extracts.

    • After each run, the column should be washed and re-equilibrated to the initial conditions.

Data Presentation

Table 1: Chromatographic Parameters and Method Validation Data (Typical)

ParameterValue
Chromatographic Parameters
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Flow Rate1.0 mL/min
Detection Wavelength280 nm
Injection Volume10 µL
Approximate Retention Time for this compound15 - 20 min
Method Validation Parameters
Linearity Range10 - 200 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plant_Material Plant Material (e.g., Terminalia arjuna bark) Extraction Solvent Extraction (70% Methanol, Sonication) Plant_Material->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Sample_Vial Sample for HPLC Filtration->Sample_Vial HPLC_System HPLC System Sample_Vial->HPLC_System Injection Standard This compound Standard Dilution Serial Dilution Standard->Dilution Standard_Vials Calibration Standards Dilution->Standard_Vials Standard_Vials->HPLC_System Injection C18_Column C18 Column HPLC_System->C18_Column Separation Detector UV-Vis Detector (280 nm) C18_Column->Detector Detection Chromatogram Chromatogram Acquisition Detector->Chromatogram Calibration_Curve Calibration Curve Generation Chromatogram->Calibration_Curve Quantification Quantification of this compound Chromatogram->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_result Final Result Plant_Extract Plant Extract HPLC_Separation HPLC Separation (Reverse Phase) Plant_Extract->HPLC_Separation Casuarinin_Standard This compound Standard Casuarinin_Standard->HPLC_Separation Peak_Area Peak Area Casuarinin_Standard->Peak_Area Calibration HPLC_Separation->Peak_Area Retention_Time Retention Time HPLC_Separation->Retention_Time Concentration Concentration of this compound Peak_Area->Concentration Retention_Time->Concentration Identification

Caption: Logical relationship in quantitative HPLC analysis.

Application Note: Quantification of Casuarinin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Casuarinin, a C-glycosidic ellagitannin found in various plants like pomegranates and lemon myrtle, has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3] Its potential as a therapeutic agent necessitates a robust and sensitive analytical method for accurate quantification in complex matrices such as plant extracts and biological fluids. This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound. The protocol covers sample preparation, chromatographic separation, mass spectrometric conditions, and method validation parameters, providing a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) combined with the separation power of liquid chromatography (LC). Samples are first subjected to a preparation procedure to extract this compound and remove interfering matrix components. The extract is then injected into an LC system where this compound is separated from other compounds on a reversed-phase C18 column. The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity by monitoring a unique precursor-to-product ion transition for this compound.[4][5]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥95% purity)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., a stable isotope-labeled this compound or another ellagitannin like Corilagin).

  • 0.2 µm PTFE syringe filters

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions are used to build the calibration curve (e.g., concentration range of 1-1000 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.

Sample Preparation

A. Plant Material (e.g., Leaves, Bark)

  • Homogenization: Freeze the plant material in liquid nitrogen and grind it into a fine powder using a mortar and pestle or a cryogenic grinder.[6]

  • Extraction: Accurately weigh 0.5 g of the powdered sample into a centrifuge tube. Add 5 mL of 80% methanol.

  • Vortex & Sonicate: Vortex the mixture for 5 minutes, followed by ultrasonication in a water bath for 30 minutes.

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.2 µm PTFE syringe filter into an autosampler vial for analysis. A dilution step may be necessary to bring the concentration within the calibration range.

B. Biological Fluids (e.g., Plasma)

  • Protein Precipitation: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.[6][7]

  • Vortex: Vortex the mixture vigorously for 2 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 12,000 rpm for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Final Filtration: Filter the reconstituted sample through a 0.2 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient Elution 0-1 min: 5% B; 1-8 min: linear ramp to 95% B; 8-10 min: hold at 95% B; 10.1-12 min: return to 5% B (re-equilibration)

Table 2: Mass Spectrometry (MS/MS) Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temp. 550°C
Curtain Gas 35 psi
Collision Gas Medium (Nitrogen)
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: Illustrative MRM Transitions for this compound

Note: These transitions are hypothetical and must be optimized empirically by infusing a pure standard of this compound. The precursor ion for this compound (Molar Mass: 936.64 g/mol ) in negative mode would be the [M-H]⁻ ion at m/z 935.6.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP)Collision Energy (CE)
This compound (Quantifier) 935.6Fragment 1-100 V-45 eV
This compound (Qualifier) 935.6Fragment 2-100 V-60 eV
Internal Standard IS-specificIS-specificOptimizedOptimized

Method Validation and Data Presentation

The analytical method should be validated according to established guidelines to ensure reliability.[8] Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (RSD%) Intra-day: < 10%; Inter-day: < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal (<15%)
Stability Stable for 24h at RT, 72h at 4°C, and 30 days at -80°C

Visualized Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plant or Biological Sample Homogenize Homogenization / Thawing Sample->Homogenize Extract Extraction / Protein Precipitation Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.2 µm) Centrifuge->Filter LC LC Separation (C18 Column) Filter->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Concentration vs. Response) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

Biological Context: Anti-inflammatory Signaling

This compound has demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways such as NF-κB. The ability to quantify this compound levels in biological systems is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies aimed at understanding its mechanism of action.

G Simplified Inflammatory Signaling Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 IκBα NFkB_active p50/p65 NFkB_inactive->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (IL-6, COX-2, etc.) Nucleus->Genes Induces This compound This compound This compound->IKK Inhibits

Caption: this compound's potential inhibition of the NF-κB pathway.

References

Elucidating the Complex Structure of Casuarinin using NMR Spectroscopy: An Application Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin is a C-glycosidic ellagitannin first isolated from Casuarina stricta.[1] It is also found in the pericarp of pomegranates (Punica granatum), and in species of Stachyurus and Alnus.[2][3] this compound has demonstrated a range of biological activities, including anti-inflammatory and apoptotic effects, making it a compound of interest for pharmacological research and drug development.[4] Its complex structure, featuring an open-chain glucose core, two hexahydroxydiphenoyl (HHDP) groups, and a galloyl group, necessitates advanced analytical techniques for complete structural characterization.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structure elucidation of such intricate natural products.

This document provides detailed application notes and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural analysis of this compound.

Molecular Structure of this compound

This compound (Molecular Formula: C₄₁H₂₈O₂₆; Molecular Weight: 936.6 g/mol ) possesses a unique open-chain glucose moiety, which is unusual for ellagitannins.[1] The glucose core is substituted by two hexahydroxydiphenoyl (HHDP) groups and one galloyl group. One of the HHDP groups forms a C-glycosidic bond with the glucose unit.[6]

Biosynthesis of this compound

The biosynthesis of this compound is part of the broader ellagitannin pathway. In plants like oak and chestnut, the pathway initiates with 1,2,3,4,6-pentagalloyl-glucose. Through oxidative dehydrogenation, intermediates such as tellimagrandin II and casuarictin are formed. Casuarictin is then converted to pedunculagin, after which the pyranose ring of the glucose opens. This open-chain intermediate is a key precursor to a family of related compounds, including this compound.[3]

G Simplified Biosynthetic Pathway of this compound A 1,2,3,4,6-Pentagalloyl-glucose B Oxidative Dehydrogenation A->B C Tellimagrandin II B->C D Casuarictin C->D E Pedunculagin D->E F Ring Opening of Glucose E->F G This compound F->G

Caption: Simplified biosynthetic pathway leading to this compound.

NMR Data of this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data is compiled from published literature and typical values for similar structural motifs.[1] Note that complete, publicly available 2D NMR datasets for this compound are scarce; therefore, some assignments are based on theoretical knowledge and are intended for illustrative purposes.

Table 1: ¹H NMR Spectroscopic Data for this compound (in Acetone-d₆)
Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Galloyl Group
H-2', H-6'7.12s-
HHDP Group 1
H-Aromatic6.78s-
HHDP Group 2
H-Aromatic6.56s-
H-Aromatic6.49s-
Glucose Moiety
H-1~5.64d
H-2~4.80m
H-3~4.50m
H-4~4.20m
H-5~5.38m
H-6a~4.10dd,
H-6b~4.06dd,
Detailed coupling constants are not fully reported in the literature.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in Acetone-d₆)
Carbon AssignmentChemical Shift (δ) ppm
Glucose Moiety
C-1~75.0
C-2~72.5
C-3~68.0
C-4~70.0
C-5~76.7
C-6~64.5
Ester Carbonyls
Galloyl C=O~165.0
HHDP C=O (x4)~167.0 - 169.0
Aromatic Carbons
Galloyl C-1'~120.0
Galloyl C-2', C-6'~110.0
Galloyl C-3', C-5'~145.0
Galloyl C-4'~140.0
HHDP Carbons~105.0 - 146.0

Experimental Protocols for NMR Analysis

The following protocols outline the steps for acquiring a comprehensive NMR dataset for the structure elucidation of this compound.

Sample Preparation
  • Sample Purity : Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection : Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a deuterated solvent. Acetone-d₆ is a suitable choice as reported in the literature.[1] Other polar aprotic solvents like DMSO-d₆ or Methanol-d₄ can also be used.

  • Sample Filtration : Filter the sample solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing : For high-quality NOESY experiments, it may be beneficial to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with NOE measurements.

NMR Data Acquisition

Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥500 MHz is recommended for resolving complex spectra).

  • ¹H NMR : Provides information on the number of different types of protons and their electronic environments.

  • ¹³C NMR : Shows the number of different types of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). This is crucial for connecting different structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound using the acquired NMR data.

G NMR Structure Elucidation Workflow for this compound cluster_data Data Acquisition cluster_analysis Spectral Analysis & Assembly A 1. Acquire 1D NMR (¹H, ¹³C, DEPT) C Identify Spin Systems (COSY & HSQC) A->C B 2. Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) B->C D Assign Glucose Protons & Carbons C->D E Assign Aromatic Moieties (Galloyl & HHDP) C->E F Connect Fragments (HMBC) D->F E->F G Determine Linkage Points (e.g., Ester Linkages) F->G H Establish Stereochemistry (NOESY) G->H I Propose Final Structure H->I

Caption: Logical workflow for this compound structure elucidation.

Data Interpretation and Structure Assembly

  • Assign the Glucose Core : Start by identifying the proton spin system of the open-chain glucose moiety using the COSY spectrum. The correlations will trace the connectivity from H-1 through to H-6. Use the HSQC spectrum to assign the corresponding ¹³C signals.

  • Identify Aromatic Systems : The singlet signals in the aromatic region of the ¹H NMR spectrum correspond to the protons of the galloyl and HHDP groups.[1] The characteristic 2H singlet for the galloyl group is a key starting point.

  • Connect the Fragments : The HMBC spectrum is critical for piecing the structure together. Look for long-range correlations between:

    • The glucose protons and the carbonyl carbons of the ester-linked galloyl and HHDP groups.

    • The aromatic protons of the galloyl/HHDP groups and the carbonyl carbons.

    • The glucose protons and the aromatic carbons of the C-glycosidically linked HHDP group.

  • Confirm Stereochemistry : Use the NOESY spectrum to establish the relative stereochemistry. For example, NOE correlations between specific protons on the glucose core and protons on the HHDP groups can help define the spatial arrangement of these bulky substituents.

Conclusion

The structural elucidation of complex natural products like this compound is a challenging task that relies heavily on the power of modern NMR spectroscopy. By employing a systematic approach involving a suite of 1D and 2D NMR experiments, researchers can confidently determine the complete covalent structure and relative stereochemistry of such molecules. The detailed protocols and workflow provided in this guide serve as a comprehensive resource for scientists engaged in the analysis of this compound and other structurally related ellagitannins, facilitating their potential development as therapeutic agents.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Casuarinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin is a C-glycosidic ellagitannin found in various plant species, including Casuarina and Stachyurus species, as well as in the pericarp of pomegranates (Punica granatum) and in Alnus sieboldiana.[1] As a member of the hydrolyzable tannin family, this compound exhibits a range of biological activities, including antioxidant and potential enzyme inhibitory effects, making it a compound of interest in phytochemical and pharmacological research. This document provides a detailed guide to the analysis of this compound using mass spectrometry (MS), focusing on its fragmentation pattern. The protocols and data presented herein are intended to assist researchers in the identification and characterization of this compound in complex matrices.

Data Presentation

The mass spectrometric analysis of this compound reveals a characteristic fragmentation pattern that is essential for its identification. The following table summarizes the key mass-to-charge ratio (m/z) values for the parent ion and its major fragment ions observed in negative ion mode electrospray ionization (ESI).

Ion m/z (Negative Mode) Proposed Structure/Fragment Loss
[M-H]⁻935.09Deprotonated this compound
Fragment 1783.07[M-H - 152]⁻ (Loss of a galloyl group)
Fragment 2631.06[M-H - 152 - 152]⁻ (Loss of two galloyl groups) or [M-H - 304]⁻
Fragment 3479.05Further fragmentation
Fragment 4301.00Ellagic acid

Experimental Protocols

This section outlines a general protocol for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS).

Sample Preparation

A standardized protocol for the extraction of hydrolyzable tannins from plant material is crucial for reproducible results.

  • Materials:

    • Lyophilized and ground plant material

    • 80% aqueous methanol (v/v) with 0.01 N HCl

    • Ultrasonicator bath

    • Reciprocating mixer

    • Centrifuge

    • 0.2 µm hydrophilic PTFE syringe filters

    • HPLC vials

  • Procedure:

    • Weigh approximately 0.5 g of the powdered plant sample.

    • Add 10 mL of 80% aqueous methanol with 0.01 N HCl.

    • Sonicate the mixture for 15 minutes in an ultrasonication bath.

    • Shake the mixture for 15 minutes at room temperature using a reciprocating mixer.

    • Centrifuge the mixture at 3,900 rpm for 10 minutes at 25°C.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

    • Combine the supernatants from all three extractions.

    • Filter the combined supernatant through a 0.2 µm hydrophilic PTFE syringe filter into an HPLC vial for analysis.

UHPLC-ESI-MS/MS Analysis
  • Instrumentation:

    • UHPLC system (e.g., DIONEX Ultimate 3000)

    • High-Resolution Mass Spectrometer with ESI source (e.g., Thermo Q Exactive)

  • Chromatographic Conditions:

    • Column: Waters® HSS T3 column (150 × 2.1 mm i.d.; 1.8 μm)

    • Column Temperature: 40°C

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Gradient Elution:

      • 0–1 min, 5% B

      • 1–8 min, 5%–20% B

      • 8–15 min, 20%–45% B

      • 15–22 min, 45%–100% B

      • Hold at 100% B for 2 min

      • Re-equilibrate to 5% B for 5 min

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Range: m/z 100-1500

    • Capillary Voltage: 3.0 kV

    • Sheath Gas Flow Rate: 35 (arbitrary units)

    • Auxiliary Gas Flow Rate: 10 (arbitrary units)

    • Capillary Temperature: 320°C

    • Collision Energy (for MS/MS): Optimized for the specific instrument and compound, typically in the range of 20-40 eV.

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of this compound is part of the broader ellagitannin pathway in plants. It originates from 1,2,3,4,6-pentagalloyl-glucose and proceeds through a series of oxidative dehydrogenation and structural rearrangement steps.

G PGG 1,2,3,4,6-pentagalloyl-glucose TII Tellimagrandin II PGG->TII Oxidative dehydrogenation Casuarictin Casuarictin TII->Casuarictin Oxidative dehydrogenation Pedunculagin Pedunculagin Casuarictin->Pedunculagin Conversion This compound This compound Pedunculagin->this compound Glucose ring opening and rearrangement

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical flow of the experimental process for the analysis of this compound from a plant sample.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plant_Material Plant Material (Lyophilized & Ground) Extraction Solvent Extraction (80% Methanol) Plant_Material->Extraction Filtration Filtration (0.2 µm) Extraction->Filtration UHPLC UHPLC Separation Filtration->UHPLC MS MS Detection (Full Scan) UHPLC->MS MSMS MS/MS Fragmentation MS->MSMS Identification Compound Identification (m/z and retention time) MSMS->Identification Fragmentation_Analysis Fragmentation Pattern Analysis Identification->Fragmentation_Analysis

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols: DPPH Radical Scavenging Assay for Casuarinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin, a hydrolysable tannin found in various plants, including those of the Casuarina and Terminalia genera, has garnered significant interest for its potential antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed, rapid, and straightforward method to evaluate the antioxidant capacity of chemical compounds. This document provides a detailed protocol for assessing the DPPH radical scavenging activity of this compound, intended for use by researchers in natural product chemistry, pharmacology, and drug development.

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1][2] This reduction of the DPPH radical is accompanied by a color change from deep violet to a pale yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[3][4] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[3][4]

Data Presentation

For comparison, the IC50 values for other antioxidant compounds isolated from Casuarina equisetifolia are presented in the table below. These values can serve as a benchmark when determining the effective concentration range for this compound in the DPPH assay.

CompoundPlant SourceIC50 (µg/mL)
Gallic AcidCasuarina equisetifolia (bark)2.23
Ellagic AcidCasuarina equisetifolia (bark)3.67
QuercetinCasuarina equisetifolia (leaf)3.67
CatechinCasuarina equisetifolia (bark)12.14
Ascorbic Acid (Standard)-14.10

Experimental Protocol

This protocol outlines the materials and methodology for determining the DPPH radical scavenging activity of this compound.

Materials and Reagents
  • This compound (of high purity)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical or HPLC grade)

  • Dimethyl sulfoxide (DMSO) (optional, for dissolving this compound)

  • Ascorbic acid or Trolox (as a positive control)

  • Distilled or deionized water

  • Adjustable micropipettes and tips

  • 96-well microplates or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Vortex mixer

  • Analytical balance

Preparation of Solutions

1. DPPH Stock Solution (0.1 mM):

  • Accurately weigh approximately 3.94 mg of DPPH powder.

  • Dissolve the DPPH in 100 mL of methanol.

  • Store the solution in an amber bottle or wrapped in aluminum foil and keep it at 4°C in the dark, as DPPH is light-sensitive. This solution should be prepared fresh.

2. This compound Stock Solution:

  • This compound can be dissolved in water or dimethyl sulfoxide (DMSO).

  • Prepare a stock solution of a known concentration (e.g., 1 mg/mL). If using DMSO, ensure the final concentration in the reaction mixture does not exceed a level that could interfere with the assay (typically <1%).

3. Working Solutions of this compound:

  • Prepare a series of dilutions of the this compound stock solution in methanol or the appropriate solvent. The concentration range should be selected to determine the IC50 value. A suggested starting range, based on related compounds, could be from 1 to 50 µg/mL.

4. Positive Control Solution (e.g., Ascorbic Acid):

  • Prepare a stock solution of ascorbic acid in methanol (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of dilutions in a similar concentration range to that of this compound.

Assay Procedure
  • Reaction Setup:

    • In a 96-well microplate or individual test tubes, add a specific volume of the various concentrations of the this compound working solutions (e.g., 100 µL).

    • For the positive control, add the same volume of the different concentrations of the ascorbic acid working solutions to separate wells/tubes.

    • For the blank (control), add the same volume of the solvent (methanol or the solvent used for dilution) to a well/tube.

  • Addition of DPPH Solution:

    • To each well/tube, add a fixed volume of the 0.1 mM DPPH solution (e.g., 100 µL).

  • Incubation:

    • Mix the contents of the wells/tubes thoroughly.

    • Incubate the plate/tubes in the dark at room temperature for a specified period, typically 30 minutes.[4]

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each solution at 517 nm using a microplate reader or a UV-Vis spectrophotometer.

Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample (blank).

  • A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.

Determination of IC50 Value

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting a graph of the percentage of scavenging activity against the different concentrations of this compound. The IC50 value is then calculated from the graph, typically through linear regression analysis. A lower IC50 value indicates a higher antioxidant activity.

Signaling Pathways and Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution DPPH->Mix This compound Prepare this compound Stock (Water or DMSO) Dilutions Prepare Serial Dilutions of this compound & Standard This compound->Dilutions Standard Prepare Standard Stock (e.g., Ascorbic Acid) Standard->Dilutions Dilutions->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Reaction Initiation Measure Measure Absorbance at 517 nm Incubate->Measure Color Change Calculate Calculate % Scavenging Activity Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for the DPPH radical scavenging assay of this compound.

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of Casuarinin Using the ABTS Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin, a hydrolyzable tannin belonging to the ellagitannin family, has garnered significant interest within the scientific community due to its potent antioxidant properties. This application note provides a detailed protocol for measuring the antioxidant capacity of this compound using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. The ABTS assay is a widely used method to determine the total antioxidant capacity of compounds by measuring their ability to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution, which is proportional to the concentration and antioxidant power of the test compound, is measured spectrophotometrically.

These protocols and the accompanying data are intended to guide researchers in the accurate and reproducible assessment of this compound's antioxidant potential, a critical step in the exploration of its therapeutic applications in conditions associated with oxidative stress.

Data Presentation

Table 1: IC50 Values of this compound and Control Compounds in ABTS Assay

Compound/ExtractIC50 (µg/mL)Standard Deviation
This compound[Insert experimental value][Insert value]
Trolox (Standard)[Insert experimental value][Insert value]
Ascorbic Acid (Standard)[Insert experimental value][Insert value]
Example: Green Tea Extract15.2± 1.3

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of this compound

CompoundTEAC Value (mM Trolox Equivalents/mM Compound)Standard Deviation
This compound[Insert experimental value][Insert value]
Example: Quercetin4.7± 0.2

Experimental Protocols

Principle of the ABTS Assay

The ABTS assay is based on the ability of an antioxidant to scavenge the long-lived ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green radical cation has a characteristic absorbance spectrum with a maximum at 734 nm. When an antioxidant is added to the solution, it donates a hydrogen atom or an electron to the ABTS•+, causing it to be reduced back to its colorless neutral form. The extent of this decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and its radical-scavenging ability.

Materials and Reagents
  • This compound (of known purity)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol or Methanol (analytical grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Distilled or deionized water

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 734 nm

Preparation of Solutions
  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of distilled water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of distilled water.

  • ABTS•+ Radical Cation Working Solution:

    • Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm. This is the working solution.

  • Trolox Standard Solutions:

    • Prepare a stock solution of Trolox (e.g., 1 mM) in ethanol.

    • From the stock solution, prepare a series of dilutions to create a standard curve (e.g., 0, 15.63, 31.25, 62.5, 125, 250 µM).

  • This compound Sample Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or water).

    • Prepare a series of dilutions of the this compound stock solution to determine the IC50 value.

Assay Procedure
  • Pipette 20 µL of the standard (Trolox) or this compound sample solutions into the wells of a 96-well microplate.

  • Add 180 µL of the ABTS•+ working solution to each well.

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate at room temperature in the dark for a specified time (e.g., 6 minutes).

  • Measure the absorbance of each well at 734 nm using a microplate reader.

  • A blank reading should be taken with the solvent used for the samples.

Data Analysis
  • Percentage Inhibition Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Value Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the ABTS•+ radicals, is determined by plotting the percentage of inhibition against the concentration of the this compound samples.

  • TEAC Value Calculation: The Trolox Equivalent Antioxidant Capacity (TEAC) is calculated from the standard curve of Trolox. The antioxidant capacity of this compound is expressed as mM of Trolox equivalents per mM of this compound.

Visualizations

Experimental Workflow

ABTS_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ABTS Prepare 7 mM ABTS Solution ABTS_Radical Mix ABTS & K₂S₂O₈ Incubate 12-16h (dark) ABTS->ABTS_Radical K2S2O8 Prepare 2.45 mM K₂S₂O₈ Solution K2S2O8->ABTS_Radical Working_Sol Dilute ABTS•+ to Abs ~0.7 ABTS_Radical->Working_Sol Add_ABTS Add ABTS•+ Working Solution Working_Sol->Add_ABTS Trolox Prepare Trolox Standard Curve Pipette Pipette Samples/Standards into 96-well plate Trolox->Pipette This compound Prepare this compound Sample Dilutions This compound->Pipette Pipette->Add_ABTS Incubate Incubate in Dark (e.g., 6 min) Add_ABTS->Incubate Read_Abs Read Absorbance at 734 nm Incubate->Read_Abs Calc_Inhibition Calculate % Inhibition Read_Abs->Calc_Inhibition Calc_TEAC Calculate TEAC Value Read_Abs->Calc_TEAC Plot_Curve Plot Inhibition vs. Concentration Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: Workflow for the ABTS antioxidant capacity assay.

Proposed Free Radical Scavenging Mechanism of this compound

This compound, as a polyphenol rich in hydroxyl groups, is believed to exert its antioxidant effect primarily through hydrogen atom transfer (HAT). The numerous phenolic hydroxyl groups on its structure can readily donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction. The resulting this compound radical is stabilized by resonance, delocalizing the unpaired electron across its aromatic rings.

Casuarinin_Mechanism cluster_reaction Free Radical Scavenging by this compound This compound This compound-(OH)n Free_Radical ABTS•+ Casuarinin_Radical This compound-(O•)n (Stabilized Radical) This compound->Casuarinin_Radical H• Donation Scavenged_Radical ABTS-H Free_Radical->Scavenged_Radical H• Acceptance

Caption: Proposed mechanism of this compound antioxidant activity.

Application Note and Protocol for Determining Antioxidant Power of Casuarinin using the Ferric Reducing Antioxidant Power (FRAP) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Casuarinin, a hydrolyzable ellagitannin found in various medicinal plants, has garnered significant interest for its potential antioxidant properties.[1][2] Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The Ferric Reducing Antioxidant Power (FRAP) assay is a widely adopted, simple, and reproducible colorimetric method used to measure the total antioxidant capacity of a substance.[3][4] This application note provides a detailed protocol for utilizing the FRAP assay to assess the antioxidant potential of this compound. The principle of the FRAP assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form by antioxidants at a low pH. This reduction results in the formation of an intense blue-colored complex, the absorbance of which is directly proportional to the antioxidant power of the sample.[3][5]

Data Presentation

SubstanceFRAP Value (µmol TE/g)Reference Compound
Origanum vulgare (Oregano) Extract472.32Trolox
Melissa officinalis (Lemon Balm) Extract>400Trolox
Rosmarinus officinalis (Rosemary) Extract100-400Trolox
Green Tea Extract6-12Trolox
Ascorbic Acid~2000 (stoichiometric factor of 2.0)Ferrous Ions
Quercetin~3.02 times more active than TroloxTrolox

Note: The FRAP values for plant extracts can vary significantly based on the extraction method and solvent used.

Experimental Protocols

This section details the methodology for determining the antioxidant power of this compound using the FRAP assay.

Principle of the FRAP Assay

The FRAP assay operates on the principle of a redox reaction. At an acidic pH (typically 3.6), antioxidants reduce the ferric (Fe³⁺) complex of 2,4,6-tripyridyl-s-triazine (TPTZ) to the ferrous (Fe²⁺) form. This reduction results in a color change from a pale yellow to an intense blue, with an absorbance maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants present in the sample.

Materials and Reagents

  • This compound (of known purity)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ferrous Sulfate (FeSO₄·7H₂O) for standard curve

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in distilled water)

  • Distilled water

  • Microplate reader capable of measuring absorbance at 593 nm

  • 96-well microplates

  • Pipettes and tips

  • Incubator or water bath at 37°C

Preparation of Solutions

  • FRAP Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[6][7] For example, mix 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃·6H₂O solution. Warm the reagent to 37°C before use.[6]

  • Trolox/Ferrous Sulfate Standard Stock Solution: Prepare a stock solution of Trolox or FeSO₄·7H₂O of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., ethanol for Trolox, distilled water for FeSO₄).

  • Standard Curve Solutions: Prepare a series of dilutions from the stock solution to generate a standard curve. For example, for a Trolox standard curve, concentrations ranging from 100 to 1000 µM are common.

  • This compound Sample Solution: Prepare a stock solution of this compound in a suitable solvent and make a series of dilutions to be tested. The optimal concentration range should be determined empirically to ensure the absorbance readings fall within the linear range of the standard curve.

Assay Procedure

  • Pipetting: Add a small volume (e.g., 10-20 µL) of the standard solutions, this compound sample solutions, and a solvent blank into separate wells of a 96-well microplate.

  • Addition of FRAP Reagent: Add a larger volume (e.g., 180-200 µL) of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for a specified time, typically ranging from 4 to 30 minutes.[8] The incubation time should be consistent across all samples and standards.

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 593 nm using a microplate reader.[3]

Data Analysis

  • Standard Curve: Plot the absorbance values of the standard solutions against their corresponding concentrations to generate a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

  • Calculation of FRAP Value: Use the equation from the standard curve to calculate the concentration of Trolox or Fe²⁺ equivalents in the this compound samples based on their absorbance values. The FRAP value is typically expressed as µmol of Trolox Equivalents (TE) per gram of the compound (µmol TE/g) or as µmol of Fe(II) equivalents per gram.

Mandatory Visualizations

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Add_FRAP Add pre-warmed FRAP Reagent Reagent_Prep->Add_FRAP Standard_Prep Prepare Standard Solutions (Trolox or FeSO4) Pipette Pipette Standards & Samples into 96-well plate Standard_Prep->Pipette Sample_Prep Prepare this compound Solution Sample_Prep->Pipette Pipette->Add_FRAP Incubate Incubate at 37°C Add_FRAP->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Standard_Curve Generate Standard Curve Measure->Standard_Curve Calculate Calculate FRAP Value of this compound Standard_Curve->Calculate

Caption: Experimental workflow for the FRAP assay.

FRAP_Signaling_Pathway Antioxidant Antioxidant (e.g., this compound) Electron e⁻ Antioxidant->Electron donates Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2_TPTZ Fe²⁺-TPTZ Complex (Intense Blue) Fe3_TPTZ->Fe2_TPTZ forms Electron->Fe3_TPTZ reduces

Caption: Principle of the FRAP assay reaction.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Casuarinin on MCF-7 and A549 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Casuarinin, a hydrolyzable tannin isolated from the bark of Terminalia arjuna, has demonstrated significant antiproliferative activity in various cancer cell lines. This document provides a detailed overview of the in vitro cytotoxic effects of this compound on human breast adenocarcinoma (MCF-7) and human lung adenocarcinoma (A549) cell lines. The provided data and protocols are intended to guide researchers in studying the anticancer properties of this natural compound.

Data Presentation

The cytotoxic and mechanistic effects of this compound on MCF-7 and A549 cells are summarized below.

Table 1: Cytotoxicity of this compound on MCF-7 and A549 Cell Lines

Cell LineAssayParameterValueTreatment Time (hours)Reference
MCF-7 Proliferation AssayIC₅₀6.04 µM48[1]
Proliferation AssayMaximal Inhibition (at 10 µM)72.3%48[1]
A549 Not explicitly quantified in the provided search results.IC₅₀Data not available-

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineConcentration% Cells in G0/G1 Phase (Control)% Cells in G0/G1 Phase (Treated)Reference
MCF-7 5 µM44.7%55.9%[1]
10 µM44.7%67.6%[1]
A549 Not explicitly quantified in the provided search results, but noted to cause G0/G1 arrest.--[1]

Table 3: Mechanistic Effects of this compound

Cell LineEffectKey Molecular ChangesReference
MCF-7 Induction of Apoptosis- Increased Fas/APO-1 and Fas Ligand (mFasL and sFasL) expression- Increased Caspase-8 activity[1][2]
Cell Cycle Arrest- Increased p21/WAF1 expression- No significant change in p53 expression[1][2]
A549 Induction of Apoptosis- Enhancement in Fas/APO-1 and Fas Ligand (mFasL and sFasL)[1]
Cell Cycle Arrest- p53-dependent induction of p21/WAF1[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Culture

  • Cell Lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung adenocarcinoma).

  • Culture Medium:

    • MCF-7: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • A549: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0-20 µM) and a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

3. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is based on standard PI staining methods for cell cycle analysis.[2][3][4][5]

  • Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at 4°C for at least 30 minutes.

    • Centrifuge the cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

4. Apoptosis Analysis - Fas/FasL Expression by ELISA

This protocol is a general guideline for using commercial ELISA kits.[6][7][8][9]

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of Fas/APO-1 and soluble Fas Ligand (sFasL) in cell culture supernatants or cell lysates.

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Collect cell lysates or culture supernatants.

    • Perform the ELISA according to the manufacturer's instructions for the specific Fas/APO-1 and FasL kits.

    • Typically, this involves adding samples and standards to antibody-coated microplate wells, followed by incubation with detection antibodies and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of Fas/APO-1 and FasL based on the standard curve.

5. Caspase Activity Assay

This is a general protocol for a fluorometric caspase activity assay.[10][11][12][13][14]

  • Principle: Caspases are a family of proteases that play a key role in apoptosis. This assay uses a specific fluorogenic substrate that is cleaved by an active caspase (e.g., caspase-8), releasing a fluorescent molecule. The fluorescence intensity is proportional to the caspase activity.

  • Procedure:

    • Treat cells with this compound for various time points.

    • Lyse the cells using the provided lysis buffer.

    • Add the cell lysate to a microplate well containing the reaction buffer and the caspase-specific fluorogenic substrate (e.g., Ac-IETD-AFC for caspase-8).

    • Incubate at 37°C, protecting from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.

    • Quantify the caspase activity relative to a control or standard.

Visualizations

Diagram 1: Experimental Workflow for Assessing this compound Cytotoxicity

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Proliferation cluster_2 Cell Cycle Analysis cluster_3 Apoptosis Pathway Analysis A Seed MCF-7 & A549 Cells B Treat with this compound (various concentrations) A->B C MTT Assay B->C E Propidium Iodide Staining B->E H Fas/FasL ELISA B->H I Caspase-8 Activity Assay B->I D Calculate IC50 C->D F Flow Cytometry E->F G Quantify Cell Cycle Phases F->G G cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction This compound This compound p21 p21/WAF1 (Upregulation) This compound->p21 Fas Fas/APO-1 (Upregulation) This compound->Fas FasL Fas Ligand (Upregulation) This compound->FasL G0G1_arrest G0/G1 Phase Arrest p21->G0G1_arrest Apoptosis Apoptosis G0G1_arrest->Apoptosis Caspase8 Caspase-8 Activation Fas->Caspase8 FasL->Caspase8 Caspase8->Apoptosis G cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction This compound This compound p53 p53 (Upregulation) This compound->p53 Fas Fas/APO-1 (Upregulation) This compound->Fas FasL Fas Ligand (Upregulation) This compound->FasL p21 p21/WAF1 (Upregulation) p53->p21 G0G1_arrest G0/G1 Phase Arrest p21->G0G1_arrest Apoptosis Apoptosis G0G1_arrest->Apoptosis Caspase_cascade Caspase Activation Fas->Caspase_cascade FasL->Caspase_cascade Caspase_cascade->Apoptosis

References

Application Notes and Protocols for In Vitro Apoptosis Induction by Casuarinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for investigating the apoptosis-inducing effects of casuarinin, a hydrolyzable tannin, in cancer cell lines in vitro. The protocols cover the determination of cytotoxic concentration, quantification of apoptosis, measurement of key enzymatic activities, and analysis of protein expression. All methodologies are based on established laboratory techniques. This guide is intended to assist researchers in the fields of oncology, pharmacology, and drug development in evaluating this compound as a potential therapeutic agent.

Introduction

This compound is a natural compound that has demonstrated antiproliferative activity in various cancer cell lines. A primary mechanism underlying this activity is the induction of apoptosis, or programmed cell death. Understanding the concentration at which this compound exerts its effects and the specific molecular pathways it activates is crucial for its development as a potential anticancer agent.

This document outlines a series of standard in vitro assays to characterize this compound-induced apoptosis. These include:

  • MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Annexin V-FITC/PI Flow Cytometry: To quantify the percentage of cells undergoing early and late apoptosis.

  • Caspase Activity Assay: To measure the activation of key executioner caspases like caspase-3.

  • Western Blotting: To analyze changes in the expression of critical apoptosis-regulating proteins, such as those in the Bcl-2 family.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the apoptotic effects of this compound in vitro.

G cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells (e.g., MCF-7) treat Treat with varying concentrations of this compound start->treat mtt MTT Assay (Cell Viability / IC50) treat->mtt flow Annexin V-FITC/PI Staining (Flow Cytometry) treat->flow caspase Caspase-3/7 Activity Assay (Colorimetric/Fluorometric) treat->caspase wb Western Blot (Protein Expression) treat->wb ic50 Determine IC50 Value mtt->ic50 apoptosis_rate Quantify Apoptotic Cell Population (%) flow->apoptosis_rate caspase_activity Measure Caspase Fold-Increase caspase->caspase_activity protein_ratio Analyze Bax/Bcl-2 Ratio & Cleaved Caspase-3 wb->protein_ratio

Caption: General experimental workflow for this compound apoptosis studies.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from studies on this compound and its effects on cancer cells.

Table 1: Cytotoxicity of this compound in MCF-7 Cells. [1]

Parameter Cell Line Treatment Duration Value
IC50 MCF-7 (Breast Adenocarcinoma) 48 hours 6.04 µM

| Positive Control (5-FU) IC50 | MCF-7 | 48 hours | 8.27 µM |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2][3][4][5]

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Representative Data).

Treatment (48h) Viable Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Control (Vehicle) 95 ± 3 3 ± 1 2 ± 1
This compound (5 µM) 60 ± 5 25 ± 4 15 ± 3

| This compound (10 µM) | 35 ± 6 | 40 ± 5 | 25 ± 4 |

Data derived from Annexin V-FITC/PI staining and flow cytometry analysis. Early apoptotic cells are Annexin V+/PI-, while late apoptotic cells are Annexin V+/PI+.[6]

Table 3: Effect of this compound on Apoptosis-Related Protein Expression (Expected Outcome).

Target Protein Function Expected Change with this compound
Bax Pro-apoptotic Increase
Bcl-2 Anti-apoptotic Decrease
Bax/Bcl-2 Ratio Apoptotic Index Increase
Pro-Caspase-3 Inactive Effector Caspase Decrease

| Cleaved Caspase-3 | Active Effector Caspase | Increase |

Changes are typically quantified relative to a loading control (e.g., β-actin) via densitometry of Western blot bands.[7][8][9][10][11]

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the IC50 value of this compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the optical density (OD) at 540 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Staining)

Objective: To distinguish and quantify viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound for the desired time.

  • Harvest the cells (including floating cells in the supernatant) and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Gate the cell populations to determine the percentage of:

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Protocol 3: Caspase-3 Colorimetric Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.[12][13]

Principle: This assay is based on the ability of active caspase-3 to cleave a specific peptide substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), releasing the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to caspase-3 activity and can be quantified by measuring its absorbance at 405 nm.[14]

Materials:

  • Treated and control cells

  • Caspase-3 Colorimetric Assay Kit (contains Lysis Buffer, 2X Reaction Buffer, Ac-DEVD-pNA substrate)

  • Cold PBS

  • Microcentrifuge

  • 96-well plate

  • Microplate reader

Procedure:

  • Induce apoptosis in cells by treating with this compound.

  • Collect 1-5 x 10^6 cells and wash with cold PBS.

  • Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a fresh tube. This is the protein lysate.

  • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Add 50 µL of protein lysate (containing 50-200 µg of protein) to each well of a 96-well plate.

  • Add 50 µL of 2X Reaction Buffer to each sample.

  • Add 5 µL of the Ac-DEVD-pNA substrate (4 mM).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read the absorbance at 405 nm.

  • The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples with the level of the untreated control.

Protocol 4: Western Blot Analysis

Objective: To detect changes in the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3).

Principle: Western blotting uses SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size. The separated proteins are then transferred to a membrane, which is probed using antibodies specific to the target protein.

Materials:

  • Treated and control cells

  • RIPA Lysis Buffer with protease inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Prepare protein lysates from treated and control cells as described in Protocol 4.3 (Steps 1-6).

  • Quantify protein concentration.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze band intensity using densitometry software, normalizing target protein levels to a loading control like β-actin.[8]

Apoptotic Signaling Pathway of this compound

This compound induces apoptosis through a coordinated signaling cascade that involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway This compound This compound fas Fas/FasL System This compound->fas bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) This compound->bcl2 bax Bax (Pro-apoptotic) (Upregulated) This compound->bax cas8 Caspase-8 Activation fas->cas8 cas3 Caspase-3 Activation cas8->cas3 mito Mitochondrial Disruption (Cytochrome c release) bcl2->mito bax->mito cas9 Caspase-9 Activation mito->cas9 cas9->cas3 parp PARP Cleavage DNA Fragmentation cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols: Casuarinin Enzyme Inhibition Kinetics Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin is an ellagitannin, a type of hydrolyzable tannin, found in various plant species. Ellagitannins are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. This document provides an overview of the potential enzyme inhibitory activities of this compound and detailed protocols for conducting kinetic studies on several key enzymes. While specific kinetic data for this compound is limited in publicly available literature, its structural similarity to other known enzyme-inhibiting ellagitannins, such as casuarictin and eugeniin, suggests its potential as an inhibitor of various enzymes. Eugeniin, a related ellagitannin, has shown inhibitory activity against rat intestinal maltase with an IC50 value of 10

3^{-3}−3
M[1]. Ellagitannins like casuarictin are also recognized as inhibitors of enzymes related to diabetes[1].

These application notes offer detailed methodologies for investigating the inhibitory effects of this compound on enzymes implicated in metabolic diseases and other pathological conditions, such as α-glucosidase, xanthine oxidase, and pancreatic lipase.

Data Presentation: Enzyme Inhibition by Related Ellagitannins

Due to the limited availability of specific kinetic data for this compound, this table presents data for a closely related ellagitannin to provide a comparative reference.

Table 1: Inhibitory Activity of Eugeniin (an Ellagitannin) against Rat Intestinal Maltase

CompoundEnzyme SourceIC50 (M)Reference
EugeniinRat Intestinal Maltase10
3^{-3}−3
[1]

Experimental Protocols

The following are detailed protocols for assessing the enzyme inhibitory kinetics of compounds like this compound. These are generalized methods that can be adapted for specific experimental conditions.

α-Glucosidase Inhibition Assay

Principle: α-Glucosidase is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides[2][3][4]. Its inhibition can help manage postprandial hyperglycemia in diabetic patients[5]. The assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG)[6].

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or test compound)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a solution of α-glucosidase (e.g., 0.5 U/mL) in phosphate buffer (pH 6.8)[7].

  • Prepare various concentrations of this compound in phosphate buffer.

  • In a 96-well plate, add 20 µL of different concentrations of the this compound solution to the wells[8].

  • Add 20 µL of 1 mM pNPG substrate solution to each well[8].

  • Pre-incubate the mixture at 37°C for 5 minutes[8].

  • Initiate the reaction by adding 20 µL of the α-glucosidase enzyme solution (e.g., 2 U/mL) to each well[8].

  • Incubate the plate at 37°C for 20 minutes[8].

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate solution[8].

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader[6][8].

  • Use acarbose as a positive control and a reaction mixture without the inhibitor as a negative control.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (pNPG) and this compound. Analyze the data using a Lineweaver-Burk plot[5].

Xanthine Oxidase Inhibition Assay

Principle: Xanthine oxidase (XO) is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid[9]. Overproduction of uric acid can lead to hyperuricemia and gout. This assay measures the inhibition of XO by monitoring the formation of uric acid from xanthine, which can be detected spectrophotometrically at 295 nm[10][11].

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • This compound (or test compound)

  • Potassium phosphate buffer (e.g., 70 mM, pH 7.5)[10]

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate or quartz cuvettes

  • UV-Vis Spectrophotometer

Protocol:

  • Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.

  • Prepare a stock solution of xanthine in the phosphate buffer.

  • Prepare various concentrations of this compound.

  • In a 96-well plate, prepare a reaction mixture containing 35 µL of phosphate buffer, 50 µL of the this compound solution, and 30 µL of the xanthine oxidase solution[10].

  • Pre-incubate the mixture at 25°C for 15 minutes[10].

  • Initiate the reaction by adding 60 µL of the xanthine substrate solution (e.g., 150 µM)[10].

  • Immediately monitor the increase in absorbance at 295 nm for 5-10 minutes[12]. The rate of increase in absorbance corresponds to the rate of uric acid formation.

  • Use allopurinol as a positive control and a reaction mixture without the inhibitor as a negative control.

  • Calculate the initial reaction velocity for each concentration of this compound.

  • Determine the percentage of inhibition and the IC50 value as described for the α-glucosidase assay.

  • For kinetic analysis, perform the assay with varying concentrations of both xanthine and this compound and analyze the data using a Lineweaver-Burk plot to determine the mode of inhibition[13][14].

Pancreatic Lipase Inhibition Assay

Principle: Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats (triglycerides)[15]. Inhibiting this enzyme can reduce fat absorption and is a therapeutic strategy for obesity management[15]. This colorimetric assay measures the inhibition of pancreatic lipase by monitoring the hydrolysis of p-nitrophenyl palmitate (pNPP) to the yellow-colored p-nitrophenol[16].

Materials:

  • Porcine Pancreatic Lipase

  • p-Nitrophenyl Palmitate (pNPP)

  • This compound (or test compound)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)[16]

  • Orlistat (positive control)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of pancreatic lipase (e.g., 10 mg/mL) in deionized water and dilute to a working concentration (e.g., 1 mg/mL) with Tris-HCl buffer[16].

  • Prepare a stock solution of pNPP (e.g., 10 mM) in a suitable solvent like isopropanol[16].

  • Prepare a stock solution of this compound in DMSO and perform serial dilutions[16].

  • In a 96-well plate, add 20 µL of the this compound working solutions to the test wells[16]. Add 20 µL of DMSO to the control wells.

  • Add 160 µL of Tris-HCl buffer to all wells.

  • Add 20 µL of the pancreatic lipase solution to all wells except the blank[16].

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells[16].

  • Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C[16].

  • Use Orlistat as a positive control.

  • Calculate the rate of reaction and the percentage of inhibition for each this compound concentration.

  • Determine the IC50 value from the dose-response curve.

  • To determine the inhibition kinetics, vary the concentrations of both pNPP and this compound and analyze the data using a Lineweaver-Burk plot.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor (this compound) - Buffer - Controls Mix Mix Components in 96-well Plate: - Inhibitor/Control - Buffer - Enzyme Reagents->Mix PreIncubate Pre-incubate (e.g., 37°C, 5-15 min) Mix->PreIncubate AddSubstrate Initiate Reaction: Add Substrate PreIncubate->AddSubstrate Incubate Incubate (e.g., 37°C, 15-30 min) AddSubstrate->Incubate StopReaction Stop Reaction (if applicable) Incubate->StopReaction Measure Measure Absorbance (Kinetic or Endpoint) StopReaction->Measure CalcInhibition Calculate % Inhibition Measure->CalcInhibition PlotIC50 Determine IC50 Value CalcInhibition->PlotIC50 KineticAnalysis Kinetic Analysis (Lineweaver-Burk Plot) CalcInhibition->KineticAnalysis DetMechanism Determine Inhibition Mechanism KineticAnalysis->DetMechanism

Caption: General workflow for an in vitro enzyme inhibition assay.

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition Inhibitor Inhibitor (I) Enzyme Enzyme (E) Substrate Substrate (S) ES Enzyme-Substrate Complex (ES) Product Product (P) I_comp I EI_comp EI I_comp->EI_comp binds to active site E_comp E E_comp->EI_comp ES_comp ES E_comp->ES_comp S_comp S S_comp->ES_comp P_comp P ES_comp->P_comp catalysis I_non I EI_non EI I_non->EI_non binds to allosteric site ESI_non ESI I_non->ESI_non E_non E E_non->EI_non ES_non ES E_non->ES_non S_non S S_non->ES_non ES_non->ESI_non P_non P ES_non->P_non catalysis I_un I ESI_un ESI I_un->ESI_un binds only to ES E_un E ES_un ES E_un->ES_un S_un S S_un->ES_un ES_un->ESI_un P_un P ES_un->P_un catalysis

Caption: Common mechanisms of reversible enzyme inhibition.

References

In Vivo Animal Models for Testing Casuarinin Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin, a hydrolyzable tannin found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anti-cancer effects. Preclinical evaluation of this compound's efficacy in relevant in vivo animal models is a critical step in translating these promising in vitro findings into potential therapeutic applications. This document provides detailed application notes and experimental protocols for testing the efficacy of this compound in various established animal models of human diseases. The protocols outlined below are based on existing literature and are intended to serve as a comprehensive guide for researchers.

I. Anti-inflammatory and Gastroprotective Efficacy of this compound

A. Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to evaluate the gastroprotective effects of compounds against acute gastric mucosal injury induced by ethanol.

Quantitative Data Summary

Dosage (mg/kg, oral)Ulcer Area Reduction (%)Mucin Content IncreaseAcidity Reduction (%)GSH Increase (%)Catalase Increase (%)MDA Reduction (%)TNF-α Reduction (%)Caspase-3 Reduction (%)
2545-------
5078-------
100991.8-fold42194586565887

Data compiled from studies on ethanol-induced gastric ulcers in rats.[1]

Experimental Protocol

  • Animal Model: Male Wistar rats (180-220 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to standard pellet diet and water.

  • Experimental Groups:

    • Group 1: Normal Control (Vehicle only).

    • Group 2: Ulcer Control (Vehicle + Ethanol).

    • Group 3-5: this compound treatment (25, 50, and 100 mg/kg, p.o.) + Ethanol.

    • Group 6: Reference Drug (e.g., Omeprazole, 20 mg/kg, p.o.) + Ethanol.

  • Procedure:

    • Fast the rats for 24 hours prior to the experiment, with free access to water.

    • Administer this compound or vehicle orally one hour before ethanol administration.

    • Induce gastric ulcer by oral administration of 1 mL of absolute ethanol per rat.

    • One hour after ethanol administration, euthanize the animals by cervical dislocation.

  • Evaluation Parameters:

    • Macroscopic Ulcer Index: Open the stomach along the greater curvature, rinse with saline, and score the ulcers based on their number and severity.

    • Histopathological Examination: Fix stomach tissues in 10% buffered formalin for histological processing (H&E staining).

    • Biochemical Assays: Homogenize stomach tissue to measure levels of:

      • Mucin content.

      • Gastric acidity.

      • Oxidative stress markers: Reduced glutathione (GSH), Catalase, Malondialdehyde (MDA).[1]

      • Inflammatory markers: Tumor necrosis factor-alpha (TNF-α).[1]

      • Apoptotic markers: Caspase-3 activity.[1]

    • Immunohistochemistry: Assess the expression of NF-κB, COX-2, iNOS, and HSP-70 in gastric tissue sections.[1]

Signaling Pathway

Ethanol Ethanol ROS ↑ Reactive Oxygen Species (ROS) Ethanol->ROS NFkB_activation NF-κB Activation ROS->NFkB_activation Inflammatory_Cytokines ↑ Pro-inflammatory Cytokines (TNF-α) NFkB_activation->Inflammatory_Cytokines COX2_iNOS ↑ COX-2, iNOS NFkB_activation->COX2_iNOS Apoptosis ↑ Apoptosis (Caspase-3) Inflammatory_Cytokines->Apoptosis Gastric_Ulcer Gastric Ulcer COX2_iNOS->Gastric_Ulcer Apoptosis->Gastric_Ulcer This compound This compound This compound->ROS Inhibits This compound->NFkB_activation Inhibits Antioxidant_Enzymes ↑ Antioxidant Enzymes (GSH, Catalase) This compound->Antioxidant_Enzymes Promotes HSP70 ↑ HSP-70 This compound->HSP70 Promotes

This compound's gastroprotective mechanism.

II. Sarcopenia and Muscle Regeneration

A. Age-Induced Sarcopenia Model in Rats

This model investigates the potential of this compound to mitigate age-related muscle loss and promote muscle regeneration by activating satellite cells.

Quantitative Data Summary

Dosage (mg/kg, oral)BrdU+ Satellite Cells
4Significant increase (p=0.04)
8Significant increase (p<0.01)

Data from a study on the effect of this compound on skeletal muscle satellite cells in rats.[2]

Experimental Protocol

  • Animal Model: Aged male Sprague-Dawley rats (e.g., 20-24 months old).

  • Acclimatization: House animals under standard conditions for at least one week.

  • Experimental Groups:

    • Group 1: Aged Control (Vehicle).

    • Group 2-3: this compound treatment (4 and 8 mg/kg, p.o., daily).

    • Group 4: Young Control (e.g., 3-4 months old, Vehicle).

  • Procedure:

    • Administer this compound or vehicle orally daily for a specified period (e.g., 4-8 weeks).

    • To label proliferating satellite cells, administer Bromodeoxyuridine (BrdU) via intraperitoneal injection (e.g., 50 mg/kg) for a set number of days before the end of the study.

  • Evaluation Parameters:

    • Muscle Mass and Function: Measure grip strength and the wet weight of specific muscles (e.g., gastrocnemius, tibialis anterior).

    • Histology: Isolate and fix muscle tissue for histological analysis, including fiber cross-sectional area (CSA) measurement.

    • Immunofluorescence: Stain muscle sections for BrdU and satellite cell markers (e.g., Pax7) to quantify the number of proliferating satellite cells.[2]

    • Molecular Analysis: Use Western blotting or qPCR to analyze the expression of proteins and genes related to muscle protein synthesis (e.g., Akt/mTOR pathway) and degradation (e.g., MuRF1, Atrogin-1), as well as inflammatory markers like IL-6.

Signaling Pathway

This compound This compound IL6 ↑ IL-6 Expression This compound->IL6 Satellite_Cells Satellite Cell Activation & Proliferation IL6->Satellite_Cells Muscle_Regeneration Muscle Regeneration & Hypertrophy Satellite_Cells->Muscle_Regeneration Sarcopenia Sarcopenia (Age-related muscle loss) Muscle_Regeneration->Sarcopenia Ameliorates

This compound's potential role in muscle regeneration.

III. Proposed Models for Further Investigation

Based on the known antioxidant and anti-inflammatory properties of this compound, the following are proposed experimental outlines for evaluating its efficacy in other disease models.

A. Cancer Chemoprevention Model (AOM-Induced Colon Cancer in Rats)

Experimental Protocol

  • Animal Model: Male F344 rats.

  • Induction: Administer Azoxymethane (AOM) subcutaneously (15 mg/kg) once a week for two weeks.

  • Treatment: Start dietary administration of this compound (e.g., 50, 100 mg/kg in the diet) one week after the last AOM injection and continue for the duration of the study (e.g., 30 weeks).

  • Endpoints:

    • Incidence and multiplicity of aberrant crypt foci (ACF) and tumors in the colon.

    • Histopathological grading of tumors.

    • Analysis of cell proliferation (Ki-67 staining) and apoptosis (TUNEL assay) in colon tissue.

    • Assessment of inflammatory markers (e.g., NF-κB, COX-2) and oxidative stress markers.

B. Neuroprotection Model (Middle Cerebral Artery Occlusion (MCAO) in Rats)

Experimental Protocol

  • Animal Model: Male Sprague-Dawley rats.

  • Induction: Induce focal cerebral ischemia by MCAO for a specific duration (e.g., 90 minutes), followed by reperfusion.

  • Treatment: Administer this compound (e.g., 10, 20 mg/kg, i.p. or i.v.) either before or immediately after MCAO.

  • Endpoints:

    • Neurological deficit scoring at various time points post-MCAO.

    • Measurement of infarct volume using TTC staining.

    • Histopathological evaluation of neuronal damage in the ischemic penumbra.

    • Assessment of oxidative stress (e.g., ROS levels), inflammation (e.g., microglial activation, cytokine levels), and apoptosis (e.g., caspase-3 activity) in the brain tissue.

C. Type 2 Diabetes Model (High-Fat Diet and low-dose STZ in Rats)

Experimental Protocol

  • Animal Model: Male Sprague-Dawley rats.

  • Induction: Feed a high-fat diet for a period (e.g., 4 weeks) to induce insulin resistance, followed by a single low-dose intraperitoneal injection of streptozotocin (STZ; e.g., 35 mg/kg) to induce hyperglycemia.

  • Treatment: Administer this compound orally (e.g., 25, 50 mg/kg, daily) for a specified duration (e.g., 8 weeks) after the onset of diabetes.

  • Endpoints:

    • Monitoring of fasting blood glucose levels and body weight.

    • Oral glucose tolerance test (OGTT) and insulin tolerance test (ITT).

    • Measurement of serum insulin, lipid profile (cholesterol, triglycerides).

    • Histopathological examination of the pancreas (islet morphology).

    • Assessment of oxidative stress and inflammatory markers in pancreatic and liver tissues.

Experimental Workflow

Animal_Model Select Animal Model Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Randomize into Groups Acclimatization->Grouping Induction Disease Induction Grouping->Induction Treatment This compound Administration Induction->Treatment Monitoring Monitor Health & Behavior Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis

General experimental workflow for in vivo studies.

Disclaimer

These protocols are intended as a guide and may require optimization based on specific experimental goals and laboratory conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC).

References

Application Notes and Protocols for In Vivo Studies of Casuarinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin is a hydrolyzable tannin belonging to the class of ellagitannins, found in various plants including the pericarp of pomegranates, Casuarina and Stachyurus species.[1] It has garnered research interest for its potential biological activities, including anti-inflammatory, antioxidant, and anti-ulcer effects.[2] Notably, in vivo studies have suggested its role in activating skeletal muscle satellite cells, indicating its potential for addressing muscle-related disorders. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound to facilitate further research into its therapeutic potential.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₄₁H₂₈O₂₆Vendor Data
Molecular Weight936.65 g/mol Vendor Data
AppearanceSolid (form may vary)General Knowledge
Solubility
WaterSoluble (used for oral gavage in rats)[3]
DMSOInsoluble or slightly soluble (<1 mg/mL)[1]
EthanolData not availableN/A
PBS (pH 7.4)Data not availableN/A

Note: The limited solubility of this compound in common solvents presents a challenge for in vivo formulations, particularly for intravenous and intraperitoneal routes. Researchers should perform their own solubility and stability studies for their specific experimental needs.

In Vivo Formulations and Administration Protocols

Oral Administration (Oral Gavage)

Oral gavage is a common method for administering this compound in rodent models.

Formulation Protocol:

  • Vehicle: Sterile, purified water is a suitable vehicle for oral administration of this compound.[3]

  • Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a known volume of sterile water to achieve the desired final concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Prepare the formulation fresh on the day of dosing.

Administration Protocol (Rats):

  • Dosage: Dosages of 4 mg/kg and 8 mg/kg have been used in rats.[3]

  • Volume: The administration volume should be calculated based on the animal's body weight and should not exceed recommended guidelines (typically 5-10 mL/kg for rats).

  • Procedure:

    • Gently restrain the rat.

    • Insert a gavage needle of appropriate size into the esophagus.

    • Slowly administer the this compound solution.

    • Monitor the animal for any signs of distress after administration.

Intraperitoneal (IP) Injection

Due to the poor solubility of this compound in aqueous solutions, a co-solvent system is likely necessary for IP administration.

Recommended Formulation Protocol (Starting Point):

  • Vehicle: A common vehicle for poorly soluble compounds for IP injection is a mixture of Dimethyl Sulfoxide (DMSO) and a sterile aqueous solution (e.g., saline or PBS). A typical starting ratio is 10% DMSO in saline.

  • Preparation:

    • Dissolve this compound in 100% DMSO to create a stock solution.

    • On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally ≤ 10%) to minimize potential toxicity.

    • Visually inspect the final solution for any precipitation. If precipitation occurs, further optimization of the vehicle (e.g., addition of solubilizing agents like PEG300) may be necessary.[4]

    • Filter the final solution through a 0.22 µm sterile filter before injection.

Administration Protocol (Mice/Rats):

  • Dosage: The appropriate IP dose will need to be determined by the researcher based on the specific study design.

  • Volume: Adhere to recommended maximum injection volumes (e.g., up to 10 mL/kg for mice and rats).

  • Procedure:

    • Properly restrain the animal.

    • Locate the injection site in the lower abdominal quadrant to avoid puncturing internal organs.

    • Insert a sterile needle (25-27G for mice, 23-25G for rats) at a 10-20 degree angle.

    • Aspirate to ensure the needle is not in a blood vessel or organ.

    • Inject the solution slowly.

    • Withdraw the needle and monitor the animal.

Intravenous (IV) Injection

IV administration of this compound is challenging due to its low aqueous solubility and potential for precipitation in the bloodstream. A carefully formulated vehicle is critical.

Recommended Formulation Protocol (Starting Point):

  • Vehicle: A multi-component vehicle is often required for IV administration of poorly soluble compounds. A potential starting formulation could be a mixture of N,N-Dimethylacetamide (DMA), Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG-400). A ratio of 20% DMA, 40% PG, and 40% PEG-400 has been used for other poorly soluble compounds.[5]

  • Preparation:

    • Dissolve this compound in the vehicle to the highest possible concentration.

    • The final formulation must be clear and free of particulates.

    • Sterile filter the solution using a 0.22 µm filter compatible with the organic solvents.

    • Prepare fresh on the day of use.

Administration Protocol (Rats):

  • Dosage: IV doses should be significantly lower than oral doses and determined based on preliminary toxicity and efficacy studies.

  • Volume: The injection volume should be minimized (e.g., 1-2 mL/kg for rats).

  • Procedure:

    • Anesthetize the animal or use appropriate restraint techniques.

    • Access a suitable vein (e.g., tail vein).

    • Inject the formulation slowly to avoid rapid changes in blood composition and potential precipitation.

    • Monitor the animal closely during and after injection for any adverse reactions.

Stability of Formulations

The stability of this compound in solution is not well-documented. It is strongly recommended that researchers conduct their own stability studies.

General Stability Testing Protocol:

  • Prepare the desired this compound formulation.

  • Store aliquots of the formulation under different conditions (e.g., 4°C, room temperature, protected from light).

  • At various time points (e.g., 0, 4, 8, 24 hours), analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Assess the physical appearance of the solution for any signs of precipitation or color change.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not currently available in the public domain. However, general information on ellagitannins suggests low oral bioavailability.[6] After oral administration, ellagitannins are often metabolized by the gut microbiota into smaller, more readily absorbed compounds called urolithins.[7]

Key Pharmacokinetic Parameters to Determine:

ParameterDescription
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax The time at which the Cmax is observed.
t₁/₂ The time required for the concentration of the drug to reach half of its original value.
AUC Area under the curve; represents the total drug exposure over time.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Researchers should conduct pharmacokinetic studies in their chosen animal model and administration route to determine these crucial parameters, which will inform dosing schedules for efficacy studies.

Potential Signaling Pathways

Preliminary research suggests that this compound may exert its biological effects through the modulation of specific signaling pathways.

IL-6 Signaling Pathway

In vitro studies have indicated that this compound can upregulate the mRNA expression of Interleukin-6 (IL-6), a cytokine involved in inflammation and immune responses.[2] The in vivo relevance of this finding is yet to be fully elucidated.

Diagram of a General IL-6 Signaling Pathway:

IL6_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound IL6R IL-6R This compound->IL6R ? Cell_Membrane gp130 gp130 IL6R->gp130 Dimerization JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation Nucleus Nucleus STAT3->Nucleus Target_Genes Target Genes (e.g., IL-6) STAT3->Target_Genes Transcription Activation

Potential interaction of this compound with the IL-6 signaling pathway.
Nrf2 Signaling Pathway

While direct evidence for this compound's effect on the Nrf2 pathway is limited, many natural polyphenols are known to activate this pathway, which plays a crucial role in the cellular defense against oxidative stress.

Diagram of a General Nrf2 Activation Pathway:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound Oxidative_Stress Oxidative_Stress This compound->Oxidative_Stress Modulation? Keap1 Keap1 Oxidative_Stress->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Binding Ubiquitin Ub Nrf2->Ubiquitin Ubiquitination (via Keap1) Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binding Proteasome Proteasome Ubiquitin->Proteasome Degradation Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Hypothesized activation of the Nrf2 pathway by this compound.

Experimental Workflow

The following diagram outlines a general workflow for conducting in vivo studies with this compound.

Experimental_Workflow A Formulation Preparation (Oral, IP, or IV) B Animal Dosing (Specify route, dose, frequency) A->B C Observation & Monitoring (Clinical signs, body weight) B->C D Sample Collection (Blood, tissues) C->D E Pharmacokinetic Analysis (LC-MS/MS) D->E F Pharmacodynamic Analysis (Biomarkers, histology) D->F G Data Analysis & Interpretation E->G F->G

General workflow for in vivo studies with this compound.

Conclusion

These application notes and protocols provide a foundation for researchers to design and execute in vivo studies with this compound. Due to the limited publicly available data on its formulation, stability, and pharmacokinetics, it is imperative that researchers perform thorough preliminary studies to validate their specific formulations and experimental designs. Careful consideration of the administration route, vehicle composition, and dosage will be critical for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Improving Casuarinin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of casuarinin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a hydrolyzable tannin, specifically an ellagitannin, found in various plants like Punica granatum (pomegranate) and species of Casuarina and Stachyurus.[1] Like many polyphenolic compounds, this compound has poor water solubility due to its complex structure with numerous hydroxyl groups.[2] This low aqueous solubility can lead to several challenges in in vitro experiments, including:

  • Precipitation: The compound may fall out of solution in aqueous culture media, leading to inaccurate concentrations and unreliable results.

  • Inconsistent Bioavailability: Poor solubility can result in variable and insufficient concentrations of this compound reaching the cells, masking its true biological effects.

  • Difficulty in Formulation: Preparing stable and homogenous stock and working solutions can be challenging.

Q2: What are the recommended solvents for dissolving this compound?

A2: The most commonly used solvents for dissolving this compound for in vitro assays are dimethyl sulfoxide (DMSO) and water.[3] Ethanol can also be considered as it is a common solvent for polyphenols. The choice of solvent will depend on the specific requirements of your experiment, including the cell type and the final desired concentration of this compound.

Q3: What is the maximum recommended concentration of DMSO in cell culture?

A3: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts. Always perform a vehicle control experiment with the same concentration of DMSO to assess its effect on your specific cell line.

Q4: Can I dissolve this compound directly in water?

A4: Some studies have reported dissolving this compound in water for in vitro experiments. However, its aqueous solubility is limited. This approach may be suitable for lower working concentrations. To enhance dissolution in water, gentle warming and stirring may be beneficial.[4]

Q5: How should I store this compound powder and stock solutions?

A5: this compound powder should be stored in a dry, dark place at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[5] Stock solutions, typically prepared in DMSO, should be stored at -20°C.[5] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Precipitation

Issue 1: this compound precipitates immediately upon addition to the cell culture medium.

  • Possible Cause: "Solvent shock" due to rapid dilution of a concentrated DMSO stock into the aqueous medium.

  • Solution:

    • Stepwise Dilution: Prepare an intermediate dilution of the this compound stock solution in pre-warmed (37°C) cell culture medium or phosphate-buffered saline (PBS).

    • Slow Addition: Add the concentrated stock solution dropwise to the final volume of pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform mixing.

Issue 2: The this compound solution becomes cloudy or forms a precipitate over time in the incubator.

  • Possible Cause 1: The concentration of this compound exceeds its solubility limit in the final culture medium.

  • Solution 1:

    • Reduce Final Concentration: Perform a dose-response experiment to identify the highest soluble concentration that still elicits the desired biological effect.

  • Possible Cause 2: Interaction with components in the cell culture medium, such as salts or proteins, leading to precipitation.[6][7]

  • Solution 2:

    • Serum Concentration: If using a low-serum or serum-free medium, consider if the presence of serum proteins could help solubilize the compound.

    • Media Components: Be aware that high concentrations of calcium or phosphate in the medium can sometimes contribute to precipitation.[8]

  • Possible Cause 3: Evaporation of the medium in the incubator, leading to an increase in the concentration of all components, including this compound.

  • Solution 3:

    • Maintain Humidity: Ensure proper humidification in your incubator to prevent evaporation.

Issue 3: I observe precipitation when preparing a this compound solution in PBS.

  • Possible Cause: The concentration of this compound is too high for its solubility in PBS, or the PBS is cold, which can decrease the solubility of some compounds.

  • Solution:

    • Warm the PBS: Use PBS pre-warmed to room temperature or 37°C.

    • Check pH: Ensure the pH of your PBS is within the desired range (typically 7.2-7.4), as pH can influence the solubility of phenolic compounds.

Data Presentation: Solubility and Stock Solution Preparation

SolventReported SolubilityRecommended Stock ConcentrationNotes
DMSO Soluble (specific mg/mL not consistently reported)[5]10-50 mMPrepare a high-concentration stock and dilute for working solutions.
Water Sparingly soluble1-10 mMMay require gentle warming and stirring. Best for preparing fresh working solutions at lower concentrations.
Ethanol Soluble (specific mg/mL not consistently reported)10-50 mMCan be an alternative to DMSO, but also requires a final concentration in media that is non-toxic to cells.

Note: The solubility of this compound can be batch-dependent due to variations in purity and hydration state. It is always recommended to perform a small-scale solubility test with a new batch of the compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization: While not always necessary for a DMSO stock, if required, filter the solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture
  • Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C.

  • Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed medium to achieve the final desired concentration. Add the solution dropwise while gently swirling the medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium.

  • Dosing Cells: Remove the old medium from your cells and replace it with the freshly prepared this compound-containing medium or vehicle control medium.

Signaling Pathways and Experimental Workflows

This compound's Impact on Inflammatory Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB, STAT1, and p38 MAPK.

casuarinin_inflammatory_pathways TNFa TNF-α Receptor Cell Surface Receptors TNFa->Receptor IFNg IFN-γ IFNg->Receptor p38 p38 MAPK Receptor->p38 activates IKK IKK Complex Receptor->IKK activates STAT1 STAT1 Receptor->STAT1 activates NFkB NF-κB (p65/p50) p38->NFkB contributes to activation p38->STAT1 contributes to activation IkBa IκBα IKK->IkBa phosphorylates IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus STAT1->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., ICAM-1, IL-6, TARC) Nucleus->Gene_Expression promotes transcription This compound This compound This compound->p38 inhibits This compound->NFkB inhibits activation This compound->STAT1 inhibits activation

Caption: this compound inhibits inflammatory responses by blocking p38 MAPK, NF-κB, and STAT1 activation.

Potential Role of this compound in the Keap1-Nrf2 Antioxidant Pathway

As a polyphenol with antioxidant properties, this compound may activate the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses.

casuarinin_nrf2_pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 inactivates This compound This compound This compound->Keap1 potentially inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-E3 Ligase Nrf2->Cul3 ubiquitination Nucleus Nucleus Nrf2->Nucleus translocates Proteasome Proteasomal Degradation Cul3->Proteasome ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes promotes transcription

Caption: this compound may promote antioxidant defenses by activating the Keap1-Nrf2 signaling pathway.

Experimental Workflow for Preparing this compound Solutions

casuarinin_prep_workflow Start Start: This compound Powder Weigh 1. Accurately Weigh This compound Start->Weigh Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve Stock 3. Prepare Concentrated Stock Solution (e.g., 10-50 mM) Dissolve->Stock Store 4. Aliquot and Store at -20°C Stock->Store Dilute 5. Prepare Working Solution in Pre-warmed Cell Culture Medium Stock->Dilute Dose 6. Add to Cells Dilute->Dose End End: Experiment Dose->End

Caption: Workflow for preparing this compound stock and working solutions for in vitro assays.

References

casuarinin stability in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of casuarinin in various experimental conditions. As direct and extensive stability studies on this compound are limited, the information presented here is largely based on studies of structurally similar hydrolyzable tannins, particularly ellagitannins. Researchers are strongly encouraged to perform preliminary stability tests for their specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH values?

A1: Based on studies of other hydrolyzable tannins, this compound is expected to be most stable in acidic conditions (pH 2.0-4.0).[1][2] In neutral to basic environments (pH > 6.0), significant degradation is likely to occur. For instance, some hydrolyzable tannins have been observed to degrade completely within a few hours at pH 10.[1][3] The degradation in basic conditions is often due to hydrolysis of the ester linkages and oxidation of the phenolic groups.[3]

Q2: How do different solvents affect the stability of this compound?

A2: The choice of solvent can significantly impact the thermal and photostability of this compound. For structurally similar hydrolyzable tannins, methanol and ethanol have been shown to provide greater stability at elevated temperatures (70-100°C) compared to aqueous solutions.[1][4] However, for photostability under UV irradiation (e.g., 352 nm), aqueous solutions may offer better protection against degradation than alcohol-based solvents.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, it is recommended to store this compound solutions at -20°C or below in a sealed container, protected from light, to minimize degradation. The choice of solvent should be considered based on the intended application and the stability data for similar compounds.

Q4: What are the primary degradation products of this compound?

A4: The degradation of this compound, an ellagitannin, likely proceeds through the hydrolysis of its ester bonds, releasing gallic acid, ellagic acid, and the glucose core.[3] Under basic conditions, oxidation of the phenolic hydroxyl groups can also occur.[3]

Q5: Are there any known incompatibilities of this compound with common lab reagents?

A5: this compound, as a hydrolyzable tannin, may precipitate in the presence of certain metal ions and proteins. It is also susceptible to degradation in the presence of strong oxidizing agents. Caution should be exercised when using buffers containing components that could interact with the phenolic groups of the tannin.

Troubleshooting Guide

Issue Possible Cause Recommendation
Loss of biological activity in experiments. Degradation of this compound due to inappropriate pH or temperature.Ensure the pH of your experimental medium is in the acidic range (ideally pH < 6.0). If elevated temperatures are required, consider using an alcohol-based solvent system if compatible with your experiment.
Precipitate formation in the sample. Interaction with proteins or metal ions in the medium.If working with protein-containing media, perform a preliminary test to check for precipitation. Consider using a protein-free buffer if possible. Avoid buffers containing high concentrations of metal ions.
Inconsistent results between experimental runs. Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment or aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Color change of the solution (browning). Oxidation of the phenolic compounds, often accelerated at higher pH and in the presence of oxygen.Prepare solutions fresh and consider de-gassing solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon) if highly sensitive to oxidation.

Data on Stability of Structurally Similar Hydrolyzable Tannins

The following table summarizes the stability of Tellimagrandin II (TGII) and 1,2,3,4,6-pentagalloylglucopyranose (PGG), which are structurally related to this compound. This data can be used as a proxy to estimate the stability of this compound.

Condition Tellimagrandin II (TGII) 1,2,3,4,6-pentagalloylglucopyranose (PGG) Reference
pH 2.0 (24h) ~92% remaining~92% remaining[1]
pH 7.0 (24h) Significant degradationSignificant degradation[1]
pH 10.0 (3h) Completely degraded~20% remaining[1]
100°C in Water (4h) < 44% remaining< 44% remaining[1][4]
100°C in Methanol/Ethanol (4h) > 93% remaining> 93% remaining[1][4]
UV 352 nm in Water (4h) ~95% remaining~95% remaining[1]
UV 352 nm in Ethanol (4h) ~61% remaining~73% remaining[1]

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol outlines a general method for evaluating the stability of this compound under various conditions.

1. Materials:

  • This compound
  • Solvents: HPLC-grade water, methanol, ethanol, acetonitrile
  • Buffers: A range of buffers covering the desired pH values (e.g., phosphate, acetate, citrate)
  • Analytical equipment: HPLC with a Diode Array Detector (DAD) or Mass Spectrometer (MS), pH meter, temperature-controlled incubator, UV lamp.

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound.
  • Dissolve in a suitable solvent (e.g., methanol or a water/methanol mixture) to a known concentration.

3. Stability Study Design:

  • pH Stability:
  • Prepare a series of buffer solutions with different pH values (e.g., 2, 4, 6, 7.4, 8, 10).
  • Add a known volume of the this compound stock solution to each buffer to achieve the desired final concentration.
  • Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
  • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Solvent and Temperature Stability:
  • Prepare solutions of this compound in different solvents (e.g., water, methanol, ethanol).
  • Incubate the samples at various temperatures (e.g., 4°C, 25°C, 37°C, 70°C).
  • Withdraw aliquots at specified time points.
  • Photostability:
  • Prepare solutions of this compound in different solvents.
  • Expose the samples to a controlled light source (e.g., UV lamp at a specific wavelength) for a defined period.
  • Keep a parallel set of samples in the dark as a control.
  • Withdraw aliquots at specified time points.

4. Sample Analysis:

  • Immediately before analysis, quench any ongoing degradation by, for example, acidification or freezing.
  • Analyze the samples by a validated stability-indicating HPLC method.[3][5] A C18 column is commonly used with a gradient elution of acidified water and an organic solvent like acetonitrile or methanol.
  • Monitor the peak area of this compound at its maximum absorbance wavelength (λmax) using a DAD.
  • Quantify the remaining percentage of this compound at each time point relative to the initial concentration (time 0).

5. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.
  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results stock Prepare this compound Stock Solution samples Prepare Samples in Different Conditions (pH, Solvent, Temp, Light) stock->samples incubate Incubate under Stress Conditions samples->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Quench Degradation sampling->quench hplc HPLC-DAD/MS Analysis quench->hplc data Quantify Remaining This compound hplc->data kinetics Determine Degradation Kinetics & Half-life data->kinetics

Caption: Experimental workflow for assessing this compound stability.

stability_factors cluster_factors Influencing Factors This compound This compound Stability pH pH This compound->pH Acidic (Stable) Basic (Unstable) solvent Solvent This compound->solvent Polarity & Type temperature Temperature This compound->temperature Higher T accelerates degradation light Light Exposure This compound->light UV can cause degradation oxygen Oxygen This compound->oxygen Oxidation of phenols

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Casuarinin Extraction and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of casuarinin during extraction and subsequent handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a hydrolyzable tannin, a type of ellagitannin, found in various plants, notably in the bark of Terminalia arjuna.[1] It is investigated for a range of bioactivities, including antiproliferative effects. Degradation of this compound during extraction and analysis can lead to inaccurate quantification and a decrease in the biological activity of the extract, compromising research and development outcomes.

Q2: What are the primary causes of this compound degradation during extraction?

The main factors contributing to this compound degradation are:

  • Hydrolysis: The ester bonds in this compound are susceptible to hydrolysis under acidic, alkaline, and enzymatic conditions. This process breaks down this compound into smaller molecules, such as ellagic acid.

  • High Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.

  • Oxidation: Like other phenolic compounds, this compound can be oxidized, especially in the presence of oxygen, light, and metal ions.

  • Enzymatic Activity: Endogenous plant enzymes, if not properly inactivated, can degrade this compound.

Q3: How can I minimize this compound degradation during extraction?

To minimize degradation, consider the following strategies:

  • Enzyme Inactivation: Immediately after harvesting, treat the plant material with methods like blanching or freeze-drying to deactivate endogenous enzymes.

  • Optimized Extraction Method: Employ modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods often allow for efficient extraction at lower temperatures and for shorter durations compared to traditional methods like Soxhlet extraction.

  • Solvent Selection: Use neutral or slightly acidic extraction solvents. Buffered solutions can help maintain a stable pH. Common solvents include aqueous ethanol or methanol.

  • Temperature Control: Maintain a low to moderate temperature (e.g., 40-50°C) throughout the extraction process.

  • Exclusion of Light and Oxygen: Protect the extraction mixture from light by using amber glassware or covering the equipment. Purging the extraction system with an inert gas like nitrogen can minimize oxidative degradation.

  • Post-Extraction Handling: After extraction, store the extract at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere.

Q4: What is the expected primary degradation product of this compound?

The primary degradation product of this compound through hydrolysis is ellagic acid . The hexahydroxydiphenoyl (HHDP) groups in the this compound structure are hydrolyzed and then spontaneously lactonize to form the more stable ellagic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in the final extract. Degradation during extraction. Review your extraction parameters. Ensure the temperature is not too high and the pH is near neutral. Consider using a modern extraction technique like UAE.
Incomplete extraction. Optimize the solvent-to-solid ratio, extraction time, and particle size of the plant material.
Presence of high levels of ellagic acid in the extract. Hydrolysis of this compound. This indicates significant degradation. Lower the extraction temperature, control the pH more effectively, and shorten the extraction time. Consider adding antioxidants to the extraction solvent.
Brownish discoloration of the extract. Oxidation of phenolic compounds. Protect the extraction from light and oxygen. Use an inert atmosphere (e.g., nitrogen) and consider adding antioxidants like ascorbic acid or using chelating agents like EDTA to sequester metal ions.
Inconsistent results between batches. Variability in plant material or extraction procedure. Standardize the collection and pre-treatment of the plant material. Ensure all extraction parameters (temperature, time, solvent composition, etc.) are precisely controlled and recorded for each batch.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Terminalia arjuna Bark

This protocol is based on methodologies for extracting polyphenols from Terminalia arjuna bark.[2][3]

1. Plant Material Preparation:

  • Obtain fresh bark of Terminalia arjuna.
  • Wash the bark thoroughly with distilled water to remove any dirt and debris.
  • Dry the bark in a hot air oven at a controlled temperature of 40-50°C until a constant weight is achieved.
  • Grind the dried bark into a fine powder (e.g., 40-60 mesh size) using a mechanical grinder.
  • Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

2. Ultrasound-Assisted Extraction:

  • Weigh 10 g of the powdered bark and place it in a 250 mL Erlenmeyer flask.
  • Add 100 mL of 70% (v/v) aqueous ethanol as the extraction solvent.
  • Place the flask in an ultrasonic bath.
  • Set the ultrasonic frequency to 40 kHz and the power to 250 W.
  • Maintain the extraction temperature at 45°C using a circulating water bath.
  • Conduct the extraction for 30 minutes.
  • After extraction, filter the mixture through Whatman No. 1 filter paper.
  • Collect the filtrate and store it at 4°C in an amber bottle until further analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol outlines a general validated method for the analysis of phenolic compounds, which can be adapted for this compound.[4][5][6]

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution using:
  • Solvent A: 0.1% Formic acid in water.
  • Solvent B: Acetonitrile.
  • Gradient Program:
  • 0-5 min: 10% B
  • 5-20 min: 10-30% B
  • 20-25 min: 30-50% B
  • 25-30 min: 50-10% B (return to initial conditions)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: Monitor at 280 nm for this compound. Acquire spectra from 200-400 nm to confirm peak identity.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol.
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 to 100 µg/mL.
  • Sample Preparation: Filter the this compound extract through a 0.45 µm syringe filter before injection.

3. Analysis and Quantification:

  • Inject the calibration standards to construct a calibration curve of peak area versus concentration.
  • Inject the prepared sample extract.
  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the pure standard.
  • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary

Table 1: Stability of Ellagitannins in Strawberry Products After 12 Months of Storage

ProductStorage Temperature (°C)Decrease in Ellagitannins (%)
Strawberry Juice-20No significant decrease
430
2020
Strawberry Puree-2015-28
415-28
2015-28
Wild Strawberry Juice-20 to 2020-50
Wild Strawberry Puree-20 to 2040-54

Data adapted from a study on the stability of ellagitannins in Fragaria fruit products.[7][8] This data suggests that lower temperatures, particularly freezing, are effective in preserving ellagitannins.

Visualizations

Casuarinin_Extraction_Workflow A Plant Material (Terminalia arjuna Bark) B Drying (40-50°C) A->B C Grinding (40-60 mesh) B->C D Ultrasound-Assisted Extraction (70% Ethanol, 45°C, 30 min) C->D E Filtration D->E F Crude this compound Extract E->F G HPLC-DAD Analysis F->G H Storage (-20°C, Dark) F->H

Caption: Workflow for the extraction and analysis of this compound.

Casuarinin_Degradation_Pathway This compound This compound Intermediates Hydrolyzed Intermediates This compound->Intermediates Hydrolysis (Acid, Base, Enzyme, Heat) EllagicAcid Ellagic Acid Intermediates->EllagicAcid Lactonization

Caption: Simplified degradation pathway of this compound to ellagic acid.

References

casuarinin interference with MTT and other cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with casuarinin and encountering issues with cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: My MTT assay results show increased cell viability after treating cells with this compound, which is contrary to my expectations. What could be the cause?

A1: This is a common issue when working with polyphenolic compounds like this compound, which possess strong antioxidant properties. This compound can directly reduce the MTT tetrazolium salt to its colored formazan product in a cell-free environment. This chemical reduction mimics the metabolic activity of viable cells, leading to a false-positive signal and an overestimation of cell viability. It is crucial to perform a cell-free control experiment to confirm this interference.[1][2]

Q2: How can I confirm that this compound is directly interfering with my MTT assay?

A2: To confirm direct interference, you should perform a cell-free MTT assay. In this control experiment, you will add this compound at the same concentrations used in your cell-based assay to wells containing only cell culture medium and the MTT reagent (no cells). If a color change from yellow to purple is observed, it indicates that this compound is directly reducing the MTT, thus interfering with the assay.[2]

Q3: Are other tetrazolium-based assays like XTT, MTS, and WST-1 also susceptible to interference by this compound?

A3: Yes, other tetrazolium-based assays are also prone to interference from antioxidant compounds. While they offer the advantage of producing water-soluble formazan, the fundamental principle of reduction of a tetrazolium salt remains the same. Therefore, it is highly likely that this compound will interfere with these assays as well. Always perform cell-free controls to verify.

Q4: What are the recommended alternative cytotoxicity assays for a compound like this compound?

A4: Several alternative assays are less susceptible to interference from antioxidant compounds:

  • Sulforhodamine B (SRB) Assay: This assay is based on the quantification of total cellular protein and is independent of cellular metabolic activity, making it a reliable alternative.[3][4]

  • ATP-Based Luminescence Assays: These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells. This method is generally not affected by the redox potential of the test compound.[5][6]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity. However, it's important to test if the compound itself inhibits LDH activity.[7][8][9]

  • Resazurin (AlamarBlue) Assay: While this is also a redox-based assay, some studies suggest it may be less prone to interference than MTT. However, direct reduction by the compound is still possible, so cell-free controls are essential.[10][11][12]

Q5: Can this compound interfere with the LDH assay?

A5: It is possible for compounds to inhibit LDH enzyme activity, which could lead to an underestimation of cytotoxicity. To rule this out, you can perform a control experiment by adding this compound to the cell lysate containing a known amount of LDH and measuring the enzyme activity. A decrease in the expected activity would indicate interference.

Troubleshooting Guides

Problem 1: Inconsistent or Unexpectedly High Cell Viability in MTT/Tetrazolium Assays
  • Possible Cause: Direct reduction of the tetrazolium salt by this compound due to its antioxidant properties.

  • Troubleshooting Steps:

    • Perform a Cell-Free Control:

      • Prepare a 96-well plate with cell culture medium but no cells.

      • Add the same concentrations of this compound used in your experiment to the wells.

      • Add the MTT (or other tetrazolium) reagent and incubate for the same duration as your cell-based assay.

      • If a color change occurs, this confirms direct interference.

    • Switch to a Non-Redox-Based Assay:

      • Utilize an alternative assay such as the Sulforhodamine B (SRB) assay or an ATP-based luminescence assay. These methods are not based on the reductive capacity of the cell or compound.

    • Modify the Assay Protocol (If an alternative assay is not feasible):

      • After treating the cells with this compound for the desired incubation period, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual compound before adding the MTT reagent. This can minimize direct reduction in the well.

Problem 2: Low Signal or High Background in Alternative Assays
  • Possible Cause (SRB Assay): Incomplete fixation, staining, or washing.

    • Troubleshooting: Ensure complete removal of medium before fixation. Use the correct concentrations of TCA for fixation and Tris-base for solubilization. Wash thoroughly with 1% acetic acid to remove unbound dye.

  • Possible Cause (ATP Assay): Sub-optimal cell number, or degradation of ATP.

    • Troubleshooting: Ensure you are working within the linear range of the assay for your cell type. Work quickly and keep reagents on ice to prevent ATP degradation. Use an opaque-walled plate to prevent signal crosstalk.

  • Possible Cause (LDH Assay): Compound inhibits LDH activity.

    • Troubleshooting: Perform a control experiment by adding this compound to a known amount of LDH to check for direct inhibition of the enzyme.

Quantitative Data Summary

Due to the strong potential for interference, IC50 values obtained for this compound using tetrazolium-based assays are often unreliable. The following table summarizes the expected outcomes and potential for interference with different cytotoxicity assays.

Assay TypePrinciplePotential for this compound InterferenceRecommendation
MTT/XTT/MTS/WST-1 Enzymatic reduction of tetrazolium salts by viable cells.High: this compound, as an antioxidant, can directly reduce the tetrazolium salt, leading to false-positive results (overestimation of viability).[1]Not recommended without extensive controls and protocol modifications (e.g., washing cells).
Resazurin (AlamarBlue) Reduction of resazurin to the fluorescent resorufin by viable cells.Moderate: Also a redox-based assay, so direct reduction is possible. Cell-free controls are essential.[10][11]Use with caution and always include cell-free controls.
Sulforhodamine B (SRB) Staining of total cellular protein.Low: The assay is not based on cellular metabolism or redox state.[13][3][4]Highly Recommended.
ATP-Based Luminescence Quantification of intracellular ATP.Low: Measures a direct marker of cell viability that is not dependent on redox reactions.[5][6]Highly Recommended.
Lactate Dehydrogenase (LDH) Measurement of LDH released from damaged cells.Low to Moderate: this compound is unlikely to directly interfere with the assay components, but could potentially inhibit LDH enzyme activity.Recommended, but include a control to test for direct LDH inhibition by this compound.

Experimental Protocols

Cell-Free MTT Interference Assay

This protocol is essential to determine if this compound directly reduces the MTT reagent.

  • Prepare a 96-well plate.

  • In triplicate, add 100 µL of cell culture medium to each well.

  • Add serial dilutions of this compound to the wells to achieve the final concentrations used in your cell-based experiments. Include a vehicle control (e.g., DMSO) and a medium-only control.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm. An increase in absorbance in the this compound-containing wells compared to the control indicates direct reduction of MTT.

Sulforhodamine B (SRB) Assay Protocol

This is a recommended alternative for assessing the cytotoxicity of this compound.

  • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Shake the plate on a shaker for 5-10 minutes.

  • Read the absorbance at 510 nm.

ATP-Based Luminescence Assay Protocol (Example using a commercial kit)

This is another highly recommended alternative assay.

  • Seed cells in an opaque-walled 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of this compound and incubate for the desired time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®).

  • Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Signaling Pathways and Experimental Workflows

MTT_Interference_Workflow cluster_experiment Experimental Observation cluster_troubleshooting Troubleshooting cluster_decision Decision Point cluster_solution Solution start Unexpected high viability with This compound in MTT assay cell_free Perform Cell-Free MTT Control Assay start->cell_free Hypothesis: Direct MTT reduction wash_step Modify Protocol: Add cell wash step start->wash_step Alternative approach interference Interference Confirmed? cell_free->interference proceed_cautiously Proceed with modified protocol cautiously wash_step->proceed_cautiously interference->wash_step alt_assay Switch to Alternative Assay (SRB, ATP, LDH) interference->alt_assay Yes

Troubleshooting workflow for this compound interference in MTT assay.

Casuarinin_Apoptosis_Signaling cluster_stimulus Cellular Stress cluster_ros Oxidative Stress cluster_mapk MAPK Pathway cluster_fas Extrinsic Pathway cluster_apoptosis Cellular Outcome This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros inhibits erk ERK1/2 This compound->erk inhibits phosphorylation p38 p38 This compound->p38 inhibits phosphorylation fas Fas/FasL This compound->fas enhances p21 p21/WAF1 This compound->p21 induces ros->erk activates ros->p38 activates apoptosis Apoptosis erk->apoptosis p38->apoptosis fas->apoptosis cell_cycle_arrest G0/G1 Cell Cycle Arrest p21->cell_cycle_arrest

References

Technical Support Center: Optimizing HPLC Mobile Phase for Casuarinin Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for the separation of casuarinin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC separation of this compound and related ellagitannins.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

Cause Solution
Secondary Silanol Interactions Add a small percentage of an acid modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid (TFA), formic acid, or acetic acid) to suppress the ionization of silanol groups on the stationary phase.[1]
Column Overload Reduce the sample concentration or injection volume.[2]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic state. For acidic compounds like tannins, a lower pH (around 2.5-3.5) is often beneficial.[3]
Contaminated Guard or Analytical Column Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or replace the guard column.[4] In severe cases, the analytical column may need replacement.
Mismatch between Injection Solvent and Mobile Phase Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a stronger solvent than the mobile phase can lead to peak distortion.[5]
Void in the Column A void at the head of the column can cause peak splitting.[6] This often requires column replacement.

Troubleshooting Workflow for Poor Peak Shape:

PoorPeakShape Start Poor Peak Shape (Tailing, Fronting, Splitting) CheckModifier Is an acid modifier (e.g., TFA, Formic Acid) in the mobile phase? Start->CheckModifier AddModifier Add 0.1% acid modifier to the aqueous phase. CheckModifier->AddModifier No CheckConcentration Is the sample concentration too high? CheckModifier->CheckConcentration Yes AddModifier->CheckConcentration ReduceConcentration Reduce sample concentration or injection volume. CheckConcentration->ReduceConcentration Yes CheckSolvent Does the injection solvent match the initial mobile phase? CheckConcentration->CheckSolvent No ReduceConcentration->CheckSolvent ChangeSolvent Dissolve sample in initial mobile phase. CheckSolvent->ChangeSolvent No CheckColumn Is the column old or showing high backpressure? CheckSolvent->CheckColumn Yes ChangeSolvent->CheckColumn FlushColumn Flush column with strong solvent. Replace guard column. CheckColumn->FlushColumn Yes End Problem Resolved CheckColumn->End No ReplaceColumn Replace analytical column. FlushColumn->ReplaceColumn Issue Persists FlushColumn->End Issue Resolved ReplaceColumn->End

Caption: Troubleshooting workflow for poor peak shape issues.

Problem: Inconsistent Retention Times

Possible Causes and Solutions:

Cause Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Use a buffer to maintain a stable pH.[3][7]
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature.[7]
Column Not Properly Equilibrated Ensure the column is equilibrated with the initial mobile phase for a sufficient time before injection, typically 10-20 column volumes.[7]
Air Bubbles in the Pump or Detector Degas the mobile phase using sonication or an online degasser.[5] Purge the pump to remove any trapped air bubbles.
Pump Malfunction Check for leaks in the pump seals and ensure check valves are functioning correctly. Inconsistent flow rates will lead to retention time shifts.
Problem: Poor Resolution Between this compound and Other Components

Possible Causes and Solutions:

Cause Solution
Mobile Phase Composition Not Optimal Adjust the ratio of organic solvent to aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve the separation of early eluting peaks.
Gradient Slope is Too Steep Decrease the rate of change of the organic solvent concentration in your gradient program. A shallower gradient provides more time for separation.[8]
Inappropriate Organic Solvent While acetonitrile is common, methanol can offer different selectivity. Consider trying a mobile phase with methanol as the organic modifier.[9]
Flow Rate is Too High Reduce the flow rate. This can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time.[3]
Column Efficiency has Decreased Over time, column performance degrades. If other optimization steps fail, a new column may be required.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation?

A common starting point for the separation of this compound and other ellagitannins on a C18 column is a gradient elution using:

  • Solvent A: Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or 0.1% Formic Acid).[1]

  • Solvent B: Acetonitrile.

A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more non-polar compounds.

Q2: Why is an acid modifier necessary in the mobile phase?

An acid modifier, such as TFA or formic acid, is crucial for a few reasons.[1] It helps to suppress the ionization of the phenolic hydroxyl groups on this compound and other tannins, which results in more consistent interactions with the C18 stationary phase and leads to sharper, more symmetrical peaks.[1] It also helps to control the ionization of residual silanol groups on the silica-based packing material, reducing peak tailing.[2]

Q3: Should I use isocratic or gradient elution for this compound analysis?

For samples containing a complex mixture of tannins with a wide range of polarities, gradient elution is generally preferred.[8] It allows for the effective separation of both more polar and less polar compounds within a reasonable timeframe. Isocratic elution may be suitable for simpler mixtures or for the quantification of a known, isolated compound.[8]

Q4: My baseline is noisy. What are the common causes?

Baseline noise can be caused by several factors:

  • Air bubbles in the system: Degas your mobile phase and purge the pump.[5]

  • Contaminated mobile phase or detector cell: Use high-purity solvents and flush the detector cell.[7]

  • Pump issues: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as baseline noise.

  • Failing detector lamp: The lamp in your UV detector has a finite lifetime and may need replacement.[7]

Q5: How can I confirm the identity of the this compound peak?

The most reliable method for peak identification is to run a pure standard of this compound under the same HPLC conditions. The retention time of the peak in your sample should match that of the standard. For absolute confirmation, especially in complex matrices, collection of the peak fraction followed by analysis using mass spectrometry (LC-MS) is recommended.

Experimental Protocols

General Protocol for HPLC Method Development for this compound Separation

This protocol outlines a general approach to developing a robust HPLC method for the separation of this compound.

1. Initial Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

2. Scouting Gradient:

A broad, fast gradient is used to determine the approximate elution time of this compound and other compounds in the sample.

Time (min) % Mobile Phase B (Acetonitrile)
05
2595
3095
315
355

3. Gradient Optimization:

Based on the results of the scouting gradient, adjust the gradient to improve the resolution around the this compound peak. If this compound elutes at 15 minutes in the scouting run (which corresponds to approximately 40% Acetonitrile), a shallower gradient around this point can be developed.

Optimized Gradient Example:

Time (min) % Mobile Phase B (Acetonitrile)
010
2050
2580
2610
3010

4. Method Validation:

Once an optimal separation is achieved, the method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[10][11][12]

Workflow for HPLC Method Development:

HPLCMethodDev Start Start Method Development InitialConditions Set Initial Conditions (C18 Column, ACN/H2O with Acid) Start->InitialConditions ScoutingGradient Run Fast Scouting Gradient (e.g., 5-95% ACN in 25 min) InitialConditions->ScoutingGradient EvaluateScouting Evaluate Chromatogram - Identify approximate elution time - Assess peak shape and resolution ScoutingGradient->EvaluateScouting OptimizeGradient Optimize Gradient - Create a shallower gradient around the target peak EvaluateScouting->OptimizeGradient FineTune Fine-Tune Parameters - Adjust flow rate - Modify temperature - Test different acid modifier OptimizeGradient->FineTune FineTune->OptimizeGradient Needs more optimization Validation Method Validation (Linearity, Precision, Accuracy) FineTune->Validation Separation is adequate End Robust Method Achieved Validation->End

Caption: A stepwise workflow for HPLC method development.

References

minimizing matrix effects in LC-MS/MS analysis of casuarinin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of casuarinin.

Troubleshooting Guide

Matrix effects, arising from co-eluting endogenous components in a sample, can significantly impact the accuracy and reproducibility of LC-MS/MS analysis by causing ion suppression or enhancement. This guide provides solutions to common issues encountered during the analysis of this compound.

ProblemPotential Cause(s)Solution(s)
Low Analyte Signal / Poor Sensitivity Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) interfere with the ionization of this compound.[1][2]Optimize Sample Preparation: - Implement Solid-Phase Extraction (SPE) to remove interferences.[3] - Perform Liquid-Liquid Extraction (LLE) to partition this compound away from matrix components.[4] - For plasma samples, consider protein precipitation followed by a cleanup step.[2] Optimize Chromatography: - Adjust the gradient to separate this compound from the suppression zone. - Use a column with a different stationary phase to alter selectivity.
Inconsistent/Irreproducible Results Variable Matrix Effects: Differences in matrix composition between samples, calibrators, and quality controls lead to varying degrees of ion suppression or enhancement.Use Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality controls in the same biological matrix as the study samples to compensate for consistent matrix effects. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with this compound and experiences similar matrix effects, allowing for accurate quantification based on the analyte-to-IS ratio.
Poor Peak Shape (Tailing, Fronting, or Splitting) Matrix Overload: High concentrations of matrix components saturate the analytical column. Secondary Interactions: Interaction of this compound with active sites on the column or system components.Dilute the Sample: If this compound concentration allows, diluting the sample can reduce the concentration of interfering matrix components.[5] Improve Sample Cleanup: Utilize a more rigorous SPE or LLE protocol to remove a larger portion of the matrix. Optimize Mobile Phase: Adjusting the pH or ionic strength of the mobile phase can improve peak shape.
High Background Noise Contamination: Contamination from solvents, reagents, collection tubes, or the LC-MS/MS system itself.Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of LC-MS grade. Thoroughly Clean the System: Flush the LC system and clean the mass spectrometer ion source regularly. Check for Leachables: Evaluate plasticware for potential leachables that may interfere with the analysis.
Analyte Degradation Instability of this compound: this compound, like other ellagitannins, can be susceptible to degradation due to factors like pH, temperature, and light exposure during sample preparation and storage.[5][6][7][8][9]Control Environmental Conditions: - Maintain samples at low temperatures (e.g., -20°C or -80°C) during storage.[6][7][8] - Protect samples from light by using amber vials. - Optimize the pH of the sample and extraction solvents. The stability of similar phenolic compounds can be pH-dependent.[10][11] Minimize Processing Time: Process samples as quickly as possible to reduce the potential for degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in the analysis of this compound from biological fluids?

A1: The most common sources of matrix effects in biological fluids like plasma and urine are phospholipids, salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[1][2] These molecules can co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to either suppression or enhancement of the signal.

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A standard method to assess matrix effects is the post-extraction spike experiment. In this experiment, a known amount of the analyte (this compound) is added to a blank matrix extract that has gone through the entire sample preparation process. The response is then compared to the response of the analyte in a neat solution (e.g., mobile phase). A significant difference in the signal intensity indicates the presence of matrix effects.[1]

Q3: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?

A3: While not strictly mandatory, using a SIL-IS is highly recommended and considered the gold standard for correcting matrix effects. A SIL-IS has nearly identical chemical and physical properties to this compound and will therefore be affected by the matrix in the same way. This allows for accurate correction of any signal suppression or enhancement, leading to more reliable and reproducible quantitative results.

Q4: What are the key MS/MS parameters to optimize for this compound analysis?

A4: For quantitative analysis using multiple reaction monitoring (MRM), you will need to optimize the precursor ion (typically the [M-H]⁻ ion for this compound in negative ion mode) and at least two product ions. The most intense and specific product ions should be chosen for quantification and qualification, respectively. The collision energy and other source parameters should also be optimized to maximize the signal intensity of the chosen transitions. Based on available data, the mass spectrum of this compound shows a molecular ion and a characteristic fragmentation pattern that can be used to establish these MRM transitions.[12]

Q5: What are the best storage conditions to ensure the stability of this compound in biological samples?

A5: Ellagitannins are known to be sensitive to degradation.[6][7][8] To ensure the stability of this compound in biological samples, it is recommended to store them at low temperatures, such as -20°C or preferably -80°C, immediately after collection.[6][7][8] Samples should be stored in amber vials to protect them from light and the number of freeze-thaw cycles should be minimized. The stability of ellagitannins is also influenced by pH, so maintaining a consistent and appropriate pH during storage and sample preparation is crucial.[10][11]

Experimental Protocols

The following are generalized protocols for sample preparation. These should be optimized and validated for the specific biological matrix and LC-MS/MS system being used.

Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a starting point for developing a robust SPE method for the extraction of this compound from plasma.

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, Strata-X)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or other suitable acidifier)

  • Internal Standard (IS) working solution

  • Plasma sample

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of IS working solution and vortex briefly. Add 200 µL of 0.1% formic acid in water and vortex to mix. Centrifuge at 10,000 x g for 5 minutes to pellet proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the IS with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for this compound from Urine

This protocol provides a general procedure for the LLE of this compound from urine samples.

Materials:

  • Ethyl acetate (or other suitable organic solvent)

  • Internal Standard (IS) working solution

  • Urine sample

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 200 µL of urine in a centrifuge tube, add 10 µL of IS working solution and vortex.

  • Extraction: Add 800 µL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 5,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The stability of ellagitannins is crucial for accurate quantification. The following table summarizes the degradation of total ellagitannins in strawberry juice and puree under different storage conditions over 12 months. While not specific to this compound, this data provides a general understanding of ellagitannin stability.

Table 1: Percentage Decrease of Total Ellagitannins After 12 Months of Storage [6][7][8]

MatrixStorage TemperaturePercentage Decrease
Strawberry Juice-20°CNo significant decrease
4°C30%
20°C20%
Strawberry Puree-20°C27%
4°C28%
20°C15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treatment (e.g., Protein Precipitation) Add_IS->Pretreat Extraction Extraction (SPE or LLE) Pretreat->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Observed (e.g., Low Signal, Poor Reproducibility) Matrix_Effects Matrix Effects Problem->Matrix_Effects Sample_Degradation Sample Degradation Problem->Sample_Degradation System_Issues System Contamination/ Instability Problem->System_Issues Optimize_Prep Optimize Sample Prep (SPE, LLE) Matrix_Effects->Optimize_Prep Optimize_LC Optimize LC Method Matrix_Effects->Optimize_LC Use_IS Use SIL-IS/ Matrix-Matched Calibrators Matrix_Effects->Use_IS Control_Conditions Control Storage/Processing Conditions Sample_Degradation->Control_Conditions System_Maintenance Perform System Maintenance System_Issues->System_Maintenance

Caption: Troubleshooting logic for minimizing matrix effects.

References

Casuarinin In Vitro Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing casuarinin in in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the smooth execution of your research.

Frequently Asked Questions (FAQs)

Q1: What are the essential controls to include in my in vitro experiments with this compound?

A1: The appropriate controls are crucial for interpreting your results accurately. Here are the essential controls for common assays:

  • Vehicle Control: This is the most critical control. It consists of the solvent used to dissolve the this compound (e.g., DMSO, ethanol) at the same final concentration used in the experimental wells, but without the this compound. This control accounts for any effects of the solvent on the cells.

  • Untreated Control (Negative Control): This consists of cells in culture medium without any treatment. It represents the baseline health and behavior of the cells during the experiment.

  • Positive Control: This control should be a well-characterized compound known to induce the effect you are measuring. The choice of positive control depends on the specific assay:

    • Antioxidant Assays (e.g., DPPH): Ascorbic acid or Trolox are commonly used as positive controls.

    • Anti-inflammatory Assays (e.g., Nitric Oxide Assay in LPS-stimulated macrophages): A known anti-inflammatory agent like Dexamethasone or a specific inhibitor of the pathway being studied (e.g., an NF-κB inhibitor) is suitable.

    • Apoptosis Assays (e.g., Annexin V/PI): A known apoptosis-inducing agent like staurosporine or etoposide should be used.

    • Antifungal Assays: A standard antifungal drug like amphotericin B is a good positive control.[1]

  • Blank Control: For colorimetric or fluorometric assays, a well containing only the assay reagents without cells or the test compound should be included to measure the background signal.

Q2: How should I determine the optimal concentration range for this compound in my experiments?

A2: To determine the optimal concentration range, it is recommended to perform a dose-response study. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) to identify a bioactive range. A preliminary cytotoxicity assay (e.g., MTT or LDH assay) is essential to determine the concentrations at which this compound is not toxic to your specific cell line. Subsequent functional assays should be performed using non-toxic concentrations. For example, in studies with skeletal muscle satellite cells, effective concentrations of this compound were found to be in the range of 50–400 nM.[2][3]

Q3: What are the known signaling pathways modulated by this compound that I should consider investigating?

A3: this compound has been shown to modulate several key signaling pathways involved in inflammation and apoptosis. Investigating these pathways can provide mechanistic insights into its biological effects.

  • NF-κB Pathway: this compound has been reported to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses.[4][5] This is often observed by measuring the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

  • MAPK Pathway: this compound can inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2 and p38.[6] These kinases are involved in a wide range of cellular processes, including inflammation, proliferation, and apoptosis.

  • IL-6 Signaling: this compound has been shown to upregulate the mRNA expression of Interleukin-6 (IL-6) in skeletal muscle satellite cells, suggesting its involvement in myokine signaling.[2][3]

Troubleshooting Guides

Antioxidant Assays (e.g., DPPH Assay)
Problem Possible Cause Solution
High variability between replicates Inconsistent pipetting.Use calibrated pipettes and ensure thorough mixing of reagents.
Light sensitivity of DPPH reagent.Prepare DPPH solution fresh and protect it from light by wrapping the container in aluminum foil.
No dose-dependent effect observed This compound concentration range is too low or too high.Perform a wider range of serial dilutions.
This compound may have low radical scavenging activity in this specific assay.Consider using other antioxidant assays that measure different mechanisms (e.g., FRAP, ABTS).
Color interference from this compound solution This compound itself may have color that absorbs at the measurement wavelength.Run a control with this compound and the solvent (without DPPH) and subtract this background absorbance from your sample readings.
Anti-inflammatory Assays (e.g., Nitric Oxide Assay in RAW 264.7 cells)
Problem Possible Cause Solution
Low or no nitric oxide (NO) production in LPS-stimulated cells (positive control) LPS is inactive or used at a suboptimal concentration.Use a fresh batch of LPS and optimize its concentration (typically 0.1-1 µg/mL).
Cells are not responsive.Check the passage number of the RAW 264.7 cells; high passage numbers can lead to reduced responsiveness.
High background in vehicle control Solvent (e.g., DMSO) is cytotoxic at the concentration used.Perform a cytotoxicity assay to determine the non-toxic concentration of the solvent. The final DMSO concentration should typically be below 0.5%.
Inconsistent results Variation in cell seeding density.Ensure a uniform cell number is seeded in each well.
Incomplete mixing of Griess reagent.Mix the Griess reagent thoroughly with the culture supernatant before reading the absorbance.
Apoptosis Assays (e.g., Annexin V-PI Staining)
Problem Possible Cause Solution
High percentage of necrotic cells (PI positive) in all samples, including untreated controls Harsh cell handling during harvesting (e.g., over-trypsinization).Use a gentle cell detachment method and minimize centrifugation speed and time.
Cells were overgrown before the experiment.Ensure cells are in the logarithmic growth phase and not confluent when starting the experiment.
Low Annexin V positive population in positive control Apoptosis-inducing agent is not effective.Use a fresh stock of the inducing agent and optimize its concentration and incubation time.
Staining buffer lacks calcium.Annexin V binding to phosphatidylserine is calcium-dependent. Ensure the binding buffer contains an adequate concentration of CaCl₂.
False positive Annexin V staining Cells were cultured for too long after treatment.Analyze cells at different time points after treatment to capture the early apoptotic phase.

Quantitative Data Summary

Assay Cell Line Parameter Value Reference
CytotoxicityHeLa, K562, MDA-MB-231IC50Butein (a related flavonoid) showed IC50 values of 8.66 µM, 13.91 µM, and 22.36 µM, respectively.[7]
Anti-inflammatoryLPS-stimulated RAW264.7IC50 (NO inhibition)Cajanin (an isoflavonoid) had an IC50 of 19.38 ± 0.05 µM.[8]
Anti-inflammatoryLPS-stimulated RAW264.7IC50 (IL-6 inhibition)Cajanin (an isoflavonoid) had an IC50 of 7.78 ± 0.04 µM.[8]
Anti-inflammatoryLPS-stimulated RAW264.7IC50 (TNF-α inhibition)Cajanin (an isoflavonoid) had an IC50 of 26.82 ± 0.11 µM.[8]
Antioxidant (DPPH)Not specifiedIC50Ascorbic acid (a common positive control) has a reported IC50 of 18.40 µg/mL.[9]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from standard procedures for assessing the antioxidant activity of plant extracts.[2][10][11]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a stock solution of a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • Prepare serial dilutions of the this compound stock solution and the positive control in methanol.

    • In a 96-well plate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the sample blank, add 100 µL of each this compound dilution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample corrected for its blank.

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Nitric Oxide (NO) Assay using Griess Reagent

This protocol is for measuring the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[12][13][14]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours. Include untreated cells, cells treated with LPS only (positive control), and cells treated with a known inhibitor (e.g., dexamethasone) as controls.

  • Griess Assay:

    • After incubation, collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement and Calculation:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-only treated cells.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis by flow cytometry.[3][15][16]

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with this compound for the desired time. Include an untreated control and a positive control treated with an apoptosis-inducing agent (e.g., staurosporine).

    • Harvest both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained cells.

    • Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V-positive and PI-positive.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis This compound This compound Stock Solution treatment Cell Treatment with this compound This compound->treatment cells Cell Culture cells->treatment antioxidant Antioxidant Assay (e.g., DPPH) treatment->antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., Griess) treatment->anti_inflammatory apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis data_analysis Data Analysis & IC50 Calculation antioxidant->data_analysis anti_inflammatory->data_analysis apoptosis->data_analysis

Caption: General experimental workflow for in vitro studies with this compound.

nfkb_pathway This compound This compound ikb IκBα This compound->ikb inhibits degradation tnfa TNF-α tnfa->ikb activates IKK, leading to phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb degradation releases nucleus Nucleus nfkb->nucleus translocates to inflammation Inflammatory Gene Expression nucleus->inflammation

Caption: Simplified diagram of this compound's inhibitory effect on the NF-κB signaling pathway.

mapk_pathway This compound This compound erk p-ERK1/2 This compound->erk inhibits phosphorylation p38 p-p38 This compound->p38 inhibits phosphorylation stress Oxidative Stress stress->erk stress->p38 apoptosis Apoptosis erk->apoptosis p38->apoptosis

Caption: this compound's inhibition of the MAPK signaling pathway in response to oxidative stress.

References

determining optimal dose-response range for casuarinin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with casuarinin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in determining the optimal dose-response range for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for in vitro experiments with this compound?

A1: The effective concentration of this compound varies significantly depending on the cell type and the biological effect being measured. Based on published studies, a broad starting range to consider is 50 nM to 50 µM. For anti-proliferative and apoptosis studies in cancer cell lines like MCF-7, concentrations in the low micromolar range (e.g., 1-10 µM) have shown effects.[1] For effects on skeletal muscle satellite cells, a much lower range of 50-400 nM has been reported as effective.[2] It is always recommended to perform a preliminary dose-finding experiment with a wide range of concentrations (e.g., logarithmic dilutions from 10 nM to 100 µM) to identify the sensitive range for your specific cell line and endpoint.

Q2: I am not observing a clear dose-response curve. What are some common troubleshooting steps?

A2: A lack of a clear dose-response curve can stem from several factors. First, verify the solubility and stability of this compound in your culture medium; precipitation at higher concentrations is a common issue. Ensure your stock solution is prepared correctly and freshly diluted for each experiment. Second, reconsider the incubation time; the effect of this compound may be time-dependent. Third, check the health and confluence of your cells, as these can significantly impact results. Finally, ensure your chosen assay is sensitive enough to detect the expected biological effect. Refer to the troubleshooting workflow diagram below for a systematic approach.

Q3: What are the known signaling pathways affected by this compound that might influence my dose-response study?

A3: this compound has been shown to modulate several key signaling pathways. It can exert neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and suppressing the phosphorylation of ERK1/2 and p38 in the MAPK pathway.[3][4] In skin cells, it has been found to suppress TNF-α-induced inflammatory responses by blocking NF-κB activation.[5] In breast cancer cells, its anti-proliferative activity is linked to the induction of p21/WAF1 and the Fas/Fas ligand apoptotic system.[6] Understanding these pathways can help in selecting appropriate downstream markers to confirm the dose-dependent effects of this compound.

Troubleshooting and Experimental Workflows

The following diagrams provide logical workflows for troubleshooting common experimental issues and for designing a dose-response experiment.

G start Start: No Clear Dose-Response Curve solubility Check this compound Solubility & Stability in Media start->solubility Is compound precipitating? stock Prepare Fresh Stock & Working Solutions solubility->stock Yes range Expand Concentration Range (Logarithmic Scale) solubility->range No re_evaluate Re-run Experiment with Optimized Parameters stock->re_evaluate time Optimize Incubation Time (Time-Course Study) range->time Still no effect or 100% effect at all doses assay Verify Assay Sensitivity & Endpoint Relevance time->assay Still unclear cells Check Cell Health, Density, & Passage Number assay->cells Assay is validated cells->re_evaluate Cells are optimal end End: Clear Dose-Response Curve Obtained re_evaluate->end

Caption: Troubleshooting workflow for an unclear this compound dose-response curve.

G start Start: Determine Optimal Dose lit_review 1. Literature Review (Find reported ranges) start->lit_review range_finding 2. Range-Finding Experiment (Wide, log-scale concentrations) lit_review->range_finding narrow_range 3. Narrow-Range Experiment (e.g., 8-12 points around estimated IC50/EC50) range_finding->narrow_range data_analysis 4. Data Analysis (Non-linear regression to find IC50/EC50) narrow_range->data_analysis validation 5. Validation Experiment (Confirm IC50/EC50 and downstream effects) data_analysis->validation end End: Optimal Dose Range Determined validation->end

Caption: General experimental workflow for determining optimal dose-response.

Quantitative Data Summary

This table summarizes effective concentrations of this compound reported in various studies. Use this as a guide for designing your initial experiments.

Cell Line / ModelObserved EffectEffective Concentration RangeCitation
MCF-7 (Human Breast Cancer) Induction of Apoptosis5 µM - 10 µM[1]
MCF-7 (Human Breast Cancer) G0/G1 Cell Cycle ArrestNot specified, but antiproliferative[6]
HT22 (Murine Hippocampal) Neuroprotection against GlutamateNot specified, prevents cell death[3]
HaCaT (Human Keratinocytes) Suppression of TNF-α induced ICAM-1Not specified, blocks NF-κB[5]
MDCK (Canine Kidney) Protection from H₂O₂ StressConcentration-dependent[7]
Primary Skeletal Muscle Satellite Cells (Rat) Increased Cell Proliferation (BrdU)50 nM - 400 nM[2]
In Vivo (Rat) Activation of Satellite Cells4 mg/kg - 8 mg/kg (Oral)[2]

Signaling Pathway Visualization

This compound has been shown to interfere with the MAPK signaling cascade, which is crucial in neuronal cell death. The diagram below illustrates its protective mechanism against glutamate-induced toxicity.

G glutamate Glutamate ros Intracellular ROS Production glutamate->ros erk Phosphorylation of ERK1/2 ros->erk p38 Phosphorylation of p38 ros->p38 apoptosis Apoptosis (Neuronal Cell Death) erk->apoptosis p38->apoptosis This compound This compound This compound->ros This compound->erk This compound->p38 key_activates Activates key_inhibits Inhibits dummy_activates dummy_activates->key_activates dummy_inhibits dummy_inhibits->key_inhibits

Caption: this compound's inhibitory effect on the glutamate-induced MAPK pathway.[3]

Experimental Protocols

Here are detailed protocols for common assays used to determine the dose-response of this compound.

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include "vehicle control" wells (medium with the same concentration of DMSO as the highest this compound dose) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals completely.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

  • Plot the % Viability against the logarithm of the this compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve fit) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Protocol 2: Apoptosis Detection using Hoechst 33258 Staining

Principle: Hoechst 33258 is a fluorescent stain that binds to DNA. It can permeate the membranes of both live and dead cells. Apoptotic cells typically exhibit condensed or fragmented chromatin, which appears as brightly stained, compact nuclei under a fluorescence microscope, distinguishing them from the uniformly stained nuclei of healthy cells.

Materials:

  • This compound

  • 24-well plate with sterile glass coverslips

  • Complete cell culture medium

  • Hoechst 33258 staining solution (1 µg/mL in PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile coverslips in a 24-well plate. Allow them to attach overnight. Treat the cells with the desired concentrations of this compound (including a positive control for apoptosis, e.g., staurosporine, and a vehicle control) for the chosen time period (e.g., 24-48 hours).[8]

  • Fixation: Gently wash the cells twice with PBS. Fix the cells by adding 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Add the Hoechst 33258 solution to cover the cells and incubate for 10 minutes at room temperature in the dark.

  • Final Wash: Wash the cells three times with PBS.

  • Mounting: Carefully remove the coverslips from the wells and mount them on a glass slide with a drop of mounting medium.

  • Visualization: Observe the slides under a fluorescence microscope. Capture images of multiple random fields for each treatment condition.

Data Analysis:

  • Count the total number of cells and the number of apoptotic cells (those with condensed or fragmented nuclei) in each captured image.

  • Calculate the percentage of apoptotic cells:

    • % Apoptosis = (Number of Apoptotic Cells / Total Number of Cells) * 100

  • Compare the percentage of apoptosis across different this compound concentrations.

Protocol 3: Antioxidant Capacity using DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen the antioxidant potential of a compound. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[9][10]

Materials:

  • This compound stock solution

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • Preparation: Prepare serial dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to the wells. Add 150 µL of the DPPH solution to each well.

  • Controls: Prepare a blank (methanol only) and a negative control (50 µL methanol + 150 µL DPPH solution).

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance of all wells at 517 nm.

Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity for each concentration:

    • % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

  • Plot the % Scavenging against the logarithm of the this compound concentration.

  • Use non-linear regression to determine the EC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

References

Technical Support Center: Casuarinin Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific experimental data on the self-aggregation of isolated casuarinin in aqueous solutions is limited in publicly accessible literature. This guide is based on the general principles of aggregation of sparingly soluble compounds, polyphenols, and ellagitannins. The experimental parameters and data presented are hypothetical and intended to serve as a starting point for researchers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound stock solution appears cloudy or has precipitated. What are the possible causes and solutions?

A: Cloudiness or precipitation of your this compound solution can be attributed to several factors:

  • Exceeding Solubility Limit: this compound, like many polyphenols, may have limited solubility in aqueous buffers. Aggregation can occur when the concentration exceeds the critical aggregation concentration (CAC).

  • pH of the Solution: The stability of polyphenols is often pH-dependent.[1][2] Changes in pH can alter the ionization state of the hydroxyl groups, affecting solubility and promoting aggregation.

  • Temperature: Temperature can influence the solubility and aggregation kinetics.[1] Some compounds exhibit decreased solubility at lower temperatures.

  • Presence of Metal Ions: Divalent cations can sometimes chelate with polyphenols, leading to precipitation.

  • Solvent Quality: Ensure you are using high-purity water and that your buffer components are fully dissolved and stable.

Troubleshooting Steps:

  • Verify Concentration: Double-check your calculations and the purity of your this compound sample.

  • Adjust pH: Experiment with a range of pH values to find the optimal pH for solubility.

  • Sonication: Briefly sonicate the solution to aid in the dissolution of small aggregates.

  • Temperature Control: Prepare the solution at room temperature or a slightly elevated temperature, if the compound's stability allows.

  • Use of Co-solvents: For stock solutions, consider using a small percentage of a co-solvent like DMSO or ethanol, but be mindful of how this might affect your downstream experiments.

Q2: I am observing inconsistent results in my bioassays with this compound. Could aggregation be the cause?

A: Yes, aggregation is a common reason for inconsistent bioassay results.[3] The formation of aggregates can lead to:

  • Variable Bioavailability: Aggregates may interact with cells differently than monomeric this compound, leading to variable uptake and biological response.

  • Non-specific Activity: Aggregates of small molecules are known to sometimes cause non-specific inhibition of enzymes or disruption of cell membranes.

  • Inaccurate Concentration: If the compound aggregates and precipitates out of solution, the effective concentration of the monomeric, active form will be lower than intended and variable.

Troubleshooting Steps:

  • Characterize the Solution: Before each experiment, visually inspect the solution for any signs of precipitation.

  • Dynamic Light Scattering (DLS): Use DLS to check for the presence of nanoparticles or aggregates in your working solutions.

  • Work Below the CAC: If the CAC is known or can be determined, aim to perform experiments at concentrations below this threshold to ensure you are working with the monomeric form.

Q3: How can I determine the Critical Aggregation Concentration (CAC) of this compound?

A: The CAC is the concentration at which monomers begin to form larger, thermodynamically stable aggregates.[4][5] Several methods can be used to estimate the CAC. A common approach is using a fluorescent probe, such as pyrene.

The principle is that the fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene is in a polar environment. When micelles or aggregates form, pyrene partitions into the hydrophobic core of these aggregates. This change in the microenvironment leads to a shift in the ratio of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum. By plotting the I1/I3 ratio against the logarithm of the this compound concentration, the CAC can be determined from the inflection point of the resulting sigmoidal curve.

Data Presentation

Table 1: Hypothetical Influence of pH on the Apparent Critical Aggregation Concentration (aCAC) of this compound in Aqueous Buffer at 25°C.

pHApparent CAC (µM)MethodNotes
5.0150Pyrene ProbeAggregation is more pronounced.
6.0220Pyrene Probe-
7.4350Pyrene ProbePhysiological pH shows lower aggregation tendency.
8.0410Pyrene ProbeIncreased solubility observed.

Table 2: Hypothetical Size of this compound Aggregates as a Function of Concentration Determined by Dynamic Light Scattering (DLS).

This compound Conc. (µM)Z-Average Diameter (nm)Polydispersity Index (PdI)
505 - 100.15
10015 - 250.21
20080 - 1200.35
400 (above CAC)250 - 4000.48

Experimental Protocols

Protocol 1: Determination of Critical Aggregation Concentration (CAC) using Pyrene Fluorescence Assay

Objective: To determine the concentration at which this compound starts to form aggregates in an aqueous solution.

Materials:

  • This compound

  • Pyrene

  • Acetone (spectroscopic grade)

  • High-purity water

  • Buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Fluorometer

Methodology:

  • Prepare Pyrene Stock Solution: Dissolve pyrene in acetone to make a 1 mM stock solution.

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in your chosen buffer. The use of a small amount of co-solvent might be necessary for initial dissolution.

  • Prepare Working Solutions:

    • In a series of vials, add a small aliquot of the pyrene stock solution and evaporate the acetone under a gentle stream of nitrogen. This leaves a thin film of pyrene. The final concentration of pyrene in the samples should be around 1 µM.

    • Prepare serial dilutions of the this compound stock solution in the buffer.

    • Add the this compound dilutions to the pyrene-coated vials. The final volume in each vial should be the same.

    • Vortex each vial to dissolve the pyrene.

  • Incubation: Allow the solutions to equilibrate for at least 2 hours at a constant temperature (e.g., 25°C) in the dark.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 334 nm.

    • Record the emission spectra from 350 nm to 450 nm.

    • Measure the intensity of the first vibronic peak (I1, ~373 nm) and the third vibronic peak (I3, ~384 nm).

  • Data Analysis:

    • Calculate the ratio of the intensities (I1/I3) for each this compound concentration.

    • Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

    • The CAC is determined from the midpoint of the transition in the resulting sigmoidal plot.

Protocol 2: Characterization of Aggregate Size by Dynamic Light Scattering (DLS)

Objective: To measure the size distribution of particles formed by this compound in solution.

Materials:

  • This compound solutions at various concentrations (prepared as in Protocol 1, without pyrene).

  • DLS instrument.

  • Low-volume disposable cuvettes.

Methodology:

  • Sample Preparation: Prepare this compound solutions at concentrations below and above the predetermined CAC. Filter the solutions through a 0.22 µm syringe filter to remove any dust or extraneous particles.

  • Instrument Setup: Set the DLS instrument parameters, including the viscosity and refractive index of the solvent, and the measurement temperature.

  • Measurement:

    • Pipette the sample into a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform multiple measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will generate a size distribution report, typically providing the Z-average diameter and the Polydispersity Index (PdI).

    • Analyze the Z-average diameter and PdI for each concentration to understand how aggregate size changes with concentration. A higher Z-average and PdI indicate the formation of larger and more heterogeneous aggregates.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results prep_cas Prepare this compound Stock Solution serial_dil Create Serial Dilutions prep_cas->serial_dil prep_pyr Prepare Pyrene Stock Solution prep_pyr->serial_dil fluor Fluorescence Spectroscopy serial_dil->fluor dls Dynamic Light Scattering (DLS) serial_dil->dls calc_cac Calculate I1/I3 Ratio & Determine CAC fluor->calc_cac analyze_size Analyze Z-Average & PdI dls->analyze_size cac_value CAC Value calc_cac->cac_value size_dist Size Distribution analyze_size->size_dist

Caption: Workflow for characterizing this compound aggregation.

Hypothetical_Signaling_Pathway cluster_cell Cellular Environment cas_mono Monomeric This compound receptor Cell Surface Receptor cas_mono->receptor antiox Antioxidant Response cas_mono->antiox Induction cas_agg This compound Aggregates membrane Membrane Interaction cas_agg->membrane Non-specific Interaction nfkb NF-κB Pathway receptor->nfkb Inhibition

Caption: Hypothetical interaction of this compound forms with cells.

References

Technical Support Center: Synthesis and Purification of Casuarinin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of casuarinin and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s) Citation
Low yield in C-glycosylation step - Incomplete reaction. - Suboptimal reaction conditions. - Degradation of starting materials or product.- Monitor the reaction progress using TLC or HPLC. - Optimize the reaction temperature and time. A study on a divergent synthesis of stachyurin and this compound found that modifying reaction conditions significantly improved the yield of a key intermediate. - Ensure the use of dry solvents and an inert atmosphere to prevent degradation.[1]
Formation of diastereomers or epimers - Lack of stereocontrol in the C-glycosylation or other stereocenter-forming reactions.- Employ stereoselective reagents and conditions. The total synthesis of this compound has been achieved with complete stereoselectivity by using a benzyl oxime group to direct the C-glycosylation. - Chiral chromatography may be necessary to separate the desired diastereomer.[1][2]
Protecting group removal is incomplete or causes side reactions - Inappropriate deprotection conditions. - The protecting group is too stable. - The substrate is sensitive to the deprotection reagents.- Screen different deprotection conditions (e.g., acidic, basic, hydrogenolysis) to find the optimal method. - Choose protecting groups that can be removed under mild conditions. Orthogonal protecting group strategies allow for the selective deprotection of one group without affecting others. - For sensitive substrates, use milder reagents or shorter reaction times.[3][4][5]
Degradation of this compound derivatives during purification or storage - Hydrolysis of ester bonds. - Oxidation of phenolic groups. - Exposure to high temperatures, light, or extreme pH.- Ellagitannins can undergo hydrolysis, releasing ellagic acid. Perform purification steps at low temperatures and avoid prolonged exposure to acidic or basic conditions. - Use antioxidants during purification and storage. Store purified compounds under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light. - Lyophilize the final product for long-term storage.[6][7]
Difficulty in purifying the final product - Presence of closely related impurities or byproducts. - The compound is unstable on the chosen chromatography media.- Employ high-resolution purification techniques such as preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC). - Screen different stationary phases (e.g., C18, Sephadex LH-20) and mobile phase compositions to achieve optimal separation. A combination of different chromatographic techniques may be necessary.[8][9][10]

Frequently Asked Questions (FAQs)

Synthesis

Q1: What are the key challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound include:

  • Stereoselective formation of the C-glycosidic bond: This is a critical step that dictates the overall stereochemistry of the molecule. Achieving high stereoselectivity is crucial for obtaining the desired product.[1][2]

  • Construction of the hexahydroxydiphenoyl (HHDP) groups: The oxidative coupling of galloyl groups to form the HHDP moiety requires careful control to achieve the desired atropisomerism.[1]

  • Management of multiple hydroxyl groups: The glucose core and the galloyl moieties contain numerous hydroxyl groups that require a strategic use of protecting groups to ensure regioselectivity in subsequent reactions.[3][4]

Q2: What is a divergent synthesis approach and how is it applied to this compound and its stereoisomers?

A2: A divergent synthesis is a strategy where a common intermediate is used to generate a variety of structurally related compounds. In the context of this compound, a divergent approach has been developed for the synthesis of both stachyurin and this compound, which are stereoisomers.[11] This method focuses on the α-selective C-glycosylation and subsequent β-selective introduction of an oxygen functional group to control the stereochemistry and produce either natural product from a shared precursor.[11]

Q3: What are some common protecting groups used in the synthesis of this compound derivatives?

A3: Given the polyphenolic nature of this compound, protecting groups for hydroxyl functions are essential. Commonly used protecting groups for phenols and alcohols in complex natural product synthesis include:

  • Benzyl (Bn) ethers: Cleaved by hydrogenolysis.

  • Silyl ethers (e.g., TBS, TIPS): Cleaved by fluoride ions (e.g., TBAF).

  • Methyl ethers: More stable and require harsher cleavage conditions (e.g., BBr3).

  • Esters (e.g., Acetyl, Benzoyl): Cleaved by hydrolysis under acidic or basic conditions. The choice of protecting group depends on its stability to the subsequent reaction conditions and the mildness of its removal.[3][12]

Purification

Q4: What are the recommended methods for the purification of this compound derivatives?

A4: The purification of this compound and its derivatives often requires a combination of chromatographic techniques:

  • Column Chromatography: Initial purification can be performed using stationary phases like Sephadex LH-20, which is effective for separating polyphenolic compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique suitable for obtaining highly pure compounds. Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acidified water and an organic solvent like acetonitrile or methanol.[8][13]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption and degradation of the sample. It has been successfully used for the purification of various natural products, including flavonoids and coumarins.[10][14]

Q5: How can I monitor the purity of my synthesized this compound derivatives?

A5: The purity of this compound derivatives can be assessed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or DAD detector is the most common method for assessing purity. The peak area percentage of the desired compound in the chromatogram is used to determine its purity.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on both the purity and the molecular weight of the compound, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the compound and to detect the presence of any impurities.

Stability and Storage

Q6: How stable are this compound derivatives and what are the optimal storage conditions?

A6: Ellagitannins like this compound are susceptible to degradation, particularly through hydrolysis of their ester linkages and oxidation of their phenolic hydroxyl groups.[7] To ensure stability:

  • pH: Avoid strongly acidic or basic conditions.

  • Temperature: Store at low temperatures, preferably at -20°C or below.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light.

  • Form: For long-term storage, it is best to store the compound as a lyophilized powder.

Experimental Protocols

General Protocol for the Deprotection of Benzyl Groups by Hydrogenolysis

This protocol describes a general procedure for the removal of benzyl (Bn) protecting groups from a hydroxyl function, a common step in the final stages of this compound derivative synthesis.

  • Dissolve the protected compound: Dissolve the benzyl-protected this compound derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add the catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight of the substrate).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the deprotected product by an appropriate chromatographic method (e.g., preparative HPLC).

General Protocol for Purification by Preparative HPLC

This protocol outlines a general procedure for the purification of a crude this compound derivative using preparative HPLC.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Column and Mobile Phase Selection: Choose a suitable preparative reversed-phase column (e.g., C18). The mobile phase typically consists of a mixture of acidified water (e.g., with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Elution: Develop a gradient elution method to separate the target compound from impurities. This usually involves increasing the proportion of the organic solvent over time.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions as they elute. Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or a lyophilizer) to obtain the purified this compound derivative.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow start Starting Materials (Protected Glucose & Gallic Acid Derivatives) synthesis Multi-step Synthesis - C-Glycosylation - HHDP formation - Esterifications start->synthesis deprotection Deprotection synthesis->deprotection crude_product Crude this compound Derivative deprotection->crude_product initial_purification Initial Purification (e.g., Column Chromatography) crude_product->initial_purification final_purification Final Purification (e.g., Preparative HPLC) initial_purification->final_purification pure_product Pure this compound Derivative final_purification->pure_product analysis Purity & Structural Analysis (HPLC, LC-MS, NMR) pure_product->analysis

Caption: A generalized workflow for the synthesis and purification of this compound derivatives.

Logical Relationship for Troubleshooting Low Yields

troubleshooting_low_yield low_yield Low Reaction Yield cause1 Incomplete Reaction low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Product Degradation low_yield->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution2a Optimize Stoichiometry cause2->solution2a solution2b Change Solvent/Catalyst cause2->solution2b solution3a Inert Atmosphere cause3->solution3a solution3b Lower Temperature cause3->solution3b

Caption: Troubleshooting guide for addressing low reaction yields in synthesis.

Signaling Pathway Implication of this compound

signaling_pathway This compound This compound il6_mrna Interleukin-6 (IL-6) mRNA Expression This compound->il6_mrna Upregulates sc_activation Satellite Cell (SC) Activation il6_mrna->sc_activation Promotes muscle_regeneration Potential for Muscle Regeneration sc_activation->muscle_regeneration Leads to

Caption: A known biological effect of this compound on satellite cell activation.[1]

References

Technical Support Center: Scaling Up Casuarinin Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of casuarinin from natural sources. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most promising natural sources for scaling up this compound isolation?

A1: Several plant species are reported to contain significant amounts of this compound. For large-scale isolation, the most promising sources include the bark of Terminalia arjuna, the leaves of Casuarina stricta, and the leaves of Stachyurus praecox. Other reported sources include Plinia cauliflora (Jabuticaba) leaves and various species of the Combretum genus. The choice of source material will often depend on geographical availability, yield, and the complexity of the phytochemical profile.

Q2: What are the critical factors to consider for maximizing this compound yield and purity during extraction?

A2: Several factors significantly impact the extraction efficiency and purity of this compound. These include:

  • Solvent Selection: A mixture of polar and non-polar solvents is often employed. Typically, a hydroalcoholic solution (e.g., 70-80% ethanol or methanol in water) is effective for initial extraction. Subsequent partitioning with solvents like ethyl acetate can selectively enrich the tannin fraction.

  • Temperature: Elevated temperatures can increase extraction efficiency but also risk thermal degradation of ellagitannins like this compound. It is crucial to optimize the temperature, often keeping it below 50-60°C.

  • pH: The pH of the extraction solvent can influence the stability of this compound. Acidic conditions can lead to hydrolysis of the glycosidic bonds. Maintaining a slightly acidic to neutral pH is generally recommended.

  • Extraction Time and Solid-to-Liquid Ratio: Optimizing the duration of extraction and the ratio of plant material to solvent is critical for achieving a high yield without co-extracting excessive impurities.

Q3: What are the most effective chromatographic techniques for purifying this compound at a larger scale?

A3: A multi-step chromatographic approach is typically necessary.

  • Initial Fractionation: Column chromatography using stationary phases like Diaion HP-20 or Sephadex LH-20 is effective for the initial cleanup and fractionation of the crude extract.

  • Fine Purification: High-Performance Liquid Chromatography (HPLC), particularly preparative and semi-preparative HPLC with a C18 column, is the method of choice for obtaining high-purity this compound.

  • Alternative Techniques: High-Speed Counter-Current Chromatography (HSCCC) has also been successfully used for the purification of this compound from sources like Plinia cauliflora and can be a scalable alternative to traditional column chromatography.

Q4: How can I confirm the identity and purity of the isolated this compound?

A4: A combination of spectroscopic techniques is essential for structural elucidation and purity assessment. This includes:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for confirming the chemical structure of this compound.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC system with a diode-array detector (DAD) can be used to assess the purity of the isolated compound by observing a single peak at the expected retention time and UV absorbance maximum (typically around 220 and 280 nm).

Troubleshooting Guides

This section addresses specific issues that may arise during the isolation and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound in Crude Extract 1. Incomplete extraction due to inappropriate solvent, time, or temperature. 2. Degradation of this compound during extraction. 3. Sub-optimal plant material (e.g., seasonal variation, incorrect plant part).1. Optimize extraction parameters: experiment with different solvent polarities (e.g., varying percentages of ethanol or methanol in water), increase extraction time, and test different temperatures (e.g., 40°C vs. 60°C). 2. Avoid high temperatures and strongly acidic or basic conditions. Consider performing extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. 3. Ensure proper collection and identification of the plant material. Harvest during the season known for high tannin content.
Co-elution of Impurities with this compound in HPLC 1. Insufficient resolution of the chromatographic method. 2. Presence of structurally similar compounds (e.g., other ellagitannins).1. Optimize the HPLC method: adjust the mobile phase gradient, change the organic modifier (e.g., acetonitrile vs. methanol), or try a different column with a different stationary phase (e.g., phenyl-hexyl instead of C18). 2. Employ orthogonal purification techniques. For example, if using reversed-phase HPLC, precede it with a normal-phase or size-exclusion chromatography step.
Degradation of this compound During Purification 1. Hydrolysis due to acidic or basic mobile phases. 2. Prolonged exposure to high temperatures during solvent evaporation. 3. Oxidation.1. Maintain the pH of the mobile phase as close to neutral as possible. Use buffers if necessary. 2. Use a rotary evaporator at a low temperature (e.g., <40°C) for solvent removal. 3. Add antioxidants like ascorbic acid to the extraction solvent and store fractions at low temperatures in the dark.
Peak Tailing or Broadening in HPLC 1. Interaction of this compound with active silanols on the silica-based column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a high-purity, end-capped HPLC column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to mask silanol groups. 2. Reduce the amount of sample injected onto the column. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Irreproducible Retention Times in HPLC 1. Poor column equilibration between runs. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature.1. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Use a column oven to maintain a constant temperature.

Quantitative Data Presentation

The following tables summarize reported and estimated yields of this compound and related compounds from various natural sources. Note that yields can vary significantly based on the specific extraction and purification methods employed.

Table 1: this compound Yield from Various Natural Sources

Natural Source Plant Part Extraction Method Purification Method Reported/Estimated Yield Purity Reference
Terminalia arjunaBarkMethanol Extraction, followed by Ethyl Acetate PartitioningColumn Chromatography (Silica Gel, Sephadex LH-20), Preparative HPLC0.1 - 0.5% (of dry bark)>95%Estimated from various sources
Casuarina strictaLeavesEthanol/Water Extraction, Ethyl Acetate PartitioningDroplet Counter-Current Chromatography, Sephadex LH-20Not explicitly quantified, but isolated as a major component>98%Okuda et al. (1981)
Plinia caulifloraLeavesHydroalcoholic Extraction, Butanol PartitioningHigh-Speed Counter-Current Chromatography (HSCCC), Semi-preparative HPLCNot explicitly quantified, but isolated from an active fractionHigh[1]
Combretum glutinosumLeavesEthanol/Water (7:3 v/v) MacerationSilica Gel Column ChromatographyNot explicitly quantifiedHigh[2]

Experimental Protocols

Protocol 1: Scalable Isolation of this compound from Terminalia arjuna Bark

This protocol outlines a general procedure for the isolation of this compound from Terminalia arjuna bark, suitable for scaling up.

1. Extraction:

  • Material Preparation: Coarsely powdered, dried bark of Terminalia arjuna.

  • Solvent: 80% Methanol in water.

  • Procedure:

    • Macerate the powdered bark in the 80% methanol solution (1:10 solid-to-liquid ratio, w/v) at room temperature for 48 hours with occasional stirring.

    • Filter the extract and repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure at a temperature below 45°C to obtain a crude methanolic extract.

2. Solvent Partitioning:

  • Procedure:

    • Suspend the crude methanolic extract in distilled water.

    • Perform liquid-liquid partitioning successively with n-hexane, chloroform, and finally ethyl acetate.

    • Collect the ethyl acetate fraction, which will be enriched with tannins, including this compound.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to yield the tannin-rich fraction.

3. Initial Chromatographic Purification (Sephadex LH-20):

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Ethanol.

  • Procedure:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of ethanol.

    • Load the sample onto a Sephadex LH-20 column pre-equilibrated with ethanol.

    • Elute the column with ethanol, collecting fractions.

    • Monitor the fractions by analytical Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

4. Final Purification (Preparative HPLC):

  • Column: C18 reversed-phase column (dimensions suitable for the scale of purification).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program (Example):

    • 0-10 min: 10% B

    • 10-40 min: 10-40% B

    • 40-45 min: 40-100% B

    • 45-50 min: 100% B

  • Detection: UV at 280 nm.

  • Procedure:

    • Pool the this compound-containing fractions from the Sephadex LH-20 column and concentrate.

    • Dissolve the concentrate in the initial mobile phase and filter.

    • Inject onto the preparative HPLC system.

    • Collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Extraction and Partitioning cluster_1 Purification Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Solvent Extraction Tannin-Rich Fraction Tannin-Rich Fraction Crude Extract->Tannin-Rich Fraction Solvent Partitioning Initial Cleanup Initial Cleanup Tannin-Rich Fraction->Initial Cleanup Column Chromatography (e.g., Sephadex LH-20) High-Purity this compound High-Purity this compound Initial Cleanup->High-Purity this compound Preparative HPLC

Caption: General workflow for the isolation and purification of this compound.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_0 Cell Cycle Arrest cluster_1 Extrinsic Apoptosis Pathway cluster_2 MAPK Pathway Inhibition This compound This compound p21 p21/WAF1 Upregulation This compound->p21 fas_fasl Fas/FasL Upregulation This compound->fas_fasl ros Reduced ROS Production This compound->ros g0g1 G0/G1 Phase Arrest p21->g0g1 caspase8 Caspase-8 Activation fas_fasl->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis erk_p38 Inhibition of ERK1/2 & p38 Phosphorylation ros->erk_p38 erk_p38->apoptosis contributes to

Caption: Signaling pathways involved in this compound-induced apoptosis and cell cycle arrest.

References

long-term storage conditions for casuarinin powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and stability of casuarinin powder.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound powder?

A1: For long-term storage, it is recommended to store this compound powder at -20°C in a dry, dark environment.[1][2] A shelf life of over three years can be expected under these conditions. Some suppliers also suggest that storage at refrigerated temperatures, potentially under an inert atmosphere, is advisable.

Q2: How should I store this compound powder for short-term use?

A2: For short-term periods, such as days to weeks, this compound powder can be stored at 0-4°C.[1] The product is generally stable enough for shipping at ambient temperatures for a few weeks.[1]

Q3: My this compound powder was left at room temperature for a few days. Is it still usable?

A3: this compound powder is shipped at ambient temperature and is stable for a few weeks under these conditions.[1] Therefore, a few days at room temperature should not significantly impact its integrity. However, for long-term stability, it is crucial to return it to the recommended -20°C storage.

Q4: What is the best solvent for dissolving this compound powder, and how should I store the stock solution?

A4: this compound is soluble in DMSO.[1] Stock solutions should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for longer-term storage (months).[1] For maximum stability of stock solutions, storage at -80°C is recommended, which can preserve the solution for over a year.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: I've noticed a change in the color of the powder. What could be the cause?

A5: A change in color of the light-yellow this compound powder could indicate degradation. Ellagitannins like this compound are susceptible to oxidation and hydrolysis, which can be accelerated by exposure to light, moisture, and elevated temperatures.

Q6: What are the likely degradation products of this compound?

A6: While specific degradation pathways for this compound are not extensively detailed, ellagitannins, in general, can hydrolyze to form smaller phenolic compounds. Ellagic acid is a common degradation product of many ellagitannins.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Poor Solubility - Incorrect solvent.- Powder has degraded due to improper storage.- Ensure you are using a recommended solvent, such as DMSO.- If degradation is suspected, verify the storage conditions and consider using a fresh batch of powder.
Inconsistent Experimental Results - Degradation of this compound powder or stock solution.- Repeated freeze-thaw cycles of the stock solution.- Confirm that the powder has been stored at -20°C in a dry, dark place.- Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles.- Perform a quality control check of the this compound using a suitable analytical method like HPLC.
Visible Contamination in the Powder - Improper handling or storage.- Do not use the powder if contamination is suspected.- Always handle the powder in a clean, dry environment using sterile equipment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Powder and Solutions

Material Condition Temperature Duration Key Considerations
This compound Powder Long-Term-20°CMonths to YearsStore in a dry, dark place.[1][2] Consider storage under an inert atmosphere.
Short-Term0-4°CDays to WeeksKeep protected from light and moisture.[1]
This compound Stock Solution (in DMSO) Long-Term-80°C>1 YearAliquot to avoid repeated freeze-thaw cycles.[2]
Short-Term-20°C or 0-4°CMonths (at -20°C), Days to Weeks (at 0-4°C)Protect from light.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the powder is completely dissolved. Gentle warming in a water bath (up to 45°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Stability Assessment of this compound Powder by HPLC

Objective: To provide a general high-performance liquid chromatography (HPLC) method to assess the stability of this compound powder over time.

Materials:

  • This compound powder (reference standard and test samples)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., DMSO, then dilute with mobile phase) to a known concentration.

  • Sample Preparation: Prepare solutions of the this compound powder samples stored under different conditions at the same concentration as the standard solution.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B (linear gradient)

      • 25-30 min: 50-10% B (linear gradient)

      • 30-35 min: 10% B (equilibration)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation: Compare the peak area and retention time of the this compound peak in the sample chromatograms to the standard chromatogram. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Visualizations

experimental_workflow cluster_storage Stability Study Setup cluster_analysis Analysis cluster_outcome Outcome storage_neg_20 -20°C (Control) prep Sample Preparation storage_neg_20->prep storage_rt Room Temp storage_rt->prep storage_40 40°C storage_40->prep storage_rh High Humidity storage_rh->prep hplc HPLC Analysis prep->hplc data Data Comparison hplc->data stable Stable data->stable No significant change degraded Degraded data->degraded Peak area decrease New peaks appear

Caption: Experimental workflow for assessing the stability of this compound powder.

degradation_pathway cluster_stress Stress Factors This compound This compound Powder degradation Degradation This compound->degradation temp Temperature temp->degradation humidity Humidity humidity->degradation light Light light->degradation ph pH (in solution) ph->degradation products Degradation Products (e.g., Ellagic Acid) degradation->products

Caption: Factors influencing the degradation of this compound powder.

References

Validation & Comparative

Casuarinin vs. Casuarictin: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin and casuarictin are structurally related ellagitannins, a class of hydrolyzable tannins found in various plant species. They are isomers, with the primary structural difference being the conformation of the glucose core: this compound possesses an open-chain glucose moiety, whereas casuarictin has a closed-ring form[1][2]. This subtle structural variance can significantly influence their interaction with biological targets, leading to differences in their pharmacological profiles. This guide provides a comparative overview of the biological activities of this compound and casuarictin, supported by available experimental data, to aid researchers in their potential therapeutic applications.

Structural Differences

The distinct stereochemistry of the glucose core in this compound and casuarictin is a key determinant of their biological actions. Both molecules share two hexahydroxydiphenoyl (HHDP) groups and one galloyl group attached to a glucose unit. However, the open-chain structure of glucose in this compound may allow for greater conformational flexibility compared to the more rigid closed-ring structure of casuarictin. This flexibility can impact their ability to bind to and modulate the activity of enzymes and other protein targets.

Comparative Biological Activity

Antioxidant Activity

Both this compound and casuarictin are known to possess antioxidant properties, a common feature of phenolic compounds like ellagitannins. However, direct comparative studies quantifying their antioxidant potential are limited. The antioxidant activity of these compounds is generally attributed to their ability to scavenge free radicals and chelate metal ions.

Table 1: Antioxidant Activity Data (Note: Data are from separate studies and not a direct comparison)

CompoundAssayIC50 ValueSource Organism/Cell LineReference
This compoundN/AN/AN/AN/A
CasuarictinN/AN/AN/AN/A

No direct comparative quantitative data for antioxidant activity was found in the provided search results. Both compounds are generally recognized as having antioxidant properties.

Anti-inflammatory Activity

Both compounds have demonstrated anti-inflammatory effects through different mechanisms. Casuarictin has been shown to inhibit secretory phospholipase A2 (sPLA2), an enzyme involved in the inflammatory cascade[3]. It has also been reported to exhibit anti-inflammatory properties by potentially inhibiting the NF-κB pathway[4]. This compound has been found to suppress TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) by blocking the activation of NF-κB, ERK, and p38 MAPK signaling pathways.

Table 2: Anti-inflammatory Activity Data

CompoundTarget/AssayEffectCell Line/ModelReference
This compoundTNF-α-induced ICAM-1 expression (NF-κB, ERK, p38 MAPK)Inhibition of ICAM-1 expressionHaCaT cells
CasuarictinSecretory Phospholipase A2 (sPLA2)Inhibition of sPLA2 enzymatic activityIn vitro[3]
CasuarictinNF-κB pathwayReported to inhibit the NF-κB pathwayN/A[4]
Anticancer Activity

This compound has been investigated for its anticancer properties and has been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells by arresting the cell cycle in the G0/G1 phase. Information on the anticancer activity of casuarictin is less prevalent in the available literature.

Table 3: Anticancer Activity Data

CompoundCell LineIC50 ValueEffectReference
This compoundMCF-7N/AInduces apoptosis, G0/G1 cell cycle arrest
This compoundA549N/AInduces apoptosis, G0/G1 cell cycle arrest
CasuarictinN/AN/AN/AN/A

Specific IC50 values for this compound against MCF-7 and A549 cells were not available in the provided search results.

Antimicrobial Activity

Both this compound and casuarictin have been reported to possess antimicrobial properties. This compound has shown antifungal activity against several Candida species. Casuarictin has demonstrated inhibitory effects against Staphylococcus aureus and other bacteria.

Table 4: Antimicrobial Activity Data

CompoundMicroorganismMIC Value (µg/mL)Reference
This compoundCandida krusei19 - 156
This compoundCandida albicans>116
This compoundCandida tropicalis<116
CasuarictinStaphylococcus aureus0.5 mM (approx. 468 µg/mL)[1]
Skeletal Muscle Satellite Cell Activation

A direct comparative study investigated the effects of this compound and casuarictin on the proliferation of skeletal muscle satellite cells. The results demonstrated that this compound significantly promoted the incorporation of BrdU, a marker of cell proliferation, while casuarictin showed no effect[5]. This suggests that the open-chain glucose structure of this compound is crucial for this specific biological activity.

Signaling Pathways and Mechanisms of Action

Casuarinin_Anti_inflammatory_Pathway TNFa TNF-α IKK IKK TNFa->IKK ERK ERK TNFa->ERK p38 p38 MAPK TNFa->p38 IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates ICAM1 ICAM-1 Expression NFkB_nucleus->ICAM1 ERK->ICAM1 p38->ICAM1 This compound This compound This compound->IKK This compound->ERK This compound->p38

Casuarictin_Anti_inflammatory_Pathway sPLA2 Secretory Phospholipase A2 (sPLA2) Arachidonic_Acid Arachidonic Acid sPLA2->Arachidonic_Acid releases Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Casuarictin Casuarictin Casuarictin->sPLA2

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation : Dissolve the test compounds (this compound or casuarictin) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of dilutions.

  • Reaction : Mix a defined volume of the sample or control solution with an equal volume of the DPPH working solution in a 96-well plate or cuvette. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation : Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

  • Calculation : The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding : Seed cells (e.g., MCF-7 or A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds (this compound or casuarictin) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the treatment period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus or C. albicans) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds : Prepare a series of twofold dilutions of the test compounds (this compound or casuarictin) in a 96-well microtiter plate containing broth.

  • Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound and casuarictin, as structural isomers, exhibit a range of interesting biological activities. While both demonstrate antioxidant and anti-inflammatory potential, the available data suggests that the subtle difference in their glucose core structure can lead to significant variations in their specific biological effects, as exemplified by the differential activation of skeletal muscle satellite cells. This compound appears to have more documented anticancer activity, while casuarictin has been more extensively studied for its sPLA2 inhibitory action. The lack of direct comparative studies for many of their reported activities highlights a gap in the current research landscape. Future head-to-head comparisons under identical experimental conditions are crucial to fully elucidate their structure-activity relationships and to guide the selection of the most promising candidate for specific therapeutic applications. This guide provides a foundational overview to assist researchers in navigating the current knowledge and designing future investigations into these promising natural compounds.

References

A Head-to-Head Battle of Antioxidants: Casuarinin vs. Ellagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of antioxidant activity is paramount for innovation. This guide provides a comprehensive comparison of the antioxidant capacities of two prominent polyphenols: casuarinin and ellagic acid. By delving into their performance in various antioxidant assays and exploring their mechanisms of action, this document aims to equip you with the critical data needed for informed decision-making in your research and development endeavors.

Quantitative Comparison of Antioxidant Activities

The antioxidant potential of this compound and ellagic acid has been evaluated using several standard in vitro assays. The following table summarizes their performance, primarily focusing on the half-maximal inhibitory concentration (IC50) for radical scavenging assays and equivalent antioxidant capacity for other assays. Lower IC50 values indicate greater antioxidant potency.

Antioxidant AssayThis compoundEllagic AcidKey Findings
DPPH Radical Scavenging Activity (IC50) ~52.74 µg/mL[1]1.03 - 10.54 µg/mL[2][3]Ellagic acid generally demonstrates significantly stronger DPPH radical scavenging activity than this compound, as indicated by its lower IC50 values.
ABTS Radical Scavenging Activity (IC50) Data not available4.59 µg/mL[3]While specific IC50 values for this compound in the ABTS assay are not readily available in the reviewed literature, ellagic acid shows potent scavenging activity against the ABTS radical.
Ferric Reducing Antioxidant Power (FRAP) Data not available~1.67 mmol FeSO₄ equivalents/g[4]Ellagic acid exhibits considerable ferric reducing power. Comparative data for this compound is needed for a direct assessment.
Oxygen Radical Absorbance Capacity (ORAC) Data not available~5.93 - 6.01 mmol Trolox equivalents/g[4]Ellagic acid demonstrates high oxygen radical absorbance capacity. The absence of data for this compound prevents a direct comparison.

Note: The presented values are collated from various studies and may differ based on specific experimental conditions.

In-Depth Look at Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key antioxidant assays cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method to determine the antioxidant capacity of a compound. The procedure involves the following steps:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample and Standard Preparation: The test compounds (this compound and ellagic acid) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction: The test compounds and standards are mixed with the DPPH solution. The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.

  • Calculation of IC50: The percentage of radical scavenging activity is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a graph of scavenging activity versus concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another widely used method for assessing antioxidant activity. The protocol is as follows:

  • Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Similar to the DPPH assay, various concentrations of the test compounds and a standard are prepared.

  • Reaction: The test compounds or standards are added to the ABTS•+ working solution, and the absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation of IC50: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The procedure is outlined below:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of ferric chloride (FeCl₃).

  • Sample and Standard Preparation: Test compounds and a standard (e.g., FeSO₄ or Trolox) are prepared at various concentrations.

  • Reaction: The FRAP reagent is mixed with the test compound or standard, and the mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Absorbance Measurement: The absorbance of the resulting blue-colored complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to that of a standard curve prepared with a known concentration of ferrous ions or a standard antioxidant.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals. The general protocol is as follows:

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein), a free radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (Trolox) are prepared.

  • Reaction Mixture: The fluorescent probe is mixed with the test compound or standard in the wells of a microplate.

  • Initiation of Reaction: The reaction is initiated by adding the free radical generator.

  • Fluorescence Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents (TE).

Unraveling the Mechanisms: Signaling Pathways and Molecular Interactions

The antioxidant effects of this compound and ellagic acid are not solely dependent on direct radical scavenging but also involve the modulation of cellular signaling pathways.

Ellagic Acid and the Nrf2 Signaling Pathway

Ellagic acid is a well-documented activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[5][6]

Ellagic_Acid_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EA Ellagic Acid Keap1 Keap1 EA->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Ub Ubiquitin Nrf2_cyto->Ub Ubiquitination Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes

Figure 1: Ellagic acid activates the Nrf2 antioxidant pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like ellagic acid, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxifying genes, leading to their transcription and subsequent synthesis of protective enzymes.

Antioxidant Mechanism of this compound

The antioxidant mechanism of this compound is primarily attributed to its chemical structure, which is rich in hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. While specific signaling pathway modulation by this compound is less extensively studied compared to ellagic acid, its potent radical scavenging ability is a key contributor to its antioxidant effects.

Experimental_Workflow cluster_preparation Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound This compound / Ellagic Acid (Serial Dilutions) DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP ORAC ORAC Assay Compound->ORAC Assay_Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP, ORAC) Assay_Reagents->DPPH Assay_Reagents->ABTS Assay_Reagents->FRAP Assay_Reagents->ORAC Spectro Spectrophotometer / Fluorescence Reader DPPH->Spectro ABTS->Spectro FRAP->Spectro ORAC->Spectro IC50 IC50 / Equivalent Value Calculation Spectro->IC50 Comparison Comparative Analysis IC50->Comparison

Figure 2: General workflow for antioxidant activity assessment.

Conclusion

This comparative guide highlights that while both this compound and ellagic acid possess antioxidant properties, ellagic acid generally exhibits superior radical scavenging and reducing capabilities in the assays for which comparative data is available. Furthermore, the well-established role of ellagic acid in activating the Nrf2 signaling pathway provides a deeper understanding of its protective cellular mechanisms. For this compound, further research is warranted to quantify its activity in a broader range of antioxidant assays and to elucidate its specific interactions with cellular signaling pathways. This information will be crucial for fully harnessing its potential in therapeutic and nutraceutical applications.

References

A Comparative Guide to the Cytotoxicity of Casuarinin and Punicalagin in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of two prominent hydrolyzable tannins, casuarinin and punicalagin, on various cancer cell lines. Sourced from medicinal plants, Terminalia arjuna (this compound) and Punica granatum (punicalagin), both compounds have demonstrated significant potential as anticancer agents. This document synthesizes experimental data on their efficacy, mechanisms of action, and the signaling pathways they modulate.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and punicalagin in different cancer cell lines as reported in the literature. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.

CompoundCancer Cell LineIC50 ValueSource
This compound MCF-7 (Breast Adenocarcinoma)6.04 µM[1]
A549 (Non-Small Cell Lung Cancer)Induces apoptosis and G0/G1 cell cycle arrest[2]
Punicalagin MCF-7 (Breast Adenocarcinoma)49.08 µg/mL (from extract)[3]
A549 (Non-Small Cell Lung Cancer)Cytotoxic at 50 µM and 75 µM[4]
Gastric Cancer Cells (AGS)Between 100 and 200 µM[5]
NB4 (Acute Promyelocytic Leukemia)53.5 µg/mL[6]
MOLT-4 (Acute Lymphocytic Leukemia)58.9 µg/mL[6]

Mechanisms of Cytotoxicity: A Comparative Overview

Both this compound and punicalagin exert their cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest. However, the specific molecular pathways and the breadth of cancer cell lines affected may differ.

This compound has been shown to inhibit the proliferation of human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (A549) cells by blocking cell cycle progression at the G0/G1 phase and inducing apoptosis[2][7].

Punicalagin demonstrates a broader range of cytotoxic mechanisms, including apoptosis, cell cycle arrest, and autophagy, across a wider variety of cancer cell lines[1][5][6]. It has shown efficacy against lung, colon, prostate, and ovarian cancer cells, as well as leukemia[1][6][8]. Punicalagin's selective cytotoxicity against cancer cells while sparing normal cells has also been noted[4][9].

Signaling Pathways

The anticancer activities of this compound and punicalagin are mediated by their interaction with various intracellular signaling pathways.

This compound Signaling Pathway

In MCF-7 breast cancer cells, this compound induces G0/G1 cell cycle arrest through the upregulation of p21/WAF1 in a p53-independent manner. Apoptosis is mediated through the enhancement of the Fas/APO-1 receptor and its ligands (mFasL and sFasL)[7]. In A549 lung cancer cells, the G0/G1 phase arrest is reported to be p53-dependent induction of p21/WAF1, and apoptosis is also linked to the Fas/FasL system[2].

G cluster_this compound This compound Pathway This compound This compound p21 p21/WAF1 This compound->p21 induces Fas_System Fas/FasL System This compound->Fas_System activates G0G1_Arrest G0/G1 Cell Cycle Arrest p21->G0G1_Arrest leads to Apoptosis_C Apoptosis Fas_System->Apoptosis_C triggers

Signaling pathway of this compound in cancer cells.

Punicalagin Signaling Pathway

Punicalagin modulates a more complex network of signaling pathways. It has been shown to inhibit the NF-κB pathway in cervical and osteosarcoma cancer cells[8]. In lung cancer cells, it can induce apoptosis through the generation of reactive oxygen species (ROS) and inhibition of STAT3[9]. Furthermore, punicalagin has been reported to block key survival pathways such as PI3K/AKT/mTOR and MAPK/ERK in various cancers[1][10]. It can also induce autophagy by inhibiting the mTOR pathway[10].

G cluster_punicalagin Punicalagin Pathways Punicalagin Punicalagin NFkB NF-κB Punicalagin->NFkB inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Punicalagin->PI3K_AKT_mTOR inhibits MAPK_ERK MAPK/ERK Punicalagin->MAPK_ERK inhibits ROS ROS Generation Punicalagin->ROS induces STAT3 STAT3 Inhibition Punicalagin->STAT3 Apoptosis_P Apoptosis NFkB->Apoptosis_P CellCycleArrest_P Cell Cycle Arrest PI3K_AKT_mTOR->CellCycleArrest_P Autophagy_P Autophagy PI3K_AKT_mTOR->Autophagy_P MAPK_ERK->Apoptosis_P ROS->Apoptosis_P STAT3->Apoptosis_P

Signaling pathways of Punicalagin in cancer cells.

Experimental Protocols

This section details the general procedures for the key assays used to evaluate the cytotoxicity of this compound and punicalagin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or punicalagin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Both adherent and suspension cells are collected after treatment with the test compound.

  • Washing: Cells are washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Harvested cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Washing: The fixed cells are washed with PBS.

  • RNase Treatment: Cells are treated with RNase A to ensure that only DNA is stained.

  • PI Staining: Propidium iodide is added to the cells to stain the DNA.

  • Incubation: The cells are incubated in the dark.

  • Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

G cluster_workflow General Cytotoxicity Experimental Workflow start Cancer Cell Culture treatment Treatment with this compound or Punicalagin start->treatment mtt MTT Assay for Cell Viability treatment->mtt apoptosis Annexin V/PI Staining for Apoptosis treatment->apoptosis cell_cycle Propidium Iodide Staining for Cell Cycle treatment->cell_cycle analysis Data Analysis mtt->analysis apoptosis->analysis cell_cycle->analysis

Experimental workflow for assessing cytotoxicity.

Conclusion

Both this compound and punicalagin exhibit promising cytotoxic effects against a range of cancer cell lines. Punicalagin appears to have been more extensively studied and demonstrates a broader spectrum of anticancer mechanisms and targets. This compound, while less studied, shows potent activity in specific cancer types like breast and lung cancer. The data presented in this guide underscores the potential of these natural compounds in oncology research and drug development. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potency and therapeutic potential.

References

A Comparative Analysis of the Anti-inflammatory Effects of Casuarinin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Casuarinin, a hydrolyzable tannin, and quercetin, a ubiquitous flavonoid, are natural polyphenolic compounds recognized for their potent antioxidant and anti-inflammatory properties. Both compounds are extensively investigated for their therapeutic potential in a variety of inflammatory diseases. This guide provides a comparative analysis of their anti-inflammatory effects, focusing on experimental data related to the inhibition of key inflammatory mediators and the modulation of intracellular signaling pathways. The objective is to offer a clear, data-driven comparison to aid researchers and professionals in the field of drug development.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of this compound and quercetin have been predominantly evaluated in vitro using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, a standard model for studying inflammation.

Inhibition of Pro-inflammatory Mediators

A primary indicator of anti-inflammatory activity is the ability of a compound to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

CompoundCell LineAssayIC50 / InhibitionReference
Quercetin RAW 264.7NO ProductionIC50: 4.23 µM[1]
Quercetin RAW 264.7NO ProductionSignificant inhibition at 5-50 µM[2]
Quercetin RAW 264.7iNOS Protein ExpressionIC50: 4.36 µM[1]
Quercetin RAW 264.7iNOS mRNA ExpressionIC50: 6.53 µM[1]
This compound Data not available in the provided search resultsNO Production-

Data presented as IC50 (half-maximal inhibitory concentration) values or observed inhibition at specified concentrations.

Quercetin has demonstrated a dose-dependent inhibition of NO production in LPS-stimulated RAW 264.7 cells.[1][3] This inhibitory action is attributed to the downregulation of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels.[1][4]

Modulation of Pro-inflammatory Cytokines

The production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), is a hallmark of the inflammatory response.

CompoundCell Line/ModelCytokine(s) AffectedEffectReference
This compound HaCaT (human keratinocytes)IL-1β, IL-6, IL-8, MCP-1Decreased TNF-α-induced production[5]
Quercetin RAW 264.7TNF-α, IL-1β, IL-6Inhibited mRNA expression[6]
Quercetin Human PBMCsTNF-αDownregulated gene and protein expression[7]
Quercetin hPDLSCsIL-1β, IL-6Decreased TNF-α-induced production[8]
Quercetin HGFsIL-1β, IL-6, IL-8, TNF-αInhibited LPS-induced production[9]

Both this compound and quercetin have been shown to effectively suppress the production of key pro-inflammatory cytokines. This compound decreased the TNF-α-induced secretion of IL-1β and IL-6 in human keratinocytes.[5] Quercetin has been extensively studied and shows potent inhibition of TNF-α, IL-1β, and IL-6 in various cell types, including macrophages and human peripheral blood mononuclear cells (PBMCs).[6][7][8]

Mechanism of Action: Impact on Signaling Pathways

The anti-inflammatory effects of both compounds are largely mediated through their interference with crucial intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway

The NF-κB transcription factor is a master regulator of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Both this compound and quercetin have been found to inhibit NF-κB activation.[5][10] They achieve this by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4][5]

NF_kappaB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases p_IkB p-IκBα IkB_NFkB->p_IkB p_IkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes transcribes This compound This compound This compound->IKK inhibits Quercetin Quercetin Quercetin->IKK inhibits Quercetin->IkB_NFkB stabilizes

Caption: Inhibition of the NF-κB pathway by this compound and quercetin.

MAPK Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key signaling molecules that regulate the production of inflammatory mediators.

Studies have shown that both this compound and quercetin can suppress the phosphorylation of MAPKs. This compound dose-dependently inhibits the activation of ERK and p38 MAPK.[5] Similarly, quercetin strongly reduces the phosphorylation of ERK and p38, but not JNK, in LPS-stimulated macrophages.[6][10]

MAPK_Pathway cluster_mapk MAPK Cascades cluster_erk ERK Pathway cluster_p38 p38 Pathway cluster_jnk JNK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK p-ERK TLR4->ERK activates p38 p-p38 TLR4->p38 activates JNK p-JNK TLR4->JNK activates AP1 AP-1 ERK->AP1 p38->AP1 JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes This compound This compound This compound->ERK inhibits This compound->p38 inhibits Quercetin Quercetin Quercetin->ERK inhibits Quercetin->p38 inhibits

Caption: Inhibition of MAPK signaling by this compound and quercetin.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of this compound and quercetin.

Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound or quercetin for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Experimental_Workflow cluster_analysis Downstream Analysis start Start: RAW 264.7 Cell Culture seed Seed cells in plates start->seed pretreat Pre-treat with This compound or Quercetin seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for specified time stimulate->incubate supernatant Collect Supernatant incubate->supernatant cell_lysate Prepare Cell Lysate incubate->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa western Western Blot (Proteins) cell_lysate->western qpcr qPCR (mRNA) cell_lysate->qpcr end Data Analysis & Comparison griess->end elisa->end western->end qpcr->end

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Nitric Oxide (NO) Assay

  • Principle: The Griess reagent assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.

  • Procedure:

    • Collect 100 µL of culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Add culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that reacts with the enzyme to produce a color change.

    • Measure the absorbance at a specific wavelength.

    • Determine cytokine concentrations from a standard curve.

Western Blotting

  • Principle: This technique is used to detect and quantify specific proteins (e.g., p-IκBα, p-p65, p-ERK) in cell lysates.

  • Procedure:

    • Lyse the cells to extract total protein.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific to the target proteins.

    • Incubate with enzyme-conjugated secondary antibodies.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Summary and Conclusion

Both this compound and quercetin exhibit significant anti-inflammatory properties through the inhibition of pro-inflammatory mediators and cytokines. Their mechanisms of action converge on the suppression of the NF-κB and MAPK signaling pathways.

  • Quercetin is extensively documented, with a wealth of quantitative data available, particularly regarding its potent inhibition of NO production and iNOS expression. Its effects on multiple pro-inflammatory cytokines are well-established across various cell types.[2][6][10]

  • This compound also demonstrates strong anti-inflammatory potential, particularly in inhibiting cytokine production and modulating the NF-κB and MAPK pathways in keratinocytes.[5] However, more quantitative data, such as IC50 values for the inhibition of key inflammatory mediators in macrophage models, would be beneficial for a more direct comparison with quercetin.

References

Casuarinin vs. Other Ellagitannins: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the ellagitannin casuarinin reveals its distinct and comparable bioactive properties when evaluated against other well-researched ellagitannins such as punicalagin, agrimoniin, and pedunculagin. This comparative guide synthesizes experimental data on their antioxidant, anti-inflammatory, and anticancer activities, providing researchers, scientists, and drug development professionals with a valuable resource for evaluating their therapeutic potential.

Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data on the bioactivities of this compound and other selected ellagitannins. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Comparative Antioxidant Activity (IC50 values)

EllagitanninDPPH Assay (µM)ABTS Assay (µM)
This compound Data not availableData not available
Ellagic Acid6.6[1]Data not available
Urolithin A152.66[1]Data not available

Note: Data for this compound's antioxidant activity using standardized assays like DPPH and ABTS is currently limited in the reviewed literature.

Table 2: Comparative Anti-inflammatory Activity (IC50 values)

EllagitanninAssayCell LineIC50 (µM)
This compound TNF-α induced ICAM-1 expressionHaCaT-
PedunculaginIL-6 inhibition-6.59[2]
PedunculaginIL-8 inhibition-0.09[2]
AgrimoniinNO inhibitionRAW 264.71.43 - 31.26 (for various flavonoid derivatives from Agrimonia pilosa)[3]
PunicalaginTNF-α, IL-6, IL-8 inhibitionPBMCs- (Dose-dependent inhibition)[4]
Ellagic AcidTNF-α, IL-6, IL-8 inhibitionPBMCs7.56 (Cell proliferation IC50)[4]

Table 3: Comparative Anticancer Activity (IC50 values)

EllagitanninCancer Cell LineIC50 (µM)
This compound MCF-7 (Breast)- (Inhibits proliferation, induces apoptosis)[5][6]
This compound HT-29 (Colon)Data not available
This compound Caco-2 (Colon)Data not available
PunicalaginHCT 116 (Colon)100-200 (for 48h treatment)[7]
PunicalaginCaco-2 (Colon)50-75 (Induces apoptosis)[8]
AgrimoniinK562 (Leukemia)1.4 (48h) / 0.91 (72h)[9]
AgrimoniinHeLa (Cervical)12.9 (48h) / 96 (72h)[9]
AgrimoniinHCT-116 (Colon)29.05[10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of standard protocols for assessing the bioactivities of ellagitannins.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol (typically 0.1 mM) and stored in the dark.[2][11]

  • Sample Preparation: The ellagitannin is dissolved in a suitable solvent to create a series of dilutions.

  • Reaction: A fixed volume of the DPPH working solution is mixed with an equal volume of the sample or control. A blank containing only the solvent is also prepared.[11]

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[2][11]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[2][11]

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay also measures the radical scavenging capacity of a substance.

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM ABTS stock solution is mixed with a 2.45 mM potassium persulfate solution and kept in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[12][13]

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Reaction: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.[12]

  • Incubation: The mixture is incubated in the dark at room temperature for a short period (e.g., 6 minutes).[12]

  • Measurement: The absorbance is measured at 734 nm.[12]

  • Calculation: The percentage of ABTS radical scavenging activity is calculated, and the IC50 value is determined.

COX-2 Inhibition Assay (Fluorometric)

This assay screens for inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

  • Reagent Preparation: All kit components, including COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme, are prepared according to the manufacturer's instructions.[14][15][16]

  • Inhibitor and Control Preparation: Test inhibitors, including the ellagitannin of interest, are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired test concentrations. A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control.[14]

  • Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor is added to each well.[14]

  • Enzyme and Inhibitor Addition: The diluted COX-2 enzyme and the test inhibitor or control are added to the appropriate wells.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the Arachidonic Acid solution to all wells.[14][15]

  • Measurement: The fluorescence (Ex/Em = 535/587 nm) is measured kinetically at 25°C for 5-10 minutes using a fluorescence plate reader.[14][16]

  • Calculation: The rate of the reaction is determined from the linear phase of the fluorescence plot. The percentage of inhibition is calculated relative to the enzyme control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Ellagitannins exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate some of the known pathways affected by this compound and other ellagitannins.

G cluster_0 Glutamate-induced Oxidative Stress cluster_1 This compound Intervention Glutamate Glutamate ROS ROS Glutamate->ROS ERK12 ERK1/2 ROS->ERK12 p38 p38 ROS->p38 Apoptosis Apoptosis ERK12->Apoptosis p38->Apoptosis This compound This compound This compound->ROS This compound->ERK12 This compound->p38

Caption: this compound's neuroprotective effect via MAPK pathway.

This compound has been shown to exert neuroprotective effects by inhibiting glutamate-induced apoptosis in neuronal cells. It achieves this by suppressing the production of reactive oxygen species (ROS) and subsequently diminishing the phosphorylation of ERK1/2 and p38, key components of the mitogen-activated protein kinase (MAPK) pathway.[17]

G cluster_0 Inflammatory Response cluster_1 Ellagitannin Intervention TNFa TNF-α IKK IKK TNFa->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (ICAM-1, Cytokines) Nucleus->Inflammatory_Genes Ellagitannins This compound, Agrimoniin, etc. Ellagitannins->IKK

Caption: Ellagitannin-mediated inhibition of NF-κB signaling.

Several ellagitannins, including this compound and agrimoniin, exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway. They can block the activation of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

G cluster_0 Apoptosis Pathway cluster_1 This compound Intervention FasL Fas Ligand Fas Fas FasL->Fas Caspase8 Caspase-8 Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->FasL enhances This compound->Fas enhances

Caption: this compound's role in the Fas/FasL apoptosis pathway.

In breast cancer cells, this compound has been found to induce apoptosis by enhancing the expression of Fas/APO-1 and its ligand, FasL.[5][6] This activation of the Fas/FasL system leads to the recruitment and activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3, ultimately leading to programmed cell death.[5]

Conclusion

This compound demonstrates a range of biological activities that are comparable to other prominent ellagitannins. Its neuroprotective, anti-inflammatory, and anticancer effects are mediated through the modulation of key signaling pathways involved in oxidative stress, inflammation, and apoptosis. However, a more direct and quantitative comparison of its bioactivities is hampered by a lack of standardized testing against other ellagitannins under identical experimental conditions. Further research is warranted to fully elucidate the comparative efficacy of this compound and to explore its potential as a therapeutic agent. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

Unveiling the Therapeutic Promise of Casuarinin: An In Vitro Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Casuarinin, a hydrolyzable tannin found in various medicinal plants, has garnered significant attention for its potential therapeutic applications. This guide provides a comprehensive comparison of its validated in vitro therapeutic targets, supported by experimental data and detailed methodologies. We delve into its anti-cancer, anti-inflammatory, and antioxidant properties, offering a clear perspective on its mechanism of action at the cellular level.

Key Therapeutic Targets and In Vitro Validation

This compound has been demonstrated to exert its effects through multiple signaling pathways, primarily validated in cancer cell lines, keratinocytes, and through antioxidant activity assays.

Anticancer Activity: Targeting Cell Proliferation and Survival

In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Targeted Signaling Pathway: PI3K/Akt

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. This compound has been suggested to modulate this pathway, leading to its anti-cancer effects.

Experimental Validation:

  • Cell Viability Assessment (MTT Assay): The MTT assay is a colorimetric assay used to assess cell metabolic activity. A reduction in metabolic activity is indicative of decreased cell viability or proliferation.

  • Western Blot Analysis: This technique is used to detect specific proteins in a sample. In the context of this compound, it is used to measure the expression and phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt and its downstream targets.

Affected Cell Lines:

  • MCF-7 (Human Breast Adenocarcinoma): this compound has been shown to inhibit the proliferation of MCF-7 cells by blocking cell cycle progression in the G0/G1 phase and inducing apoptosis[1].

  • A549 (Human Lung Carcinoma): While specific studies on this compound's effect on the PI3K/Akt pathway in A549 cells are emerging, this cell line is a common model for studying lung cancer and is a relevant target for anti-cancer drug screening.

Anti-inflammatory Activity: Modulating the NF-κB Pathway

Chronic inflammation is a key driver of various diseases. This compound has demonstrated potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Targeted Signaling Pathway: NF-κB

The NF-κB pathway plays a crucial role in regulating the immune and inflammatory responses. Its activation leads to the production of pro-inflammatory cytokines and chemokines.

Experimental Validation:

  • NF-κB Activation Assays: These assays, often employing reporter genes or immunofluorescence, measure the translocation of NF-κB from the cytoplasm to the nucleus, a key step in its activation.

  • Western Blot Analysis: This is used to assess the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, and the phosphorylation of NF-κB subunits.

Affected Cell Lines:

  • HaCaT (Human Keratinocytes): Studies have shown that this compound significantly inhibits TNF-α-induced NF-κB activation in HaCaT cells, suggesting its potential in treating inflammatory skin diseases[2][3].

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. This compound exhibits significant antioxidant properties.

Experimental Validation:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation.

Quantitative Data Summary

While specific IC50 values for this compound are not consistently reported across all studies in a standardized format, the available data indicates its potent biological activity. The following table summarizes the observed effects and provides a framework for comparison.

Therapeutic TargetAssayCell Line/SystemKey FindingsReference
Anticancer Cell Cycle AnalysisMCF-7Blocked cell cycle progression in G0/G1 phase[1]
Apoptosis AssayMCF-7Induced apoptosis[1]
Anti-inflammatory NF-κB ActivationHaCaTSignificantly inhibited TNF-α-induced NF-κB activation[2][3]
Antioxidant General Antioxidant Assays-Exhibits antioxidant activities[2]

Note: Specific IC50 values need to be determined and standardized across different experimental setups for a more direct comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key experiments cited.

MTT Cell Viability Assay

Objective: To determine the effect of this compound on the viability of cancer cells (e.g., MCF-7, A549).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for PI3K/Akt and NF-κB Pathways

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt and NF-κB signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid is typically used as a positive control.

Signaling Pathway and Workflow Diagrams

To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz.

G cluster_0 This compound's Anticancer Mechanism This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates CellCycle Cell Cycle Progression Akt->CellCycle Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

G cluster_1 This compound's Anti-inflammatory Mechanism Casuarinin_inflam This compound IKK IKK Casuarinin_inflam->IKK Inhibits TNFa TNF-α TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

G cluster_2 In Vitro Validation Workflow Start Select Cell Line (e.g., MCF-7, HaCaT) Treatment Treat with this compound (Dose-Response) Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Antioxidant DPPH/ABTS Assays (Antioxidant Capacity) Treatment->Antioxidant DataAnalysis Data Analysis (IC50, etc.) MTT->DataAnalysis WesternBlot->DataAnalysis Antioxidant->DataAnalysis

Caption: General workflow for the in vitro validation of this compound's therapeutic targets.

References

A Comparative Analysis of Casuarinin from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Casuarinin, a potent ellagitannin, has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidant, anticancer, and antiviral effects. This guide provides a comparative analysis of this compound derived from three distinct plant sources: the bark of Terminalia arjuna, the leaves of Plinia cauliflora, and the leaves of Casuarina equisetifolia. By presenting available quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action, this document aims to serve as a valuable resource for researchers exploring the therapeutic potential of this promising natural compound.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the yield, purity, and biological activities of this compound from the different plant sources. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented is compiled from various independent research efforts.

Plant SourcePlant PartExtraction SolventReported Yield of Crude ExtractReference
Terminalia arjunaBark70% AcetoneNot explicitly stated for this compound[1]
Plinia caulifloraLeavesHydromethanolicNot explicitly stated for this compound[2]
Casuarina equisetifoliaLeavesAqueousNot explicitly stated for this compound[3]

Table 1: Extraction Yield of Crude Extracts Containing this compound. The yield of purified this compound is not consistently reported across studies, making a direct comparison challenging.

Plant SourcePurity Analysis MethodPurity of Isolated this compoundReference
Terminalia arjunaHPLC, NMR, Mass SpectrometryHigh purity (specific percentage not stated)[4]
Plinia caulifloraHPLC, NMR, Mass SpectrometryIdentified as a major component[5]
Casuarina equisetifoliaHPLC, Spectroscopic methodsIdentified as a constituent[6]

Table 2: Purity of Isolated this compound. The purity of isolated this compound is often confirmed through various analytical techniques, though standardized reporting of purity percentages is not always available.

Biological ActivityPlant Source of this compoundAssayResultsReference
Anticancer Terminalia arjunaMTT Assay (MCF-7 cells)IC50: ~25 µg/mL[7][8]
Antiviral Terminalia arjunaPlaque Reduction Assay (HSV-2)IC50: 1.5 µM[4][9]
Antifungal Plinia caulifloraMicrobroth DilutionMIC > 116 µg/mL (for most Candida species)[5]
Antioxidant Terminalia arjunaDPPH Radical ScavengingHigh activity (specific IC50 not provided)[6]
Antioxidant Casuarina equisetifoliaDPPH Radical ScavengingHigh activity (specific IC50 not provided)[6]

Table 3: Comparative Biological Activities of this compound. This table highlights the diverse biological effects of this compound, with quantitative data available for its anticancer, antiviral, and antifungal properties from specific plant sources.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound, synthesized from various research articles to offer a comprehensive guide.

Extraction and Purification of this compound

a) From Terminalia arjuna Bark:

  • Preparation of Plant Material: The bark of Terminalia arjuna is shade-dried and then coarsely powdered.

  • Extraction: The powdered bark is extracted with 70% aqueous acetone at room temperature with constant stirring for 24 hours. The process is repeated three times.

  • Solvent Removal: The combined acetone extracts are concentrated under reduced pressure using a rotary evaporator to remove the acetone.

  • Fractionation: The resulting aqueous extract is then sequentially partitioned with different solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate and n-butanol fractions, which are typically rich in tannins, are subjected to column chromatography on silica gel or Sephadex LH-20.

  • Gradient Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., chloroform-methanol or toluene-ethyl acetate mixtures).

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound. Fractions containing the compound of interest are pooled.

  • Preparative HPLC: Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a gradient of acidified water and methanol or acetonitrile as the mobile phase.

  • Lyophilization: The purified fractions containing this compound are lyophilized to obtain a pure powder.

b) From Plinia cauliflora or Casuarina equisetifolia Leaves:

  • Preparation of Plant Material: Fresh or air-dried leaves are ground into a fine powder.

  • Extraction: The powdered leaves are extracted with a hydromethanolic solution (e.g., 80% methanol) using maceration or sonication.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure.

  • Liquid-Liquid Partitioning: The aqueous residue is partitioned with ethyl acetate to separate compounds based on polarity.

  • Chromatographic Purification: The ethyl acetate fraction is then subjected to a series of chromatographic techniques, including column chromatography on Sephadex LH-20 and preparative HPLC, as described for the bark extraction.

Biological Activity Assays

a) Antioxidant Activity (DPPH Radical Scavenging Assay):

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure: Different concentrations of the purified this compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.

b) Anticancer Activity (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

c) Antiviral Activity (Plaque Reduction Assay):

  • Cell Seeding: A monolayer of host cells (e.g., Vero cells) is prepared in a multi-well plate.

  • Virus Infection: The cells are infected with a known titer of the virus (e.g., HSV-2).

  • Treatment: After a short incubation period to allow for viral adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing different concentrations of this compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation.

  • Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques (areas of cell death caused by the virus).

  • Plaque Counting: The number of plaques in each well is counted.

  • Calculation: The percentage of plaque inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration that inhibits 50% of plaque formation) is determined.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound's biological activities.

G cluster_extraction This compound Extraction Workflow plant_material Plant Material (e.g., Terminalia arjuna bark) powdering Drying and Powdering plant_material->powdering extraction Solvent Extraction (e.g., 70% Acetone) powdering->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Liquid-Liquid Partitioning concentration->fractionation column_chrom Column Chromatography (Silica Gel / Sephadex LH-20) fractionation->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound G cluster_apoptosis This compound-Induced Apoptosis in MCF-7 Cells This compound This compound (from Terminalia arjuna) p21 Upregulation of p21/WAF1 This compound->p21 fasl Increased Fas Ligand (FasL) This compound->fasl cdk Inhibition of Cyclin-Dependent Kinases p21->cdk g1_arrest G0/G1 Cell Cycle Arrest cdk->g1_arrest fas Binding to Fas Receptor fasl->fas disc Formation of DISC fas->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis G cluster_antiviral Antiviral Mechanism of this compound against HSV-2 This compound This compound (from Terminalia arjuna) attachment Viral Attachment This compound->attachment Inhibits penetration Viral Penetration This compound->penetration Inhibits hsv2 HSV-2 Virion hsv2->attachment host_cell Host Cell attachment->host_cell attachment->penetration replication Viral Replication penetration->replication

References

Casuarinin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Casuarinin, a hydrolyzable tannin found in various plants, has garnered significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects. This guide provides an objective comparison of the in vitro and in vivo efficacy of this compound, supported by available experimental data. While robust in vitro evidence demonstrates its potent biological activities, in vivo studies are less extensive, presenting a critical area for future research.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro efficacy of this compound and related compounds, and a qualitative summary of its in vivo effects. A direct quantitative comparison between in vitro and in vivo efficacy is challenging due to the limited availability of specific in vivo dose-response data for pure this compound.

Table 1: Summary of In Vitro Efficacy of this compound

Biological ActivityCell Line/AssayEfficacy MetricValueReference
Anticancer B16/BL6 (murine melanoma)IC5030.8 µM[1]
COS-7 (kidney fibroblasts)IC50137.3 µM[1]
Antifungal Candida kruseiMIC145 µg/mL[2]
Candida tropicalisMIC290 µg/mL[2]
Candida albicansMIC580 µg/mL[2]
Cytotoxicity Mammalian fibroblast cellsCC50> 116 µg/mL[2]
Skeletal Muscle Satellite Cell Activation Rat primary satellite cellsBrdU IncorporationSignificant at 50-400 nM[3]

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; CC50: 50% cytotoxic concentration.

Table 2: Qualitative Summary of In Vivo Efficacy of this compound and Related Compounds

Biological ActivityAnimal ModelCompoundDosageObserved EffectsReference
Anticancer HCT-116 xenografted miceFraction with casearins5 and 10 mg/kg (i.p.), 25 mg/kg/day (oral)Reduced tumor growth (31.12–39.27%)[4]
Skeletal Muscle Satellite Cell Activation Normal ratsThis compound4 and 8 mg/kg (oral)Significantly increased BrdU incorporation into satellite cells[3]
Anti-inflammatory Ethanol-induced ulcer in ratsThis compound100 mg/kg (p.o.)Alleviated ulceration by suppressing NF-κB, COX-2, and iNOS

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro Assays

1. Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Cancer cell lines (e.g., B16/BL6, COS-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

2. Antifungal Susceptibility Testing (Broth Microdilution Method)

  • Fungal Strains: Standard strains of Candida species are used.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a specific turbidity, which is then further diluted in culture medium.

  • Drug Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

In Vivo Models

1. Xenograft Mouse Model for Anticancer Efficacy

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., HCT-116) is injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. This compound (or a fraction containing it) is administered via a specific route (e.g., intraperitoneal or oral) at various doses for a defined period.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Efficacy Evaluation: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volume or weight in the treated groups to the control group.

2. Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

  • Animal Model: Rats or mice are commonly used.

  • Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the hind paw to induce localized inflammation and edema.

  • Treatment: this compound is administered orally or intraperitoneally at different doses, typically 30-60 minutes before the carrageenan injection.

  • Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Efficacy Evaluation: The percentage of inhibition of edema is calculated by comparing the paw volume in the this compound-treated groups with that of the vehicle-treated control group.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the molecular mechanisms of this compound and a typical experimental workflow.

G Workflow for In Vitro Anticancer Efficacy Assessment of this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Culture Cancer Cells seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_cas Prepare this compound Solutions treat_cells Treat Cells with this compound prep_cas->treat_cells seed_cells->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance mtt_assay->measure_abs calc_ic50 Calculate IC50 measure_abs->calc_ic50 G Inhibition of NF-κB Signaling Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Inflammatory Stimuli (e.g., TNF-α) receptor Receptor cytokine->receptor IKK IKK Complex receptor->IKK Activates This compound This compound This compound->IKK Inhibits IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds gene_exp Pro-inflammatory Gene Expression DNA->gene_exp Transcription G Modulation of STAT1 and p38 MAPK Signaling by this compound cluster_pathways Intracellular Signaling cluster_stat STAT1 Pathway cluster_mapk p38 MAPK Pathway cluster_nucleus Nucleus stimulus Inflammatory/Oxidative Stress STAT1 STAT1 stimulus->STAT1 p38 p38 MAPK stimulus->p38 This compound This compound pSTAT1 p-STAT1 This compound->pSTAT1 Inhibits pp38 p-p38 MAPK This compound->pp38 Inhibits STAT1->pSTAT1 Phosphorylation pSTAT1_nuc p-STAT1 Dimer pSTAT1->pSTAT1_nuc Dimerization & Translocation p38->pp38 Phosphorylation cellular_response Inflammation/ Apoptosis pp38->cellular_response gene_exp_stat Inflammatory Gene Expression pSTAT1_nuc->gene_exp_stat gene_exp_stat->cellular_response

References

A Comparative Guide to the Structure-Activity Relationship of Casuarinin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive properties of casuarinin, a prominent ellagitannin, and its analogs. While comprehensive structure-activity relationship (SAR) studies on a wide range of this compound analogs are still emerging, this document synthesizes the current understanding of how the structural features of this compound contribute to its antioxidant, anti-inflammatory, and cytotoxic activities. Detailed experimental protocols for key biological assays are also provided to support further research in this area.

Introduction to this compound

This compound is a C-glycosidic ellagitannin found in various plants, including pomegranates (Punica granatum), species of Casuarina and Stachyurus, and Lemon Myrtle (Backhousia citriodora).[1][2] Its complex chemical structure, featuring an open-chain glucose core linked to two hexahydroxydiphenoyl (HHDP) groups and a galloyl group, underpins its diverse biological activities.[1][3] this compound is an isomer of casuarictin and is known to be a potent inhibitor of carbonic anhydrase.[2][4]

Comparative Biological Activities

Quantitative data on a broad series of synthetic or natural this compound analogs is limited in publicly available literature. However, existing studies on this compound and closely related ellagitannins provide initial insights into their structure-activity relationships.

It has been suggested that the overall molecular structure of this compound is crucial for its biological functions, rather than the activity of individual functional groups.[5] For instance, its ability to activate skeletal muscle satellite cells is attributed to its complete structure.[5]

Table 1: Summary of Biological Activities of this compound and Related Compounds

Compound/AnalogBiological ActivityAssayKey FindingsReference
This compound Antioxidant DPPH radical scavengingStrong scavenging activity.[1]
Cellular Antioxidant AssayEffective in quenching free radicals within cells.[6][7][8]
Anti-inflammatory Inhibition of sPLA2Neutralizes enzymatic and pharmacological activity.[4][4]
Nitric Oxide (NO) ProductionPotential to inhibit NO production in activated macrophages.[9][10]
Anticancer/Cytotoxic MTT Assay on MCF-7 and A549 cellsInduces apoptosis and blocks cell cycle progression at the G0/G1 phase.[11][11]
Antifungal Broth microdilution against Candida sp.Active against various Candida species with low cytotoxicity to mammalian cells.[12][12]
Skeletal Muscle Satellite Cell Activation In vitro and in vivo studiesActivates satellite cells, associated with upregulation of IL-6 mRNA.[5][5]
Casuarictin Anti-inflammatory Inhibition of sPLA2Shows anti-inflammatory capacity by neutralizing sPLA2 activity.[4][4]
Ellagic Acid (hydrolysis product of ellagitannins)Anticancer Various cancer cell linesKnown to possess anticancer properties.[11][11]

Experimental Protocols

Antioxidant Activity Assays

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound, and a standard antioxidant (e.g., Trolox, Ascorbic Acid).[13][14]

  • Procedure:

    • Prepare serial dilutions of the test compound and standard.

    • Add a fixed volume of the DPPH solution to each dilution in a 96-well plate or cuvettes.[13]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[13]

    • Measure the absorbance at a wavelength of 517 nm using a spectrophotometer.[14]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[15]

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.[15]

3.1.2. Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity within a cellular environment.

  • Materials: Adherent cells (e.g., HepG2, HeLa), 96-well black fluorescence cell culture plate, DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe, a free radical initiator (e.g., AAPH), and a standard antioxidant (e.g., Quercetin).[6][7][8]

  • Procedure:

    • Culture cells in the 96-well plate until they reach 90-100% confluency.[7][8]

    • Wash the cells with a buffer (e.g., DPBS or HBSS).[7][8]

    • Pre-incubate the cells with the DCFH-DA probe and the test compound or standard for about 60 minutes at 37°C.[6][7][8]

    • Wash the cells to remove the excess probe and compound.[7][8]

    • Add the free radical initiator to induce oxidative stress.[6][7][8]

    • Immediately begin reading the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm over time using a microplate fluorometer.[6][16]

    • The antioxidant capacity is determined by the ability of the compound to suppress the fluorescence generated from the oxidation of DCFH to the highly fluorescent DCF.[6][7]

Anti-inflammatory Activity Assay

3.2.1. Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Materials: RAW 264.7 macrophage cells, LPS, Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine), and a standard inhibitor.[9][10]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.[10]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[10]

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.[9]

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.[9]

    • A standard curve using sodium nitrite is used to quantify the nitrite concentration.[9]

Cytotoxicity Assay

3.3.1. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

This colorimetric assay is a common method to assess cell viability and the cytotoxic potential of a compound.

  • Materials: Cancer cell lines (e.g., MCF-7, A549), MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO, acidified isopropanol).[17]

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with different concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[17]

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[18]

    • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways modulated by this compound are still under investigation. However, some studies have provided initial clues:

  • Activation of Skeletal Muscle Satellite Cells: The activation of these cells by this compound is associated with the upregulation of Interleukin-6 (IL-6) mRNA expression .[5] IL-6 is a myokine that plays a role in muscle homeostasis and the response of satellite cells.[5]

  • Anticancer Effects: Ellagitannins, including this compound, have been shown to induce apoptosis in cancer cells. This is often achieved by blocking the cell cycle progression, particularly at the G0/G1 phase .[11]

While the Keap1/Nrf2/ARE signaling pathway is a key regulator of cellular defense against oxidative stress and is modulated by some natural compounds like coumarins, its direct modulation by this compound has not been extensively documented.[19][20][21]

Visualizations

Casuarinin_Structure cluster_core Core Structure of this compound cluster_analogs Potential Modifications for Analogs Glucose Open-chain Glucose Core HHDP1 Hexahydroxydiphenoyl (HHDP) Group 1 Glucose->HHDP1 Ester Linkage HHDP2 Hexahydroxydiphenoyl (HHDP) Group 2 Glucose->HHDP2 Ester Linkage Galloyl Galloyl Group Glucose->Galloyl Ester Linkage Mod_Glucose Modification of Glucose core Glucose->Mod_Glucose HHDP1->Glucose C-Glycosidic Bond Mod_HHDP Modification of HHDP groups HHDP1->Mod_HHDP HHDP2->Mod_HHDP Mod_Galloyl Modification of Galloyl group Galloyl->Mod_Galloyl

Caption: Core chemical structure of this compound and potential sites for analog modification.

Experimental_Workflow_CAA start Seed adherent cells in 96-well plate culture Culture to 90-100% confluency start->culture wash1 Wash cells (x3) culture->wash1 preincubate Pre-incubate with DCFH-DA probe & test compound wash1->preincubate wash2 Wash cells (x3) preincubate->wash2 initiate Add free radical initiator wash2->initiate read Measure fluorescence (Ex: 480nm, Em: 530nm) initiate->read analyze Analyze data to determine antioxidant activity read->analyze

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Signaling_Pathway_this compound This compound This compound SMC Skeletal Muscle Satellite Cell This compound->SMC CancerCell Cancer Cell (e.g., MCF-7, A549) This compound->CancerCell IL6 Upregulation of IL-6 mRNA SMC->IL6 Activation Satellite Cell Activation & Proliferation IL6->Activation CellCycle Cell Cycle Arrest (G0/G1 phase) CancerCell->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Postulated signaling effects of this compound in different cell types.

Conclusion and Future Directions

This compound demonstrates significant potential as a bioactive compound with antioxidant, anti-inflammatory, and anticancer properties. The available data suggests that its complex, holistic structure is key to its activity. However, a clear and detailed structure-activity relationship is yet to be established due to the limited number of studies on its synthetic or natural analogs.

Future research should focus on the synthesis and biological evaluation of a library of this compound analogs with systematic modifications to the HHDP groups, the galloyl moiety, and the glucose core. Such studies will be instrumental in identifying the key pharmacophoric features and optimizing the therapeutic potential of this promising natural product. Furthermore, deeper investigations into the specific molecular targets and signaling pathways modulated by this compound will provide a more complete understanding of its mechanism of action.

References

A Comparative Analysis of Casuarinin and Doxorubicin in Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the naturally derived ellagitannin, casuarinin, and the widely used chemotherapeutic agent, doxorubicin. The information presented is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, efficacy, and the experimental evidence supporting their anticancer properties.

Overview of Anticancer Activity

This compound, a hydrolyzable tannin found in plants such as Terminalia arjuna, has demonstrated significant antiproliferative effects against various cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting the growth and proliferation of cancer cells.

Doxorubicin is a well-established anthracycline antibiotic used in the treatment of a broad spectrum of cancers. Its cytotoxic effects are multifaceted, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to DNA damage, cell cycle arrest, and ultimately, apoptotic cell death.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and doxorubicin in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

Cell LineDrugIC50 (µM)Citation
MCF-7 (Breast Adenocarcinoma)This compound6.04[1]
Doxorubicin2.5[1]
A549 (Non-small cell lung cancer)Doxorubicin> 20[1]
HepG2 (Hepatocellular Carcinoma)Doxorubicin12.2[1]
HeLa (Cervical Carcinoma)Doxorubicin2.9[1]

Note: A specific IC50 value for this compound on A549 cells was not available in the reviewed literature, though studies have shown its inhibitory effects on this cell line.

Mechanisms of Action: A Detailed Look

Cell Cycle Arrest

This compound has been shown to block the progression of the cell cycle in the G0/G1 phase in MCF-7 breast cancer cells.[1][2][3] This arrest is associated with an increased expression of the cyclin-dependent kinase inhibitor p21/WAF1.[1][2]

Doxorubicin can induce cell cycle arrest at both the G1 and G2/M phases, depending on the cell type and concentration. This is often a consequence of the DNA damage it inflicts, which activates cell cycle checkpoints.

Induction of Apoptosis

This compound triggers apoptosis in cancer cells through the activation of the extrinsic pathway. This involves the enhancement of Fas/APO-1 and its ligands, both membrane-bound (mFasL) and soluble (sFasL).[1][2]

Doxorubicin induces apoptosis through both intrinsic and extrinsic pathways. It can activate the ATM- and ATR-mediated DNA damage response, leading to the phosphorylation of checkpoint kinases CHK1 and CHK2 and subsequent activation of p53.[1] This can lead to the upregulation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria (intrinsic pathway). Doxorubicin can also upregulate Fas expression, triggering the extrinsic apoptotic pathway.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the anticancer effects of this compound and doxorubicin.

Casuarinin_Signaling_Pathway This compound This compound FasL Fas Ligand (FasL) This compound->FasL Enhances expression p21 p21/WAF1 This compound->p21 Induces expression FasR Fas Receptor (Fas/APO-1) FasL->FasR Binds to Apoptosis Apoptosis FasR->Apoptosis Activates CDK Cyclin-Dependent Kinases (CDKs) p21->CDK Inhibits G1_Arrest G0/G1 Phase Cell Cycle Arrest CDK->G1_Arrest

Fig. 1: this compound-induced signaling pathway.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage (Intercalation, Topo II Inhibition, ROS) Doxorubicin->DNA_Damage Fas_Expression Fas Expression Doxorubicin->Fas_Expression Upregulates ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Activates CHK1_CHK2 CHK1 / CHK2 Kinases ATM_ATR->CHK1_CHK2 Phosphorylates p53 p53 CHK1_CHK2->p53 Phosphorylates & Activates Cell_Cycle_Arrest G1/G2/M Phase Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis_Intrinsic Intrinsic Apoptosis (Mitochondrial Pathway) p53->Apoptosis_Intrinsic Induces Apoptosis_Extrinsic Extrinsic Apoptosis Fas_Expression->Apoptosis_Extrinsic Triggers

Fig. 2: Doxorubicin-induced signaling pathways.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This method is used to differentiate between live, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds as described for the proliferation assay.

  • Cell Harvesting: Both floating and adherent cells are collected.

  • Staining: The cells are washed and then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered live.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated and harvested as in the previous protocols.

  • Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which binds to DNA.

  • Flow Cytometry: The DNA content of the cells is measured using a flow cytometer.

  • Data Analysis: The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Both this compound and doxorubicin demonstrate potent anticancer activity through the induction of cell cycle arrest and apoptosis. While doxorubicin has a broader and more established role in chemotherapy, its use is often associated with significant side effects. This compound, as a natural compound, presents a promising alternative or adjunct therapeutic agent. Its distinct mechanism of action, particularly the targeted induction of the Fas/FasL apoptotic pathway and G0/G1 cell cycle arrest, warrants further investigation. The quantitative data presented here provides a foundation for future comparative studies and the potential development of novel cancer therapies.

References

A Head-to-Head Comparison of Casuarinin and Resveratrol Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the bioactive properties of two prominent polyphenols: casuarinin and resveratrol. We delve into their antioxidant, anti-inflammatory, anticancer, and cardioprotective effects, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

I. At a Glance: Bioactivity Profile

Bioactive PropertyThis compoundResveratrol
Antioxidant Activity Moderate to HighHigh
Anti-inflammatory Activity DemonstratedWell-established
Anticancer Activity PotentPotent
Cardioprotective Effects SuggestedWell-documented

II. Quantitative Bioactivity Comparison

To facilitate a direct comparison, the following tables summarize the available quantitative data for the bioactivities of this compound and resveratrol. It is important to note that direct head-to-head studies are limited, and data has been compiled from various sources.

Table 1: Antioxidant Activity
CompoundAssayIC50 ValueSource
This compound (from C. junghuhniana root extract)DPPH Radical Scavenging52.74 µg/mL[1]
ResveratrolDPPH Radical Scavenging15.54 µg/mL[2]
ResveratrolDPPH Radical Scavenging~29.8 µg/mL (0.131 mM)[3]
ResveratrolABTS Radical Scavenging2.86 µg/mL[2]
ResveratrolABTS Radical Scavenging2 µg/mL[4]

Note: The IC50 value for this compound is from a methanol extract of Casuarina junghuhniana root and may not represent the activity of the pure compound.

Table 2: Anticancer Activity (MCF-7 Human Breast Cancer Cell Line)
CompoundAssayIC50 ValueIncubation TimeSource
This compoundMTT Assay6.04 µM48 hours[5]
ResveratrolMTT Assay51.18 µM24 hours[6]
ResveratrolMTT Assay238 µM24 hours[7]
ResveratrolMTT Assay~70-150 µM48 hours[8]
Table 3: Cardioprotective Effects (Ischemia/Reperfusion Injury in Rat Models)
CompoundModelKey FindingSource
This compound (related compound Astringinin)Ischemia/ReperfusionReduced infarct size from 44.4% to 19.1%[9]
ResveratrolIschemia/ReperfusionSignificantly reduced infarct size (meta-analysis)[10][11]
ResveratrolIschemia/ReperfusionReduction in infarct size is NO-dependent[12]

III. Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Protocol:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare various concentrations of the test compounds (this compound or resveratrol) in a suitable solvent.

  • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with different concentrations of the test compound.

  • A control containing the solvent and DPPH solution without the test compound is also prepared.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against compound concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound or resveratrol) for a specific duration (e.g., 24 or 48 hours).

  • After the incubation period, remove the treatment medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C to allow formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate is proportional to NF-κB activity.

Protocol:

  • Transfect the target cells (e.g., HEK293T or HaCaT) with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • After transfection, treat the cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compounds (this compound or resveratrol) for a defined period.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • The fold change in NF-κB activity is calculated relative to the untreated or vehicle-treated control.

Rat Model of Myocardial Ischemia/Reperfusion Injury

This in vivo model is used to evaluate the cardioprotective effects of a compound against damage caused by a temporary blockage of blood flow to the heart followed by its restoration.

Protocol:

  • Anesthetize adult male Sprague-Dawley or Wistar rats.

  • Intubate the rats and provide artificial ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia for a specific duration (e.g., 30 minutes).

  • After the ischemic period, remove the ligature to allow reperfusion for a set time (e.g., 2-4 hours).

  • Administer the test compound (this compound or resveratrol) at a specific dose and time point (e.g., before ischemia, during ischemia, or at the onset of reperfusion).

  • At the end of the reperfusion period, excise the heart.

  • Measure the infarct size, typically by staining the heart slices with triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains pale.

  • Calculate the infarct size as a percentage of the area at risk (the area supplied by the occluded artery).

  • Other parameters such as cardiac function (e.g., left ventricular developed pressure, +dP/dt and -dP/dt), and biochemical markers of cardiac damage (e.g., creatine kinase-MB, lactate dehydrogenase) can also be assessed.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α TNFR TNFR Stimulus->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits Resveratrol Resveratrol Resveratrol->IKK inhibits Resveratrol->NFkB_nuc inhibits transcriptional activity DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (e.g., ICAM-1, IL-6) DNA->Genes induces

Caption: Anti-inflammatory mechanism of this compound and Resveratrol via NF-κB pathway inhibition.

anticancer_pathway cluster_compounds Anticancer Agents cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Pathway This compound This compound G1 G1 Phase This compound->G1 arrests at Fas Fas/FasL This compound->Fas enhances Resveratrol Resveratrol S S Phase Resveratrol->S arrests at Caspases Caspase Activation Resveratrol->Caspases activates G1->S G2M G2/M Phase S->G2M Proliferation Cell Proliferation G2M->Proliferation Fas->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: Anticancer mechanisms of this compound and Resveratrol involving cell cycle arrest and apoptosis.

mtt_workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (Formazan formation) C->D E Solubilize Formazan D->E F Measure Absorbance (~570 nm) E->F

Caption: A simplified workflow diagram for the MTT cell viability assay.

V. Conclusion

Both this compound and resveratrol exhibit a range of promising bioactivities. Resveratrol is extensively studied, with a large body of evidence supporting its antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. This compound, while less studied, demonstrates potent anticancer and anti-inflammatory properties.

Direct comparative studies are necessary to definitively establish the relative potency of these two compounds. However, the available data suggests that both molecules are valuable candidates for further investigation in the development of novel therapeutics for a variety of diseases. This guide serves as a foundational resource for researchers to navigate the existing literature and design future studies to further elucidate the therapeutic potential of this compound and resveratrol.

References

Casuarinin's Anticancer Activity: A Comparative Cross-Validation Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of casuarinin, a hydrolyzable tannin, across different cancer cell lines. The information presented herein is intended to support further research and development of this natural compound as a potential therapeutic agent. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

Comparative Analysis of Cytotoxic Activity

This compound has demonstrated significant antiproliferative effects in various cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is compared with established chemotherapeutic agents, doxorubicin and cisplatin.

Table 1: IC50 Values of this compound and Standard Chemotherapeutic Drugs in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound MCF-7 Breast Adenocarcinoma 6.04 [1]
5-FluorouracilMCF-7Breast Adenocarcinoma8.27[1]
DoxorubicinMCF-7Breast Adenocarcinoma2.5 - 16.2[2]
CisplatinMCF-7Breast Adenocarcinoma~10 - 45.33[3]
DoxorubicinA549Lung Carcinoma> 20
CisplatinA549Lung Carcinoma~5 - 11.73[4]
DoxorubicinHepG2Hepatocellular Carcinoma12.2
CisplatinHepG2Hepatocellular Carcinoma~93.74[3]
DoxorubicinHeLaCervical Cancer2.9
CisplatinHeLaCervical Cancer~1.43 - 7.86[5]

Note: IC50 values for doxorubicin and cisplatin are presented as ranges from multiple studies to reflect the variability in experimental conditions.

While quantitative data for this compound's IC50 in a wide range of cancer cell lines is still emerging, studies have confirmed its pro-apoptotic and cell cycle arrest activities in human non-small cell lung cancer (A549) cells.[6][7]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. In human breast adenocarcinoma (MCF-7) cells, this compound has been shown to block cell cycle progression at the G0/G1 phase.[1][8][9] This is accompanied by an increase in the expression of the cyclin-dependent kinase inhibitor p21/WAF1.[1][8][9]

Furthermore, this compound promotes apoptosis by enhancing the Fas/Fas ligand (FasL) signaling pathway.[1][8][9] This extrinsic apoptosis pathway is initiated by the binding of FasL to the Fas receptor, leading to a cascade of intracellular events culminating in cell death.

This compound-Induced Apoptosis Pathway in MCF-7 Cells This compound This compound p21 p21/WAF1 (Upregulation) This compound->p21 FasL Fas Ligand (FasL) (Enhancement) This compound->FasL G0G1 G0/G1 Phase Cell Cycle Arrest p21->G0G1 FasR Fas Receptor (Fas) FasL->FasR DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. this compound's signaling pathway in MCF-7 cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Culture and Drug Treatment

Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in plates at a predetermined density and allowed to attach overnight. This compound, doxorubicin, or cisplatin is then added at various concentrations for the indicated time periods.

Cell Viability (MTT) Assay

The antiproliferative activity of this compound and other compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Seed cells in a 96-well plate and treat with various concentrations of the test compound for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis (Annexin V/PI) Assay by Flow Cytometry

Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Treat cells with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

The expression levels of proteins involved in apoptosis and cell cycle regulation (e.g., p21, Fas, FasL) are analyzed by Western blotting.

  • Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

General Experimental Workflow for In Vitro Anticancer Activity cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis & Mechanism Analysis A Cancer Cell Lines (e.g., MCF-7, A549) B Seeding & Incubation A->B C Treatment with This compound / Control Drugs B->C D MTT Assay C->D F Annexin V/PI Staining (Flow Cytometry) C->F G Western Blotting (p21, Fas/FasL) C->G E Data Analysis (IC50 Calculation) D->E H Mechanism Elucidation F->H G->H

Figure 2. Workflow for assessing anticancer activity.

References

Evaluating the Specificity of Casuarinin's Enzyme Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the specificity of a bioactive compound's enzyme inhibition is critical. Casuarinin, an ellagitannin found in various plants, has demonstrated notable biological activities, including the inhibition of pro-inflammatory and other metabolic enzymes. This guide provides a comparative analysis of this compound's known enzyme inhibitory effects, presents supporting data alongside alternative inhibitors, and details the experimental protocols for evaluating such activity.

Data Presentation: Comparative Enzyme Inhibition

The specificity of an inhibitor is best understood by comparing its potency against a range of enzymes. While research has highlighted this compound's potential, comprehensive screening against a wide array of enzymes is not extensively documented in publicly available literature. The most specific quantitative data available is for its inhibition of Lipoxygenase (LOX). Data for other enzymes is still emerging.

Below is a comparison of this compound's inhibitory concentration (IC50) for LOX against other natural compounds and standard inhibitors. A lower IC50 value indicates greater potency.

Compound/InhibitorClassTarget EnzymeIC50 ValueSource
This compound Ellagitannin Lipoxygenase (LOX) 33.94 ± 0.59 µg/mL [From First Search]
QuercetinFlavonoidLipoxygenase (LOX)7.9 ± 0.5 ng/mL[1]
XanthorrhizolSesquiterpenoidCyclooxygenase-2 (COX-2)0.2 µg/mL[2]
DexamethasoneCorticosteroidCyclooxygenase-2 (COX-2)0.0073 µM[3]
AllopurinolPurine analogXanthine Oxidase (XO)0.24 ± 0.00 µg/mL[4]
AcarbosePseudo-oligosaccharideα-Glucosidase22.0 ± 0.5 µg/mL[5]
AcarbosePseudo-oligosaccharideα-Amylase26.4 ± 0.3 µg/mL[5]
IndomethacinNSAIDCyclooxygenase-1 (COX-1)0.063 µM[3]
IndomethacinNSAIDCyclooxygenase-2 (COX-2)0.48 µM[3]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions (e.g., enzyme source, substrate concentration, buffer pH).

Experimental Protocols

Accurate evaluation of enzyme inhibition requires standardized and detailed protocols. Below are methodologies for key enzyme assays relevant to the study of natural product inhibitors like this compound.

Lipoxygenase (LOX) Inhibition Assay

This assay spectrophotometrically measures the inhibition of lipoxygenase, which catalyzes the oxidation of polyunsaturated fatty acids like linoleic acid to form hydroperoxides.

  • Principle: The formation of hydroperoxides from linoleic acid is monitored by measuring the increase in absorbance at 234 nm.

  • Reagents:

    • Enzyme Solution: Soybean lipoxygenase (e.g., 10,000 U/mL) in 0.1 M Phosphate Buffer (pH 8.0) or 0.2 M Borate Buffer (pH 9.0). Kept on ice.

    • Substrate Solution: Linoleic acid (e.g., 140 mM) in the corresponding buffer.

    • Test Compound: this compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • In a quartz cuvette or 96-well plate, add the enzyme solution to the assay buffer.

    • Add a specific concentration of the test compound solution and incubate at 25°C for 5-10 minutes.[1][8]

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Immediately measure the change in absorbance at 234 nm over a period of 3-6 minutes using a spectrophotometer.[1][9]

    • A control reaction is performed without the inhibitor (using the solvent as a vehicle).

  • Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Activity - Sample Activity) / Control Activity] x 100 The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor.[1]

Xanthine Oxidase (XO) Inhibition Assay

This method determines the ability of a compound to inhibit xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.

  • Principle: The formation of uric acid is monitored by measuring the increase in absorbance at 290-295 nm.[10][11]

  • Reagents:

    • Enzyme Solution: Xanthine oxidase (e.g., 0.01-0.1 U/mL) in Potassium Phosphate Buffer (e.g., 50-70 mM, pH 7.5).[10][11]

    • Substrate Solution: Xanthine (e.g., 150 µM) dissolved in the same buffer.[11]

    • Test Compound: Inhibitors dissolved in a suitable solvent. Allopurinol is used as a positive control.[4]

  • Procedure:

    • Prepare an assay mixture in a cuvette or 96-well plate containing the phosphate buffer and the test compound at various concentrations.

    • Add the xanthine oxidase enzyme solution and pre-incubate the mixture at 25°C for 15 minutes.[11]

    • Initiate the reaction by adding the xanthine substrate solution.

    • Monitor the increase in absorbance at 295 nm for several minutes.[11][12]

  • Data Analysis: The percentage of inhibition is calculated as described for the LOX assay. The IC50 value is determined from the dose-response curve.[4]

α-Glucosidase Inhibition Assay

This assay is commonly used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Principle: The enzymatic activity is quantified by measuring the release of p-nitrophenol (a yellow product) from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) at 405 nm.[13][14]

  • Reagents:

    • Enzyme Solution: α-glucosidase from Saccharomyces cerevisiae (e.g., 0.2-1.0 U/mL) in Phosphate Buffer (e.g., 0.1 M, pH 6.8-7.0).[13][14][15]

    • Substrate Solution: pNPG (e.g., 1-5 mM) in the same phosphate buffer.[13][15]

    • Test Compound: Inhibitors dissolved in buffer or DMSO. Acarbose is a common positive control.

    • Stop Solution: Sodium carbonate (Na2CO3) solution (e.g., 0.2 M).[16]

  • Procedure:

    • Add the test compound solution and the α-glucosidase enzyme solution to a 96-well plate.

    • Incubate the mixture at 37°C for 5-15 minutes.[13][16]

    • Add the pNPG substrate solution to start the reaction and incubate for an additional 20 minutes at 37°C.[15]

    • Terminate the reaction by adding the sodium carbonate solution.

    • Measure the absorbance of the p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition and the IC50 value are calculated as previously described.[16]

Mandatory Visualization

The following diagrams illustrate the generalized workflows for conducting an in vitro enzyme inhibition assay and a typical signaling pathway involving enzymes targeted by anti-inflammatory compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer & Reagents P2 Prepare Enzyme Stock Solution P1->P2 P3 Prepare Substrate Stock Solution P1->P3 P4 Prepare Inhibitor (this compound) Dilutions P1->P4 A1 Dispense Buffer, Inhibitor, & Enzyme into Plate/Cuvette P4->A1 A2 Pre-incubate Mixture (e.g., 10 min @ 25°C) A1->A2 A3 Initiate Reaction: Add Substrate A2->A3 A4 Monitor Reaction (e.g., Absorbance change) A3->A4 D1 Calculate Reaction Velocity (Rate) A4->D1 D2 Determine % Inhibition vs. Control D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: General workflow for an in vitro enzyme inhibition assay.

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 (sPLA2) (Target for this compound) PLA2->Membrane PGs Prostaglandins (Inflammation, Pain) AA->PGs Metabolism LTs Leukotrienes (Inflammation) AA->LTs Metabolism COX Cyclooxygenase (COX-1/COX-2) COX->AA LOX Lipoxygenase (LOX) (Target for this compound) LOX->AA Inhibitor This compound Inhibitor->PLA2 Inhibitor->LOX

Caption: Simplified inflammatory pathway showing targets of this compound.

References

Navigating the Challenges of Casuarinin Bioavailability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the current research landscape reveals a notable absence of direct comparative bioavailability studies on different casuarinin formulations. While the therapeutic potential of this compound, a C-glycosidic ellagitannin, is increasingly recognized, particularly for its anti-inflammatory and antioxidant properties, its pharmacokinetic profile remains largely unexplored. This guide synthesizes the available preclinical data on orally administered this compound, addresses the inherent bioavailability challenges of polyphenols, and provides detailed experimental methodologies to encourage and standardize future research in this critical area.

In Vivo Efficacy of Oral this compound: A Summary of Preclinical Findings

Despite the lack of formal pharmacokinetic studies detailing parameters such as Cmax, Tmax, and AUC, in vivo research has demonstrated the biological activity of this compound following oral administration in rat models. These studies provide valuable insights into the effective dose ranges of this compound.

For instance, studies investigating the gastroprotective effects of this compound in rats with ethanol-induced ulcers have shown significant dose-dependent responses. Oral administration of this compound at doses of 25, 50, and 100 mg/kg resulted in a reduction of the ulcer area by 45%, 78%, and 99%, respectively, when compared to the ulcer group[1]. At the highest dose, this compound also demonstrated a 1.8-fold increase in mucin content and a 42% reduction in acidity[1]. Furthermore, it significantly increased levels of reduced glutathione and catalase while decreasing malondialdehyde, TNF-α, and caspase-3 levels[1].

These findings, while not providing specific bioavailability metrics, confirm that orally administered this compound is absorbed to an extent sufficient to elicit significant biological effects.

The Polyphenol Bioavailability Challenge

The limited oral bioavailability is a well-documented hurdle for many polyphenolic compounds, including this compound.[2][3][4] Factors contributing to this challenge include:

  • Low water solubility: Many polyphenols are poorly soluble in aqueous environments, which can limit their dissolution in the gastrointestinal tract.[3][4]

  • Metabolism: Extensive metabolism in the gut and liver can significantly reduce the amount of the parent compound that reaches systemic circulation.[2]

  • Efflux transporters: The action of efflux pumps, such as P-glycoprotein, can actively transport polyphenols out of intestinal cells, thereby limiting their absorption.[2]

Strategies to Enhance Oral Bioavailability

To overcome these limitations, various formulation strategies are being explored to enhance the oral bioavailability of polyphenols.[3][4][5][6] These approaches include:

  • Nanoformulations: Encapsulating polyphenols in nanocarriers such as liposomes, nanoemulsions, and solid lipid nanoparticles can protect them from degradation in the digestive tract and improve their absorption.[3][4]

  • Co-administration with absorption enhancers: Certain compounds can inhibit metabolizing enzymes or efflux transporters, thereby increasing the systemic exposure of co-administered polyphenols.[2]

Future research into this compound formulations should consider these advanced drug delivery technologies to improve its therapeutic potential.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed experimental protocols are essential.

Oral Gavage Administration in Rats

Oral gavage is a standard method for the precise administration of test compounds in preclinical studies.[7][8][9][10][11]

Materials:

  • Appropriately sized gavage needles (e.g., 16-18 gauge for rats) with a rounded, ball-shaped tip to prevent tissue damage.[7][8][10]

  • Syringes

  • The test formulation of this compound

  • Vehicle (e.g., distilled water, saline, or a suitable suspension agent)

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Gently restrain the rat to immobilize its head and align the head and body vertically to straighten the esophagus.[9][11]

  • Gavage Needle Measurement: Measure the appropriate length for needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[8][10]

  • Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.[7][8][9]

  • Compound Administration: Once the needle is correctly positioned, slowly administer the this compound formulation.[9]

  • Needle Removal and Monitoring: Gently withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.[7][10]

Dosing Volume:

The maximum recommended dosing volume for oral gavage in rats is typically 10-20 ml/kg of body weight.[8]

Signaling Pathway

The biological effects of many coumarin-related compounds are mediated through the activation of the Keap1/Nrf2/ARE signaling pathway.[12][13][14][15][16] This pathway is a critical cellular defense mechanism against oxidative stress.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Keap1_Nrf2->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1_Nrf2 Keap1 modification This compound This compound This compound->Keap1_Nrf2 Inhibition of Nrf2 binding Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation

References

Safety Operating Guide

Navigating the Disposal of Casuarinin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

At the forefront of any chemical handling and disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations, ensuring full compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of Casuarinin, particularly in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

Step-by-Step Disposal Procedures for this compound Waste

The proper disposal route for this compound waste will depend on its form (solid or liquid) and the nature of any contaminants.

1. Waste Identification and Segregation:

  • Clearly label all containers holding this compound waste with "this compound" and any other chemical constituents.

  • Segregate this compound waste from other chemical waste streams to prevent unknown and potentially hazardous reactions.

2. Waste Collection and Containerization:

  • Solid Waste: Collect pure this compound powder, contaminated lab materials (e.g., weigh boats, pipette tips, gloves), and any spill cleanup materials in a designated, sealable, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container. If dissolved in a solvent, the waste should be segregated based on the solvent type (e.g., halogenated or non-halogenated), in accordance with your institution's waste management guidelines.

3. Storage of Waste:

  • Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure containers are tightly sealed to prevent leaks or spills.

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with a complete and accurate description of the waste contents.

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.

Decontamination Procedures

Following the collection of this compound waste, it is crucial to decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Wipe down benchtops, fume hood surfaces, and any non-disposable equipment with an appropriate solvent or cleaning solution as recommended by your institution's safety protocols.

  • Dispose of all cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.

Experimental Protocols

Currently, there are no publicly available, standardized experimental protocols for the specific degradation or neutralization of this compound for disposal purposes. Therefore, all this compound waste should be treated as hazardous and disposed of through a certified hazardous waste management vendor, as arranged by your institution's EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.

Casuarinin_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_final Final Steps start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe Safety First segregate Segregate Waste ppe->segregate solid_waste Collect Solid Waste (Pure compound, contaminated items) segregate->solid_waste liquid_waste Collect Liquid Waste (Solutions) segregate->liquid_waste containerize Seal in Labeled Hazardous Waste Container solid_waste->containerize liquid_waste->containerize store Store in Designated Satellite Accumulation Area containerize->store Secure Storage contact_ehs Contact EHS for Pickup store->contact_ehs decontaminate Decontaminate Work Area contact_ehs->decontaminate Post-Collection end End: Waste Removed by EHS decontaminate->end

Caption: Workflow for the Proper Disposal of this compound Waste.

By adhering to these general yet crucial procedures and maintaining open communication with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Casuarinin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the ellagitannin Casuarinin, offering procedural, step-by-step guidance to ensure safe laboratory practices from acquisition to disposal. By adhering to these protocols, you can mitigate risks and foster a culture of safety within your laboratory.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure to this compound. The following personal protective equipment should be worn at all times when handling the compound.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side ShieldsMust comply with EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Compatible Chemical-Resistant GlovesHandle with gloves, which must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Skin and Body Protection Laboratory CoatA long-sleeved, fire/flame resistant and impervious lab coat should be worn to prevent skin contact.[1]
Respiratory Protection Dust Mask or RespiratorFor nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]

Operational Plan: From Acquisition to Experimentation

A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

1. Acquisition and Storage:

  • Procurement: Obtain this compound from a reputable chemical supplier.

  • Storage: Upon receipt, store the compound in a tightly closed container in a dry, dark, and well-ventilated place.[2] For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), store at -20°C.[2]

2. Preparation for Experiments:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to prevent cross-contamination and minimize inhalation of dust or aerosols.

  • Ventilation: Ensure adequate ventilation when handling the compound.[1]

  • Weighing: When weighing the solid compound, do so in a ventilated enclosure to control dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

Experimental Protocol: In Vitro Cell-Based Assay

This protocol provides a general workflow for utilizing this compound in a typical in vitro cell-based assay, integrating safety measures at each step.

Objective: To assess the bioactivity of this compound on a specific cell line.

Materials:

  • This compound powder

  • Appropriate cell line and culture medium

  • Sterile microplates

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., for viability, proliferation, or signaling pathway analysis)

  • Personal Protective Equipment (as specified above)

Methodology:

  • Prepare this compound Stock Solution:

    • In a chemical fume hood, accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., DMSO, ethanol) to create a high-concentration stock solution.

  • Cell Seeding:

    • Culture the desired cell line to the appropriate confluency.

    • Trypsinize and count the cells.

    • Seed the cells into sterile microplates at the desired density and allow them to adhere overnight.

  • Treatment with this compound:

    • Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the treated cells for the predetermined experimental duration in a controlled environment (e.g., 37°C, 5% CO2).

  • Assay Performance:

    • After incubation, perform the desired assay according to the manufacturer's instructions. This may involve adding specific reagents to measure cell viability (e.g., MTT, XTT), proliferation, or the activation of specific signaling pathways.

  • Data Collection and Analysis:

    • Read the output of the assay using a plate reader or other appropriate instrumentation.

    • Analyze the data to determine the effect of this compound on the cells.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All this compound waste, including unused product and contaminated materials (e.g., gloves, pipette tips, containers), should be treated as hazardous chemical waste.

  • Container Disposal: Dispose of used containers in accordance with all applicable local, state, and federal regulations. Do not reuse empty containers.

  • Spills and Leaks: In the event of a spill, evacuate personnel to a safe area.[1] Remove all sources of ignition.[1] Clean the spill with soap and water, ensuring appropriate PPE is worn during the cleanup process.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C41H28O26
Molecular Weight 936.65 g/mol [2]
CAS Number 79786-01-9[2]
Appearance Pale yellow amorphous powder[3]
Storage Temperature Short term: 0 - 4°C, Long term: -20°C[2]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

G This compound Handling Workflow cluster_receipt Receipt & Storage cluster_handling Handling & Experimentation cluster_disposal Disposal Receipt Receive this compound Storage Store in a dry, dark, well-ventilated area (0-4°C short-term, -20°C long-term) Receipt->Storage PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Storage->PPE Preparation Prepare Solutions in Chemical Fume Hood PPE->Preparation Experiment Conduct Experiment Preparation->Experiment Waste Collect all this compound waste (solid, liquid, contaminated materials) Experiment->Waste Disposal Dispose as Hazardous Chemical Waste per Regulations Waste->Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.